Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-hydroxy-2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDNWZFADKDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the , a valuable quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and functionalized analogues like the title compound serve as critical intermediates in the development of novel pharmaceuticals and disperse dyes.[1] This document details a robust two-step synthetic pathway, beginning with the synthesis of the precursor, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, via a Pfitzinger-type reaction, followed by a classical Fischer esterification. We provide in-depth, field-proven experimental protocols and explain the causality behind procedural choices. Furthermore, a rigorous characterization workflow is presented, employing modern spectroscopic and analytical techniques to ensure structural verification and purity assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.
Introduction to the Quinoline Core and the Target Molecule
The quinoline ring system is a privileged heterocyclic scaffold, forming the structural basis for a wide array of compounds with significant biological activities, including antimalarial (e.g., Chloroquine), antibacterial, and anticancer properties.[2] The specific substitution pattern of this compound, featuring hydroxyl, methyl, and methyl ester functionalities, makes it a versatile building block for further chemical elaboration. Its precursor, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, is noted for its use as an intermediate in the production of dyes.[1] Understanding its synthesis and confirming its structure with high fidelity are therefore paramount for its application in research and development.
A Validated Synthetic Strategy
Our synthetic approach is a logical and efficient two-step process. First, we construct the core quinoline ring system to yield the carboxylic acid precursor. Second, we perform an esterification to obtain the final methyl ester product. This strategy is selected for its reliability, high yields, and use of readily available starting materials.
Caption: Overall two-step synthetic pathway from Isatin to the target methyl ester.
Step 1: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
Mechanistic Rationale: The synthesis of the quinoline core is effectively achieved through a well-established Pfitzinger-type reaction. This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[3] In our case, isatin is hydrolyzed by a base (such as calcium or sodium hydroxide) to open the ring, forming the salt of isatic acid. This intermediate then condenses with an α-haloketone like chloroacetone. The subsequent intramolecular cyclization and dehydration yield the desired quinoline-4-carboxylic acid structure. This method is highly reliable and has been documented to produce excellent yields of approximately 90%.[4]
Detailed Experimental Protocol:
-
Preparation of Base Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, prepare a milk of lime by stirring quicklime (CaO, 1.1 equivalents) in water. Alternatively, an aqueous solution of sodium hydroxide (2.2 equivalents) can be used.
-
Isatin Addition: To the stirred base solution, add isatin (1.0 equivalent) portion-wise. Heat the mixture to approximately 60-70°C until the isatin dissolves and a light-yellow solution or suspension of the isatate salt is formed.
-
Carbonyl Addition: While maintaining the temperature between 70-80°C, add chloroacetone (1.1 equivalents) dropwise to the reaction mixture over 30 minutes. The choice of an α-haloketone is crucial for driving the reaction efficiently.
-
Reaction Monitoring: Continue stirring the mixture at 80°C for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the isatin spot is no longer detectable.
-
Precipitation: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of ~4-5 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.
-
Isolation and Purification: The resulting light-yellow precipitate of 3-Hydroxy-2-methylquinoline-4-carboxylic acid is collected by vacuum filtration.[4] The solid is washed thoroughly with cold water to remove inorganic salts and then dried. The product can be further purified by recrystallization from ethanol or by dissolving it in a dilute sodium carbonate solution and re-precipitating with acid.[4]
Step 2: Esterification to this compound
Mechanistic Rationale: Fischer esterification is the chosen method due to its simplicity and effectiveness for converting carboxylic acids to esters. The reaction employs an excess of the alcohol (methanol), which serves as both a reagent and the solvent, in the presence of a strong acid catalyst (typically sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the methyl ester. Driving the equilibrium towards the product is achieved by using a large excess of methanol.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the dried 3-Hydroxy-2-methylquinoline-4-carboxylic acid (1.0 equivalent) in anhydrous methanol (at least 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain it for 6-12 hours. The reaction should be monitored by TLC to track the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol using a rotary evaporator.
-
Neutralization and Extraction: Dilute the residue with cold water and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized this compound.
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the structural elucidation and analytical characterization of this compound using mass spectrometry.
Introduction: The Significance of this compound
Quinoline and its derivatives are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] this compound (C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) is a functionalized quinoline derivative with potential applications in drug discovery.[5] Its structural complexity, featuring a hydroxyl group, a methyl group, and a methyl carboxylate substituent on the quinoline core, necessitates robust analytical techniques for unambiguous characterization. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural confirmation and purity assessment of such novel chemical entities.
This guide will delve into the practical and theoretical aspects of analyzing this compound by mass spectrometry, with a focus on electrospray ionization (ESI) and the elucidation of its fragmentation pathways.
Experimental Approach: From Sample to Spectrum
The successful mass spectrometric analysis of this compound hinges on meticulous sample preparation and the selection of appropriate instrumental parameters.
Sample Preparation Protocol
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an optimal concentration, free from interfering contaminants.
Protocol for Sample Preparation:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution. The choice of solvent should be guided by the compound's solubility.[5]
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions in the range of 1-10 µg/mL. The final solvent composition should be compatible with the chosen ionization technique and liquid chromatography system, if used. A typical starting solvent for ESI is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
Instrumental Setup: A Logic-Driven Approach
The choice of ionization source and mass analyzer is critical for obtaining high-quality mass spectra. For a polar, nitrogen-containing heterocyclic compound like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically produces an abundant protonated molecule, [M+H]⁺.[6][7][8]
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the quinoline ring is basic and readily accepts a proton, leading to a strong [M+H]⁺ signal.[6] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for efficient ion formation.[8] |
| Nebulizing Gas (N₂) Flow | Instrument Dependent | Assists in desolvation of the charged droplets. |
| Drying Gas (N₂) Flow | Instrument Dependent | Facilitates the evaporation of solvent from the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Aids in the desolvation process without causing thermal degradation of the analyte. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF provides high-resolution mass measurements for accurate mass determination, while QqQ is excellent for targeted fragmentation studies (MS/MS). |
| Collision Energy (for MS/MS) | 10 - 40 eV (Ramped) | A range of collision energies should be explored to induce fragmentation and obtain a comprehensive fragmentation pattern. |
Deciphering the Mass Spectrum: A Deep Dive into Fragmentation Analysis
The mass spectrum of this compound provides a wealth of structural information. The full scan mass spectrum will primarily show the protonated molecular ion, [M+H]⁺, at m/z 218.07. Tandem mass spectrometry (MS/MS) of this precursor ion will reveal characteristic fragmentation patterns that can be used to confirm the compound's structure.
Predicted Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through a series of logical bond cleavages and rearrangements, driven by the stability of the resulting fragment ions.[9][10][11][12]
Diagram 1: Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of this compound.
Explanation of Key Fragmentations:
-
[M+H]⁺ at m/z 218.07: This is the protonated molecular ion, representing the intact molecule with an added proton.
-
Loss of Methanol (CH₃OH) to m/z 186.06: A common fragmentation pathway for methyl esters with a neighboring hydroxyl group is the neutral loss of methanol via a cyclization reaction. This is often a prominent fragment.
-
Subsequent Loss of Carbon Monoxide (CO) to m/z 158.06: Following the loss of methanol, the resulting ion can lose a molecule of carbon monoxide from the quinoline ring, a characteristic fragmentation for hydroxyquinolines.[10]
-
Loss of a Methoxy Radical (•OCH₃) to m/z 187.07: Direct cleavage of the ester can result in the loss of a methoxy radical, leading to an acylium ion. This is a common fragmentation for methyl esters.[11]
-
Loss of the Methyl Carboxylate Radical (•COOCH₃) to m/z 159.08: Cleavage of the bond between the quinoline ring and the carboxylate group can result in the loss of the entire methyl ester group as a radical.
-
Loss of Hydrogen Cyanide (HCN) to m/z 131.07: The quinoline ring itself can undergo fragmentation, with a characteristic loss of HCN, leading to a stable benzofuran-like cation.[9]
Table 2: Summary of Expected Fragment Ions
| m/z (calculated) | Proposed Formula | Description of Loss |
| 218.07 | C₁₂H₁₂NO₃⁺ | [M+H]⁺ |
| 187.07 | C₁₁H₉NO₂⁺ | Loss of •OCH₃ |
| 186.06 | C₁₁H₈NO₂⁺ | Loss of CH₃OH |
| 159.08 | C₁₀H₉NO⁺ | Loss of •COOCH₃ |
| 158.06 | C₁₀H₈NO⁺ | Loss of CH₃OH and CO |
| 131.07 | C₉H₇O⁺ | Loss of CH₃OH, CO, and HCN |
Experimental Workflow: A Visual Guide
The overall process of analyzing this compound by LC-MS/MS can be visualized as a streamlined workflow.
Diagram 2: LC-MS/MS Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of small molecules.
Conclusion: The Power of Mass Spectrometry in Drug Development
The mass spectrometric analysis of this compound, as outlined in this guide, provides a robust and reliable method for its structural characterization. By employing soft ionization techniques like ESI and leveraging the power of tandem mass spectrometry, researchers can confidently confirm the molecular weight and elucidate the structure of this and other novel quinoline derivatives. The predictable fragmentation patterns, rooted in the fundamental principles of organic chemistry, serve as a molecular fingerprint, ensuring the identity and purity of compounds advancing through the drug discovery and development pipeline. This in-depth understanding of the mass spectrometric behavior of such molecules is indispensable for modern pharmaceutical research.
References
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- ChemRxiv | Cambridge Open Engage. Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds.
- Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.
- ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF.
- PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- Vulcanchem. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3.
- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
- UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. Electrospray ionization.
- NIH. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Dyes Intermediate. 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid.
- Semantic Scholar. Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥.
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- YouTube. Electrospray ionization.
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- NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
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- ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
- PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
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The Genesis of a Quinoline Core: A Technical Guide to the Discovery and First Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the historical discovery and seminal synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a foundational scaffold in medicinal chemistry and dye manufacturing. As a senior application scientist, this document is structured to provide not only a historical narrative but also a deep dive into the chemical principles and experimental intricacies that defined the emergence of this crucial molecule.
Introduction: The Quinolone Scaffolding and its Significance
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The introduction of hydroxyl and carboxylic acid functionalities significantly modulates the physicochemical and pharmacological properties of the quinoline nucleus, enhancing its potential for diverse applications. 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) stands as a key intermediate in the synthesis of a wide array of more complex molecules, owing to the reactivity of its functional groups. Its discovery and the development of its synthesis were pivotal moments for synthetic organic chemistry.
The Dawn of a Molecule: Discovery by Berlingozzi and Capuano
The first documented existence of 3-Hydroxy-2-methylquinoline-4-carboxylic acid is credited to the Italian chemists S. Berlingozzi and G.B. Capuano. Their work, preceding 1935, laid the foundational stone for all subsequent research on this compound. While the original publication in "Atti della Reale Accademia dei Lincei" remains a cornerstone of chemical literature, the subsequent patenting of a refined synthesis method brought their discovery to the forefront of industrial chemistry. The initial discovery likely emerged from systematic investigations into the reactivity of isatin and its derivatives, a fertile ground for the construction of novel heterocyclic systems.
The First Industrially Viable Synthesis: A Detailed Exploration
The first detailed and reproducible synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid was disclosed in a 1935 patent application by Hans Schlichenmaier and Ludwig Schürnig. This method, which builds upon the foundational discovery of Berlingozzi and Capuano, provided a scalable and efficient route to the target molecule, unlocking its potential for broader applications.
Underlying Chemical Principles: A Modified Pfitzinger Reaction
The synthesis detailed in the patent is a variation of the Pfitzinger reaction, a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. In the classical Pfitzinger reaction, the amide bond of isatin is hydrolyzed by a base to form an intermediate keto-acid. This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.
The Schlichenmaier and Schürnig synthesis introduces a key modification by utilizing chloroacetone as the carbonyl component. This choice directly leads to the desired 2-methyl and 3-hydroxy substitution pattern on the quinoline ring. The reaction proceeds through the initial formation of the calcium salt of isatic acid, which then reacts with chloroacetone.
Reaction Mechanism
The reaction mechanism can be conceptualized as a multi-step process, beginning with the base-catalyzed opening of the isatin ring.
Caption: Reaction mechanism for the synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
The following protocol is adapted from the procedure described in US Patent 2,082,358.
Materials:
-
Isatin
-
Quicklime (Calcium Oxide, CaO)
-
Water
-
Chloroacetone
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Milk of Lime: In a suitable reaction vessel, stir 18 parts of quicklime with 700 parts of water to form a mobile milk of lime.
-
Formation of the Calcium Salt of Isatic Acid: To the milk of lime, add 23.52 parts of isatin. Heat the mixture to 80°C with continuous stirring until a light-yellow, thinly liquid magma of the calcium salt of isatic acid is obtained.
-
Reaction with Chloroacetone: Slowly add 16 parts of chloroacetone to the reaction mixture while maintaining the temperature at approximately 80°C and continuing to stir.
-
Reaction Completion: Continue stirring the mixture for 4 to 5 hours at the same temperature.
-
Precipitation of the Product: Allow the reaction mixture to cool. Acidify the mixture to Congo red paper with concentrated hydrochloric acid. A light-yellow precipitate of 3-Hydroxy-2-methylquinoline-4-carboxylic acid will form.
-
Isolation and Purification: Filter the precipitate with suction, wash with water until free from salt, and dry. The product can be further purified by dissolving it in a sodium carbonate solution, filtering, and reprecipitating with hydrochloric acid.
Quantitative Data
The following table summarizes the quantitative aspects of the synthesis as described in the patent.
| Reactant/Product | Molar Mass ( g/mol ) | Amount (parts by weight) |
| Isatin | 147.13 | 23.52 |
| Chloroacetone | 92.52 | 16 |
| 3-Hydroxy-2-methylquinoline-4-carboxylic Acid | 203.19 | ~27 (Theoretical Yield) |
| Reported Yield | ~83.5% of theoretical |
Characterization and Significance
The synthesized 3-Hydroxy-2-methylquinoline-4-carboxylic acid is a light-yellow solid. Its structure, featuring a hydroxyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position, makes it a versatile intermediate. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, while the hydroxyl group can undergo etherification and other modifications. The quinoline nitrogen is also available for quaternization. This array of reactive sites has cemented its role as a valuable building block in the synthesis of disperse and solvent dyes, as well as in the development of novel pharmaceutical agents.
Conclusion
The journey from the initial discovery of 3-Hydroxy-2-methylquinoline-4-carboxylic acid by Berlingozzi and Capuano to the development of a robust and scalable synthesis marks a significant advancement in heterocyclic chemistry. The interplay of academic curiosity and industrial innovation, as evidenced by the original research and subsequent patenting, highlights the collaborative nature of scientific progress. This foundational work has paved the way for the development of a multitude of compounds with important applications in materials science and medicine, underscoring the enduring legacy of this seminal discovery and synthesis.
References
-
Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33 (1), 100. [Link]
- Schlichenmaier, H.; Schürnig, L. 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. U.S.
-
3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. Shubham Speciality Products. [Link]
-
Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
An In-depth Technical Guide to Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this privileged scaffold, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate emerges as a compound of significant interest. Its carefully arranged functional groups—a hydroxyl, a methyl, and a methyl carboxylate—offer a rich chemical playground for the synthesis of novel derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this molecule, with a particular focus on insights relevant to drug discovery and development.
Molecular Architecture and Physicochemical Profile
This compound is a heterocyclic compound built upon a quinoline framework. The strategic placement of its substituents dictates its chemical behavior and potential for molecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | Not available in commercial catalogs; dependent on purity and crystalline form. The parent carboxylic acid melts at 235 °C with decomposition.[1] | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. The parent carboxylic acid is sparingly soluble in water (0.04 g/L at 20 °C). | |
| CAS Number | Not assigned (not a cataloged compound) |
Structural Diagram:
Caption: 2D structure of this compound.
Synthesis and Chemical Reactivity
Synthesis of the Carboxylic Acid Precursor
The parent compound, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, can be synthesized through established methods, most notably the Pfitzinger reaction. A U.S. patent describes a process where isatin is reacted with a haloacetone in the presence of a base.[2]
Reaction Workflow:
Sources
A Technical Guide to the Solubility of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern the compound's solubility. It offers a predictive solubility profile across a range of common organic solvents, grounded in the principles of molecular interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring accuracy and reproducibility in the laboratory.
Introduction: The Significance of Solubility
This compound is a heterocyclic compound built upon a quinoline core. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis for numerous pharmaceuticals and serving as versatile intermediates in organic synthesis, including for dyes.[1][2] The solubility of any active compound or intermediate is a critical physical property that dictates its utility and application. For drug development professionals, solubility impacts formulation, bioavailability, and administration routes. For synthetic chemists, it governs the choice of reaction solvents, purification strategies (like crystallization), and the efficiency of analytical characterization.
This guide moves beyond a simple data sheet, explaining the causal relationships between the molecule's structure and its behavior in solution, thereby empowering researchers to make informed decisions in their experimental designs.
Part 1: Physicochemical Properties & Their Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and its ability to form favorable intermolecular interactions with solvent molecules. The widely-cited principle of "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3]
Molecular Structure Analysis:
This compound possesses a hybrid structure with both polar and non-polar characteristics:
-
Quinoline Core: A bicyclic aromatic system that is predominantly non-polar and hydrophobic. It readily participates in π-π stacking and van der Waals interactions, favoring solubility in aromatic or non-polar solvents.
-
Hydroxyl Group (-OH): Located at the 3-position, this group is highly polar. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).
-
Methyl Carboxylate Group (-COOCH₃): This ester group at the 4-position contributes significant polarity through its carbonyl oxygen (a strong hydrogen bond acceptor) and the ester oxygen.
-
Methyl Group (-CH₃): A small, non-polar alkyl group at the 2-position that adds to the molecule's hydrophobic character.
The interplay of these functional groups means the molecule can engage in a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Its overall solubility in a given solvent depends on the net energy change of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
Key Physicochemical Properties:
While extensive experimental data for this specific methyl ester is not widely published, we can infer its properties from its parent carboxylic acid and related structures.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₂H₁₁NO₃ | Calculated from structure. |
| Molecular Weight | 217.22 g/mol | Calculated from structure. |
| Parent Acid (CAS) | 117-57-7 (3-Hydroxy-2-methylquinoline-4-carboxylic acid) | [4] |
| Appearance | Likely a yellow to off-white crystalline solid. | The parent acid is a yellow powder.[4] |
| Predicted LogP | 1.0 - 2.0 | Estimated based on similar quinoline structures, indicating moderate lipophilicity.[5] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Structural analysis. |
| Hydrogen Bond Acceptors | 3 (hydroxyl oxygen, two ester oxygens) | Structural analysis. |
Part 2: Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted. For quantitative applications, these predictions must be confirmed via experimental determination as described in Part 3.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions are possible between the solvent's hydroxyl groups and the compound's hydroxyl and ester groups. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions are expected. DMSO and DMF are excellent solvents for compounds with multiple polar functional groups.[5] Acetone should also be a good solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can accept hydrogen bonds and have sufficient polarity to interact with the ester and hydroxyl groups, while also solvating the quinoline ring. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Solubility is expected to be lower than in more polar solvents. THF will likely be a better solvent than diethyl ether due to its higher polarity. |
| Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions between the solvent and the quinoline ring are possible, but the polar groups will limit overall solubility. |
| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity from the hydroxyl and ester groups prevents effective solvation by non-polar solvents.[6] |
Part 3: Experimental Determination of Solubility
To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The Equilibrium Shake-Flask method is a gold-standard technique known for its accuracy.[7]
Workflow for Solubility Determination
The following diagram outlines the logical steps for the experimental determination of equilibrium solubility.
Caption: A stepwise workflow for determining equilibrium solubility.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol provides a self-validating system to ensure true equilibrium solubility is measured.
1. Materials and Preparation:
-
This compound (verify purity, >98%).
-
High-purity (e.g., HPLC grade) organic solvents of interest.
-
Calibrated analytical balance.
-
Glass vials with Teflon-lined screw caps.
-
Orbital shaker or rotator in a temperature-controlled incubator.
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents).
-
Calibrated pipettes and volumetric flasks.
-
Validated analytical instrument (HPLC-UV or UV-Vis Spectrophotometer).
2. Experimental Procedure:
-
Addition of Solute: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 5-10 mg of solid to 1 mL of solvent).
-
Addition of Solvent: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the slurries for at least 24 hours. Vigorous shaking ensures maximum surface area contact between the solute and solvent.
-
Phase Separation: After the initial equilibration period (e.g., 24 hours), remove the vials and allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is highly recommended to obtain a clear supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. Perform a pre-determined, accurate dilution of the filtrate into a suitable volumetric flask using the same solvent to bring the concentration within the linear range of the analytical method.
-
Continued Equilibration (Trustworthiness Step): Return the original sample vials to the shaker and continue agitating for another 24 hours (48 hours total). Repeat the sampling and analysis procedure. If the concentration measured at 48 hours is within ±5% of the concentration at 24 hours, equilibrium can be considered achieved.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from analysis) × (Dilution Factor)
Part 4: Common Challenges and Troubleshooting
-
Metastable Solutions: Rapidly dissolving a compound, especially with heat, can create a supersaturated, metastable solution that may precipitate over time. The equilibrium method described above avoids this by approaching saturation from a slurry.
-
Compound "Crashing Out": When a compound dissolved in a high-solubility solvent (like DMSO) is added to a bulk medium where it is less soluble (e.g., an aqueous buffer), it can rapidly precipitate.[8] To mitigate this, use the lowest possible concentration of the stock solvent and consider a stepwise dilution into the final medium.
-
Effect of Impurities: The presence of water or other impurities in organic solvents can significantly alter the measured solubility. Always use high-purity solvents.
-
pH Dependence: While less critical for this ester than for its parent carboxylic acid, extreme pH conditions in mixed aqueous-organic systems could potentially lead to hydrolysis of the ester over long incubation times, affecting results. For purely organic solvents, this is not a concern.
-
Thermal Degradation: When using heat to aid dissolution, ensure the compound is thermally stable at that temperature to avoid degradation, which would lead to inaccurate measurements.[9]
Conclusion
This compound is a moderately polar compound whose solubility is governed by its capacity for hydrogen bonding and dipole-dipole interactions. It is predicted to be highly soluble in polar organic solvents such as alcohols, DMSO, and DMF, with decreasing solubility in less polar media. For all critical applications in research and development, this predicted profile must be substantiated with rigorous, quantitative data. The equilibrium shake-flask method detailed herein provides a robust and reliable framework for obtaining such data, forming an essential component of the compound's comprehensive physicochemical characterization.
References
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- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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- (2023, August 31). Solubility of Organic Compounds.
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- (2025, August 25). 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
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An In-depth Technical Guide to the Derivatives of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate: Synthesis, Bioactivity, and Therapeutic Potential
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile member of this family: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate and its derivatives. This core structure serves as a foundational template for developing novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] We will explore the synthetic pathways to this scaffold, delve into the structure-activity relationships (SAR) that govern its efficacy, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Chapter 1: The Quinoline-4-Carboxylate Scaffold: A Gateway to Bioactivity
Quinoline (1-aza-naphthalene) is a heterocyclic aromatic compound that has proven to be an exceptionally fruitful scaffold for drug discovery.[6][7] Its derivatives are known to exhibit a vast range of biological activities, from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer and antiviral applications.[3][7] The unique electronic properties of the bicyclic system, combined with its structural rigidity and capacity for diverse functionalization, allow for fine-tuning of its interactions with various biological targets.
The subject of this guide, the 3-Hydroxy-2-methylquinoline-4-carboxylate core, is a particularly valuable intermediate.[8] Its key structural features—the hydroxyl group at position 3, the methyl group at position 2, and the carboxylate at position 4—provide multiple reactive handles for chemical modification, enabling the creation of extensive libraries of derivatives for biological screening. This strategic positioning of functional groups is crucial for establishing specific interactions with enzyme active sites and receptors, making it a gateway to potent and selective therapeutic agents.[8][9]
Chapter 2: Synthetic Strategies and Derivatization
The construction of the quinoline ring system is a well-established field in organic chemistry. The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids, including the core scaffold of interest.[8][10]
The Pfitzinger Reaction: A Cornerstone Synthesis
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10] The reaction proceeds through the opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline-4-carboxylic acid.[10]
This method is highly versatile, as variations in both the isatin and the carbonyl reactant allow for the synthesis of a wide array of substituted quinolines. For the synthesis of the core scaffold, the reaction between isatin and ethyl acetoacetate is a common route.
General Derivatization Workflow
Once the core this compound is synthesized, its derivatives can be readily prepared through standard chemical transformations. The ester at the C4 position can be hydrolyzed to the carboxylic acid or converted to amides, the hydroxyl group at C3 can be alkylated or acylated, and the benzene portion of the quinoline ring can undergo electrophilic substitution. This workflow allows for systematic exploration of the chemical space around the core scaffold.
Caption: General workflow for synthesis and derivatization.
Chapter 3: Therapeutic Potential and Structure-Activity Relationships (SAR)
Derivatives of the quinoline-4-carboxylate scaffold have demonstrated significant promise across multiple therapeutic areas. The specific substitutions on the quinoline ring system critically influence their biological activity and target selectivity.
Anticancer Activity
Quinoline derivatives are a rich source of anticancer agents, acting through various mechanisms including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[4] A particularly interesting target for this class of compounds is human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is essential for cancer cell proliferation.[1][11][12]
Structure-Activity Relationship Insights:
-
C2 Position: Bulky aryl groups at the C2 position often enhance cytotoxicity. For example, 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[13]
-
C4 Position: The presence of a carboxylic acid or carboxamide at the C4 position is crucial for activity.[14] Conversion of the acid to various amides can modulate potency and selectivity.
-
C6/C7 Positions: Substitution on the benzene ring, such as a chloro group at C6 or a bulky alkoxy group at C7, has been shown to be beneficial for antiproliferative activity.[14][15][16]
-
Lipophilicity: A direct correlation has been observed between increased lipophilicity (higher cLogP values) and better cytotoxic effects in certain cancer cell lines.[13]
Table 1: Representative Anticancer Activity of Quinoline-4-Carboxylate Derivatives
| Compound ID | C2-Substituent | C6-Substituent | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 3j | 4-hydroxy-3-methoxyphenyl | Chloro | MCF-7 (Breast) | Potent (82.9% growth reduction) | [14] |
| 13 | 3,4-methylenedioxyphenyl | Bromo | HeLa (Cervical) | 8.3 | [13] |
| 12 | 3,4-methylenedioxyphenyl | Chloro | PC3 (Prostate) | 31.37 | [13] |
| 10g | H (4-amine side chain) | H (7-alkoxy sub.)| Multiple Lines | < 1.0 |[15] |
Antimicrobial and Antifungal Activity
The quinoline scaffold is the basis for the quinolone class of antibiotics. Derivatives of quinoline-4-carboxylic acid have also been shown to possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6][17][18][19] The mechanism often involves altering cell permeability and morphology.[17][18]
Structure-Activity Relationship Insights:
-
Acids vs. Amides: Substituted quinoline-4-carboxylic acids generally exhibit higher antimicrobial effects than their corresponding quinoline-4-carboxamide derivatives.[17][18]
-
C2 Substituents: The nature of the substituent at the C2 position can modulate the spectrum of activity.
-
Iodine Substitution: The introduction of iodine into the quinoline ring can confer specific antibacterial effects against strains like S. epidermidis and antifungal activity against C. parapsilosis.[20]
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Target Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1-alkoxy-4-oxo-3-quinolinecarboxylic acids | Gram-negative bacteria, S. aureus | In vitro activity | Comparable to N-ethyl derivatives | [19] |
| 2-substituted quinoline-4-carboxylic acids | Botrytis cinerea (fungus) | Morphological changes | Profound changes in hyphal tips | [17][18] |
| Iodo-quinoline derivatives | S. epidermidis | Antibacterial | Effective | [20] |
| Iodo-quinoline derivatives | C. parapsilosis | Antifungal | Effective |[20] |
Antiviral Activity
A promising strategy in antiviral drug discovery is to target host-cell factors required for viral replication, which can reduce the likelihood of drug resistance.[11] As mentioned, human DHODH is a key enzyme in pyrimidine synthesis, and its inhibition starves the virus of the necessary building blocks for replication. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors with broad-spectrum antiviral activity.[3][11]
Mechanism of Action: DHODH Inhibition DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, quinoline derivatives deplete the intracellular pool of pyrimidines (uridine, cytidine), which are essential for the synthesis of viral RNA and DNA. This host-targeting mechanism makes them effective against a range of viruses.
Caption: Inhibition of the pyrimidine biosynthesis pathway.
Structure-Activity Relationship Insights:
-
C6/C7 Halogenation: Replacing a chlorine at C7 with a fluorine atom can significantly boost antiviral activity.[3][11]
-
C2 Substituent: A bulky, lipophilic biaryl ether substituent at the C2 position is highly favorable for potent DHODH inhibition.[11] For instance, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid is an extremely potent inhibitor of DHODH (IC50 = 1 nM) and viral replication (EC50 = 2 nM for VSV).[11]
Table 3: Representative Antiviral Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | C7-Substituent | Antiviral Activity (VSV) | hDHODH Inhibition | Reference |
|---|---|---|---|---|
| C11 | Cl | IC50 = 1.10 µM | Active | [11] |
| C12 | F | EC50 = 0.11 µM | More Active | [11] |
| C13 | Br | EC50 = 3.10 µM | Less Active | [11] |
| C16 | NO2 | EC50 = 1.98 µM | Less Active |[11] |
Chapter 4: Experimental Protocols
Scientific integrity requires reproducible and well-defined methodologies. The following protocols provide a framework for the synthesis and biological evaluation of the described compounds.
Protocol: Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic Acid (Pfitzinger Reaction)
This protocol is a representative procedure for synthesizing the core quinoline scaffold.
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Base: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol with stirring until a homogenous solution is formed.
-
Reaction Initiation: To the ethanolic KOH solution, add isatin. Heat the mixture to reflux with continuous stirring until the isatin dissolves completely, forming the potassium salt of isatic acid.
-
Addition of Carbonyl: Slowly add acetone to the reaction mixture. The color of the solution will typically change.
-
Reflux: Maintain the reaction at reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to Congo red paper with dilute hydrochloric acid.
-
Isolation: The product, 2-methyl-3-hydroxyquinoline-4-carboxylic acid, will precipitate as a yellow solid.[21]
-
Purification: Filter the precipitate using suction filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22] It is commonly used to determine the IC50 values of potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), sterile solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates, sterile
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of the core and the potential for diverse functionalization allow for the systematic exploration of structure-activity relationships. Research has clearly demonstrated potent anticancer, antimicrobial, and antiviral activities within this compound class, often driven by specific molecular mechanisms such as the inhibition of human DHODH.
Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Advanced molecular modeling and co-crystallization studies, like those performed for DHODH inhibitors, will be instrumental in designing next-generation derivatives with enhanced potency and selectivity.[11][12] By integrating rational design with robust biological evaluation, the full therapeutic potential of this privileged scaffold can be realized, paving the way for novel treatments for a range of human diseases.
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- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2009, August 8). ResearchGate.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013, April 24). NIH.
- Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. (n.d.). Wiley Online Library.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2022, August 6). ResearchGate.
- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (n.d.). PubMed.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI.
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- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed.
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- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (n.d.). PMC - NIH.
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- Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. (n.d.). Benchchem.
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- Methyl 3-hydroxyquinoline-4-carboxylate|CAS 73776-18-8. (n.d.). Benchchem.
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- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018, September 28). PubMed.
- (PDF) Biological Activities of Quinoline Derivatives. (2011, August 8). ResearchGate.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4). Journal of Medicinal Chemistry - ACS Publications.
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theoretical calculations on Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: From Privileged Scaffold to Predictive Power
The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds exhibiting a vast array of biological activities, from anticancer to antimicrobial.[1] This guide focuses on a specific, promising derivative: This compound . Its unique arrangement of a hydroxyl group, a methyl group, and a methyl ester on this potent scaffold presents a compelling case for detailed investigation.
Traditional laboratory synthesis and testing are indispensable but are also resource-intensive. This whitepaper serves as a technical guide for researchers, chemists, and drug development professionals on leveraging theoretical calculations to dissect this molecule at a quantum level. We will explore how modern computational chemistry, particularly Density Functional Theory (DFT), can predict its structural, spectroscopic, and electronic properties, thereby guiding rational drug design, anticipating its behavior, and accelerating the discovery pipeline before a single reagent is measured.
Section 1: Foundational Strategy for Computational Analysis
The journey from a chemical name to predictive insight begins with a robust computational strategy. This section outlines the essential preparatory steps and the logic underpinning the theoretical workflow.
The Digital Blueprint: Establishing the Molecular Structure
Every theoretical calculation begins with an accurate three-dimensional representation of the molecule. For this compound, the initial structure can be generated from its SMILES string (COC(=O)C1=C(O)C(C)=NC2=CC=CC=C21) or IUPAC name using molecular modeling software such as Avogadro or ChemDraw. This initial geometry is a mere starting point—an unrefined guess that will be rigorously optimized using quantum mechanics.
The 'Why': Rationale for a Computational-First Approach
Choosing to begin with theoretical calculations is a strategic decision rooted in efficiency and insight. This approach allows us to:
-
Predict Stability and Structure: Determine the most stable 3D conformation, including key intramolecular interactions like hydrogen bonding, which dictate the molecule's physical and biological properties.
-
Simulate and Validate Spectra: Calculate spectroscopic signatures (IR, NMR) that can later be used to confirm the identity and purity of a synthesized compound.[2]
-
Map Reactivity: Visualize the molecule's electronic landscape to predict sites susceptible to nucleophilic or electrophilic attack, guiding synthesis and understanding potential metabolic pathways.
-
Screen for Drug-Likeness: Perform in silico assessments of pharmacokinetic properties (ADMET) to identify potential liabilities early, saving significant time and resources.[3]
Workflow Overview: A Roadmap to Predictive Data
The comprehensive computational analysis follows a structured, multi-stage process. Each stage builds upon the last, moving from fundamental quantum mechanics to applied drug discovery metrics.
Caption: Overall workflow for the theoretical analysis of the title compound.
Section 2: Quantum Chemical Deep Dive with Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an exceptional balance of accuracy and computational cost for organic molecules.[2][4] It forms the core of our investigation.
Protocol: Geometry Optimization and Frequency Validation
The first and most critical step is to find the molecule's lowest energy conformation.
Methodology:
-
Software Selection: Utilize a quantum chemistry package like Gaussian, ORCA, or GAMESS.
-
Functional and Basis Set Choice: The choice of functional and basis set is paramount. For this molecule, a well-tested combination is the B3LYP functional with the 6-311++G(d,p) basis set .
-
Causality: B3LYP is a hybrid functional renowned for its reliability in predicting geometries and energies for a wide range of organic systems. The 6-311++G(d,p) basis set is robust; the ++ indicates diffuse functions on all atoms, crucial for accurately describing lone pairs and potential hydrogen bonds, while (d,p) adds polarization functions to allow for non-spherical electron density distribution, essential for systems with pi-bonding and heteroatoms.[5]
-
-
Execution: Submit the initial structure for geometry optimization. This is an iterative process where the software calculates forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.
-
Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Trustworthiness: A true energy minimum is confirmed by the absence of any imaginary frequencies.[5] The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further structural refinement.
-
Analysis of the Optimized Structure
The optimized geometry reveals critical structural parameters. A key feature in this compound is the potential for a strong intramolecular hydrogen bond between the 3-hydroxyl proton and the carbonyl oxygen of the 4-carboxylate group. This interaction rigidifies the structure and significantly influences its electronic properties and receptor binding potential.
| Structural Parameter | Description | Expected Finding |
| O-H···O=C Distance | Intramolecular H-bond length | Short (~1.8 - 2.0 Å), indicating a strong interaction. |
| C3-C4-C=O Dihedral | Planarity of the ester group | Near 0° or 180°, suggesting conjugation with the quinoline ring. |
| Quinoline Ring | Aromaticity | Bond lengths will be intermediate between single and double bonds. |
Protocol: Simulating Spectroscopic and Electronic Properties
With a validated structure, we can now predict various properties.
Methodology:
-
IR Spectrum: The output of the frequency calculation directly provides the vibrational modes and their intensities, which can be plotted to generate a theoretical IR spectrum.
-
NMR Spectrum: Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The results provide theoretical ¹H and ¹³C chemical shifts that can be directly compared to experimental data for structural validation.[2]
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.[2] A smaller gap suggests the molecule is more polarizable and reactive.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map plots the electrostatic potential onto the electron density surface, visually identifying regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.[2]
-
Caption: The HOMO-LUMO energy gap dictates electronic transitions and reactivity.
| Calculated Electronic Property | Significance |
| HOMO Energy | Correlates with ionization potential; ability to donate electrons. |
| LUMO Energy | Correlates with electron affinity; ability to accept electrons. |
| HOMO-LUMO Gap | Index of chemical stability and reactivity. |
| Dipole Moment | Measures overall polarity, influencing solubility and intermolecular forces. |
| MEP Minima/Maxima | Identifies specific sites for H-bonding and chemical reactions. |
Section 3: Bridging Theory and Application in Drug Development
The true power of theoretical calculations lies in their ability to predict a molecule's potential as a therapeutic agent. This section translates the fundamental quantum data into actionable insights for drug discovery.
Protocol: In Silico ADMET Profiling
A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties.
Methodology:
-
Tool Selection: Utilize freely available and widely respected web servers such as SwissADME or ProTox-II .[3]
-
Input: Submit the SMILES string of the molecule.
-
Analysis: Scrutinize the output for key drug-like properties.
-
Lipophilicity (LogP): The octanol-water partition coefficient. An ideal range is typically between 1 and 3 for good oral bioavailability.
-
Solubility (LogS): Predicts aqueous solubility, critical for absorption.
-
Lipinski's Rule of Five: A set of criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) that helps evaluate if a compound is likely to be an orally active drug.
-
Toxicity Prediction: Assess for potential flags like mutagenicity, carcinogenicity, or hepatotoxicity.[3]
-
| ADMET Parameter | Importance in Drug Development |
| Gastrointestinal Absorption | High probability is desired for oral drugs. |
| Blood-Brain Barrier (BBB) Permeation | Essential for CNS targets, undesirable for peripheral targets. |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. |
| Drug-Likeness Score | Overall assessment based on established rules. |
Protocol: Molecular Docking Simulations
Molecular docking predicts how our molecule (the "ligand") binds to the active site of a protein target, providing insights into its potential mechanism of action and binding affinity.
Methodology:
-
Target Selection: Based on the known pharmacology of quinoline derivatives, a relevant protein target must be chosen. Examples include Epidermal Growth Factor Receptor (EGFR) for anticancer activity or DNA Gyrase for antibacterial effects.[2][6][7]
-
Preparation (Receptor & Ligand):
-
Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand: Use the DFT-optimized structure of this compound as the input ligand geometry.
-
-
Docking Execution: Use software like AutoDock Vina or Schrödinger's Glide. The program will systematically sample different orientations and conformations of the ligand within the protein's binding site.
-
Analysis:
-
Binding Energy/Docking Score: The primary output is a score (e.g., in kcal/mol) that estimates the binding affinity. More negative scores typically indicate stronger binding.
-
Binding Pose and Interactions: Visualize the top-ranked pose to identify specific interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—with key amino acid residues in the active site. This is crucial for understanding the Structure-Activity Relationship (SAR).
-
Caption: A streamlined workflow for performing molecular docking studies.
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for the analysis of This compound . By employing a synergistic workflow of DFT calculations, ADMET prediction, and molecular docking, we can construct a detailed, multi-faceted profile of this molecule. The data generated—from its most stable 3D structure and electronic reactivity to its predicted drug-likeness and protein binding modes—provides an invaluable foundation for any research program.
The insights gleaned from these computational studies are not an endpoint but a starting point. They provide the rational basis to guide efficient laboratory synthesis, prioritize biological assays, and design next-generation analogs with enhanced potency and optimized pharmacokinetic profiles. In the modern era of drug discovery, this synergy between in silico prediction and empirical validation is the key to accelerating the path from a promising molecule to a potential therapeutic.
References
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Tomislav, P., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
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Singh, V. K., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
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Aslan, G., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]
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J, A., et al. (2024). Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. Molecular Biotechnology. [Link]
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Singh, S., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Indian Chemical Society. [Link]
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Qiu, T., et al. (2024). Preparation, characterization and theoretical calculation of a cadmium complex of 3-hydroxy-2-methylquinolin-4-carboxylate and 1, 10-phenanthroline. Acta Chimica Slovenica. [Link]
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Qiu, T., et al. (2024). Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4- carboxylate and 1,10-phenanthroline. ResearchGate. [Link]
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Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
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Qiu, T., et al. (2024). Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4- carboxylate and... ResearchGate. [Link]
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Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]
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ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... ResearchGate. [Link]
-
El-Gamel, N. E. A., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules. [Link]
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Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Abstract: This document provides a detailed, research-grade protocol for the synthesis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is presented as a reliable two-step process commencing with a modified Pfitzinger-type reaction between isatin and a halo-acetone to yield the carboxylic acid intermediate, followed by a classic Fischer esterification. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic rationale, and practical insights to ensure successful execution and reproducibility.
Introduction and Scientific Context
Quinoline and its derivatives are cornerstone heterocyclic structures renowned for their broad spectrum of biological activities and applications in pharmaceutical development.[1] The specific scaffold, 3-hydroxy-2-methylquinoline-4-carboxylate, serves as a critical building block for more complex molecules, including potential antimicrobial agents and specialized dyes.[2] Its synthesis requires precise control over reaction conditions to achieve high purity and yield.
The protocol detailed herein employs a robust and scalable pathway. The initial step is a base-mediated cyclocondensation of isatin, which, upon ring-opening, reacts with a halo-acetone to form the core quinoline-4-carboxylic acid structure.[3] This approach is a variant of the classic Pfitzinger reaction, which is a powerful method for generating substituted quinoline-4-carboxylic acids.[4][5] The subsequent esterification is a standard, high-yielding transformation, providing the target methyl ester.
Overall Synthetic Workflow
The synthesis proceeds in two distinct stages:
-
Stage 1: Synthesis of the intermediate, 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
-
Stage 2: Fischer esterification to yield the final product, this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid
Mechanistic Rationale: This reaction is a powerful modification of the Pfitzinger synthesis. The strong base (NaOH) catalyzes the hydrolytic opening of the isatin amide bond to form an isatoic acid intermediate in situ.[5] This intermediate then undergoes condensation with the halo-acetone, followed by an intramolecular cyclization and dehydration to yield the stable quinoline ring system.[3] The use of a halo-acetone is crucial for the formation of the 2-methyl and 3-hydroxy substitution pattern.
Reagents and Materials:
| Reagent/Material | Formula | M.W. | Molar Eq. | Amount | Notes |
| Isatin | C₈H₅NO₂ | 147.13 | 1.0 | 49.0 g | Starting material |
| Sodium Hydroxide | NaOH | 40.00 | 3.0 | 40.0 g | Base catalyst |
| Chloroacetone | C₃H₅ClO | 92.52 | 1.1 | 35.5 mL | Lachrymator, use in fume hood |
| Hydrochloric Acid | HCl | 36.46 | - | As needed | For acidification (e.g., 2M aq.) |
| Deionized Water | H₂O | 18.02 | - | ~2.5 L | Solvent and for washing |
Step-by-Step Procedure:
-
Preparation: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 40.0 g of sodium hydroxide in 2 L of water.
-
Isatin Addition: To the stirred NaOH solution, add 49.0 g of isatin. Heat the mixture to 80°C. Stir until the isatin dissolves completely, forming the deep red-orange sodium salt of isatic acid.
-
Reactant Addition: Once the solution is homogeneous, add 35.5 mL (approx. 42 g) of chloroacetone dropwise via the dropping funnel over 30 minutes. Maintain the reaction temperature at 80°C. Note: The reaction is exothermic; control the addition rate to prevent overheating.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 80°C for 4-5 hours. Monitor the reaction progress by TLC if desired.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly and with vigorous stirring, acidify the mixture by adding hydrochloric acid until the pH is acidic to Congo red paper (approx. pH 3-4). A voluminous yellow precipitate of the product will form.
-
Isolation and Purification: Isolate the yellow solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is approximately 61 g (90%).[3] The product, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, typically has a melting point of 235°C with decomposition and can be used in the next step without further purification if desired.
Stage 2: Synthesis of this compound
Mechanistic Rationale: This step utilizes the Fischer-Speier esterification, a classic acid-catalyzed reaction. The carboxylic acid is protonated by the strong acid catalyst (H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the final ester product.[6]
Reagents and Materials:
| Reagent/Material | Formula | M.W. | Molar Eq. | Amount | Notes |
| 3-Hydroxy-2-methyl...acid | C₁₁H₉NO₃ | 203.19 | 1.0 | 20.3 g | From Stage 1 |
| Methanol | CH₃OH | 32.04 | - | 400 mL | Anhydrous, solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalytic | ~2 mL | Catalyst, add slowly |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Extraction solvent |
| Brine | NaCl (aq) | - | - | As needed | For washing |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |
Step-by-Step Procedure:
-
Setup: Suspend 20.3 g of 3-Hydroxy-2-methylquinoline-4-carboxylic acid in 400 mL of anhydrous methanol in a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 48-72 hours. The reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Redissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL, caution: CO₂ evolution) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product, this compound, as a crystalline solid.
Safety and Handling
-
General: All procedures should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Chloroacetone: Is a potent lachrymator and is toxic. Handle with extreme care in a fume hood.
-
Sodium Hydroxide & Sulfuric Acid: Are highly corrosive. Avoid contact with skin and eyes. Add concentrated acid to solutions slowly to control the exothermic reaction.
-
Solvents: Methanol and ethyl acetate are flammable. Ensure no ignition sources are nearby during handling and reflux.
-
References
- Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
- Camps quinoline synthesis - Grokipedia. (n.d.).
- Camps quinoline synthesis - Wikipedia. (n.d.).
- Camps Quinoline Synthesis. (n.d.). Cambridge University Press.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Camps Quinoline Synthesis. (2017, May 9).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
-
Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[7][8][9]triazino[6,5-b]quinoline Derivatives. (2003). ResearchGate.
- Borsche–Drechsel cyclization - Wikipedia. (n.d.).
- Methyl 3-hydroxyquinoline-4-carboxyl
- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.).
- Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. (2023). Bohrium.
- The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (n.d.).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Borsche–Drechsel cycliz
- Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... (n.d.).
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (n.d.).
- 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7. (n.d.). Sigma-Aldrich.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI.
- Borsche-Drechsel cyclization | Request PDF. (n.d.).
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Application Notes and Protocols for the Synthesis of Azo Dyes Using Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Introduction: The Strategic Role of Quinoline Scaffolds in Modern Dye Chemistry
The quest for novel chromophores with enhanced stability, tinctorial strength, and superior fastness properties is a perpetual driver in the field of synthetic dye chemistry. Within this landscape, heterocyclic compounds have emerged as pivotal building blocks, offering a rich tapestry of electronic and structural diversity. Among these, the quinoline nucleus holds a place of prominence. Dyes incorporating the quinoline scaffold are noted for their brilliant hues, good light fastness, and significant affinity for synthetic fibers, particularly polyester.[1]
This application note provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate as a versatile coupling component in the synthesis of high-performance azo dyes. This precursor, possessing a highly activated aromatic system, serves as an excellent platform for electrophilic substitution by diazonium salts, leading to the formation of vibrant and robust colorants suitable for a range of applications, including disperse and solvent dyes.
We will delve into the mechanistic underpinnings of the azo coupling reaction involving this specific quinoline derivative, provide detailed, field-tested protocols for dye synthesis, and discuss the characterization and performance evaluation of the resulting chromophores.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 117-57-7 (for the parent carboxylic acid) | [2] |
| Molecular Formula | C₁₂H₁₁NO₃ | N/A |
| Molecular Weight | 217.22 g/mol | N/A |
| Appearance | Typically a yellow to off-white crystalline solid | N/A |
| Solubility | Soluble in various organic solvents | N/A |
Core Synthesis Pathway: Azo Coupling with Decarboxylation
The primary route for synthesizing azo dyes from this compound involves a two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling with the quinoline derivative. A critical and fascinating aspect of this reaction, when using the parent 3-hydroxy-2-methylquinoline-4-carboxylic acid, is the concurrent elimination of carbon dioxide (decarboxylation) upon reaction with diazo compounds to form the corresponding azo dye.[3] While the methyl ester at the 4-position is more stable than the free carboxylic acid, under the alkaline conditions often employed for azo coupling, it is plausible that the ester undergoes in-situ hydrolysis to the carboxylate, which then decarboxylates as the electrophilic diazonium salt attacks the activated ring. The reaction, therefore, likely proceeds via an electrophilic aromatic substitution mechanism at the position ortho to the hydroxyl group, which is highly activated.
The overall workflow can be visualized as follows:
Caption: Figure 1: General workflow for the synthesis of azo dyes.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye.
Protocol 1: Diazotization of p-Nitroaniline
Objective: To prepare the diazonium salt of p-nitroaniline, a common precursor for red and orange disperse dyes.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 30 mL of water and 3 mL of concentrated HCl.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full diazotization. The resulting clear solution of the diazonium salt should be used immediately in the subsequent coupling reaction.
Causality and Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures. Maintaining a low temperature is critical for maximizing the yield of the diazonium salt.
-
In-situ Generation of Nitrous Acid: Sodium nitrite reacts with the strong acid (HCl) to generate nitrous acid (HNO₂) in the reaction mixture. This is the active reagent that reacts with the primary aromatic amine to form the diazonium salt.
-
Excess Acid: The presence of excess acid prevents the newly formed diazonium salt from coupling with the unreacted primary amine, a common side reaction.
Protocol 2: Azo Coupling and Dye Synthesis
Objective: To couple the prepared diazonium salt with this compound to synthesize the target azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 2.17 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the alkaline solution of the quinoline derivative with vigorous stirring. A colored precipitate should form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 2 hours to ensure the completion of the coupling reaction.
-
After 2 hours, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in a vacuum oven at 60 °C.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or a DMF-water mixture.
Causality and Experimental Choices:
-
Alkaline Conditions: The coupling reaction is typically carried out in an alkaline medium. The hydroxyl group of the quinoline derivative is deprotonated to the more strongly activating phenoxide ion, which enhances the rate of electrophilic attack by the weakly electrophilic diazonium salt.
-
Slow Addition: The slow addition of the diazonium salt to the coupling component ensures that the concentration of the diazonium salt remains low, minimizing side reactions.
-
Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and a more homogenous product.
The proposed reaction mechanism is illustrated below:
Caption: Figure 2: Simplified mechanism of azo coupling.
Characterization and Performance Data
The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity. The performance of the dyes, particularly for textile applications, is evaluated by assessing their coloristic and fastness properties.
Spectroscopic and Coloristic Data (Representative)
| Dye Structure (Example) | λmax (nm) in DMF | Molar Extinction Coefficient (ε) | Color on Polyester |
| Azo dye from p-nitroaniline | 480 - 520 | ~30,000 - 40,000 | Red |
| Azo dye from aniline | 420 - 450 | ~25,000 - 35,000 | Yellow |
| Azo dye from 2-chloro-4-nitroaniline | 500 - 540 | ~35,000 - 45,000 | Bluish-Red |
Note: The above data are representative values based on similar quinoline-based azo dyes and may vary depending on the specific aromatic amine used and the solvent.
Fastness Properties on Polyester Fabric (Representative)
The fastness properties are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Property | Rating |
| Light Fastness | 4-5 |
| Wash Fastness | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
| Sublimation Fastness | 4 |
Note: These are typical fastness ratings for disperse dyes on polyester fabric and can be influenced by the dyeing process and the specific dye structure.[1][4]
Application on Polyester Fabric: A General Protocol
Objective: To apply the synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized Azo Dye
-
Dispersing Agent (e.g., sodium lignosulfonate)
-
Acetic Acid
-
Polyester Fabric
Procedure:
-
Prepare a dye dispersion by grinding the dye (e.g., 0.1 g) with a dispersing agent (e.g., 0.1 g) and a small amount of water to form a paste.
-
Add the paste to a dye bath containing water (liquor ratio, e.g., 40:1).
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
Introduce the polyester fabric into the cold dye bath.
-
Raise the temperature of the dye bath to 130 °C over 45 minutes and maintain this temperature for 60 minutes.
-
Cool the dye bath to 70 °C, remove the fabric, and rinse with water.
-
Perform a reduction clearing treatment (e.g., with a solution of sodium hydroxide and sodium hydrosulfite) to remove surface dye and improve wash fastness.
-
Rinse the fabric thoroughly with water and allow it to dry.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of azo dyes. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the synthesis of novel chromophores with desirable properties for various applications, particularly as disperse dyes for synthetic fibers. The potential for in-situ hydrolysis and decarboxylation during the azo coupling reaction is a key mechanistic feature that influences the final dye structure. Further research into the derivatization of the aromatic amine component can lead to a broad palette of colors with excellent technical performance.
References
-
Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. RSC Advances. (URL: [Link])
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Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. PubMed Central. (URL: [Link])
-
Studies on quinoline based monoazo disperse dyes. ResearchGate. (URL: [Link])
-
Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. MedCrave online. (URL: [Link])
-
Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Scilit. (URL: [Link])
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Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric. International Journal of Current Microbiology and Applied Sciences. (URL: [Link])
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Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry. (URL: [Link])
-
Quinolines and Azo Dye. ResearchGate. (URL: [Link])
-
Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology. (URL: [Link])
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SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. Semantic Scholar. (URL: [Link])
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Synthesis and spectral characterization of some new azo dyes and their metal complexes. ResearchGate. (URL: [Link])
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The Synthesis of Azo Dyes. University of California, Irvine. (URL: [Link])
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Synthesis and Voltammetric Studies of Azo Dye Compounds Derived from 3-Hydroxyquinolin-2-One in Aqueous Media. ResearchGate. (URL: [Link])
-
(PDF) Synthesis and spectral analysis of some new phenolic azo dyes. ResearchGate. (URL: [Link])
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3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. Sonal Plasrub Industries. (URL: [Link])
-
Methyl Orange Synthesis of Azo Dyes. Rajdhani College. (URL: [Link])
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5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. (URL: [Link])
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Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Scribd. (URL: [Link])
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Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. Nature. (URL: [Link])
- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
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(PDF) Synthesis, Spectroscopic Studies and Technical Evaluation of Novel Disazo Disperse Dyes Derived from 3-(2-hydroxyphenyl)-2-pyrazolin-5-ones for Dyeing Polyester Fabrics. ResearchGate. (URL: [Link])
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Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester. ResearchGate. (URL: [Link])
-
A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids. Sci-Hub. (URL: [Link])
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Application Notes & Protocols: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast spectrum of pharmacologically active compounds.[1][2] Within this class, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate and its parent carboxylic acid (3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, CAS No: 117-57-7) serve as exceptionally versatile intermediates.[3][4] Their unique arrangement of functional groups—a nucleophilic hydroxyl group, a reactive carboxylic acid/ester handle, and a modifiable quinoline core—provides a robust platform for the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this intermediate, offering field-proven protocols for researchers in medicinal chemistry and drug development.
Foundational Synthesis of the Intermediate
The primary route to the 3-hydroxy-2-methylquinoline-4-carboxylic acid core is a modified Pfitzinger reaction, which involves the condensation of isatin or its derivatives with a compound containing an active α-methylene group.[5] This is followed by a standard esterification to yield the target methyl ester.
Rationale of the Synthetic Pathway
The Pfitzinger reaction is a powerful and reliable method for constructing the quinoline-4-carboxylic acid framework.[6] The synthesis begins with the base-catalyzed ring-opening of isatin to form an isatoic acid salt. This intermediate then condenses with a halo-acetone, such as chloroacetone or bromoacetone, followed by an intramolecular cyclization and dehydration to yield the desired quinoline structure.[7] This classical approach provides a direct path to the carboxylic acid precursor. Subsequent Fischer esterification is a straightforward and high-yielding method to obtain the methyl ester, which can be advantageous for solubility and as a protecting group in subsequent synthetic steps.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Detailed Synthesis Protocol
Part 1: Synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid [7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a milk of lime by stirring quicklime (CaO, 1.0 eq) in water.
-
Isatin Addition: Add isatin (1.0 eq) to the suspension and heat the mixture to approximately 80-90 °C with vigorous stirring until the light-yellow calcium salt of isatic acid is formed.
-
Condensation: Slowly add chloroacetone or bromoacetone (1.1 eq) dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Continue stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the isatin spot is no longer detectable.
-
Precipitation: After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) until it is acidic to Congo red paper.
-
Isolation: The product, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, will precipitate as a yellow solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Part 2: Synthesis of this compound
-
Reaction Setup: Suspend the dried 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Neutralize the remaining mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of the intermediate before its use in subsequent pharmaceutical syntheses.
Physicochemical Properties
| Property | Value | Source |
| Parent Compound | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |
| CAS Number | 117-57-7 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Yellow powder/solid | [7] |
| Melting Point | ~235 °C (with decomposition) | |
| Target Intermediate | This compound | |
| Molecular Formula | C₁₂H₁₁NO₃ | [8] |
| Molecular Weight | 217.22 g/mol | [8] |
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring between 7.0-8.5 ppm.[8] A sharp singlet corresponding to the C2-methyl group should appear around 2.5 ppm, and the methyl ester protons will present as a singlet around 3.8-4.0 ppm.[8][9] The hydroxyl proton at C3 will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon in the range of 165-175 ppm. Aromatic carbons will resonate in the typical downfield region, while the C2-methyl and ester methyl carbons will appear upfield.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band for the O-H stretch between 3300-3500 cm⁻¹. A strong, sharp peak for the ester C=O stretch will be visible around 1700-1750 cm⁻¹. Multiple bands in the 1400-1600 cm⁻¹ region correspond to the aromatic C=C and C=N stretching vibrations.[8]
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the methyl ester (m/z ≈ 217 or 218, respectively).[8]
Application in Pharmaceutical Synthesis: Amide Coupling
The quinoline-4-carboxylic acid moiety is a cornerstone for developing numerous therapeutic agents, particularly through the formation of quinoline-4-carboxamides.[11][12] This transformation is a robust and versatile reaction that allows for the creation of large compound libraries for structure-activity relationship (SAR) studies, as demonstrated in the development of novel antimalarial agents.[11][13]
Rationale and Strategy
The carboxylic acid at the C4 position is an ideal handle for modification. It can be readily activated using standard peptide coupling reagents (e.g., EDC, HOBt) to react with a diverse range of primary or secondary amines. This strategy allows for the systematic exploration of the chemical space around the quinoline core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of a drug candidate.[13]
Amide Synthesis Workflow Diagram
Caption: General workflow for synthesizing bioactive carboxamides.
Protocol: Synthesis of a Representative Quinoline-4-carboxamide[12]
-
Reaction Setup: Dissolve 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final quinoline-4-carboxamide.
Conclusion
This compound is a high-value intermediate whose strategic importance in drug discovery cannot be overstated. Its straightforward synthesis via established named reactions and the versatility of its functional handles make it an ideal starting point for the development of novel therapeutics. The protocols and data presented herein provide a validated framework for researchers to synthesize, characterize, and effectively utilize this compound to build diverse libraries of potentially bioactive quinoline-4-carboxamides and other related derivatives.
References
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- Ouchi, A., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 85(15), 9815–9825.
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
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- Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(11), 2139-2146.
- Synfacts. (2018).
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- Fine Chemical Intermediates. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Versatile Intermediate for Pharmaceuticals, Dyes, and Advanced Materials.
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685.
- Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 147-154.
- Kráľová, K., et al. (1993). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 38(4), 303-308.
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97. Sigma-Aldrich.
- Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497–4514.
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- Günther, O., & Oskar, Z. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
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- Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- ResearchGate. (2014). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum. ChemicalBook.
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Application Note & Protocols: Synthesis of Bioactive 3-Hydroxy-2-methylquinoline-4-carboxamides from Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Introduction: The Quinoline-4-Carboxamide Scaffold in Modern Drug Discovery
The quinoline core is a privileged heterocyclic scaffold renowned for its presence in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1] Specifically, the quinoline-4-carboxamide moiety has emerged as a critical pharmacophore in the development of novel therapeutics. Derivatives of this class have demonstrated potent activity across multiple disease areas, including as antimalarial agents effective against resistant parasite strains, inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer therapy, and antagonists for neurokinin and P2X7 receptors.[2][3][4]
Methyl 3-hydroxy-2-methylquinoline-4-carboxylate serves as a versatile and readily accessible intermediate for the synthesis of these valuable carboxamides.[5] Its structure features a reactive ester at the C4 position, which is the primary site for modification, and a hydroxyl group at C3 that can influence the molecule's reactivity and biological interactions. This guide provides a detailed exploration of the reaction of this key intermediate with various amines, offering mechanistic insights, field-proven protocols, and troubleshooting advice for researchers in medicinal chemistry and drug development.
Mechanistic Pathways and Strategic Considerations
The conversion of this compound to its corresponding N-substituted amides can be achieved through two primary synthetic strategies. The choice between these pathways depends on the amine's reactivity, the desired scale, and the required purity of the final product.
-
Direct Aminolysis: A straightforward approach involving the direct reaction of the ester with an amine, typically under thermal or microwave conditions. This method is atom-economical but often requires high temperatures and is generally limited to more nucleophilic, unhindered primary and secondary amines.
-
Two-Step Hydrolysis-Coupling Sequence: A more versatile and widely applicable strategy. The methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents. This method proceeds under milder conditions, accommodates a broader range of amines (including less nucleophilic and sterically hindered ones), and generally affords higher yields and purity.[6]
The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of quinoline-4-carboxamides.
The Nucleophilic Acyl Substitution Mechanism
The core chemical transformation is a nucleophilic acyl substitution at the ester carbonyl. The amine nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the methoxide leaving group, forming the more stable amide bond.
Caption: Simplified mechanism of nucleophilic acyl substitution.
Experimental Design and Protocols
Rationale for Method Selection
The two-step hydrolysis-coupling sequence is the recommended and most robust method for synthesizing a library of diverse quinoline-4-carboxamides.
-
Expertise & Experience: Direct aminolysis often requires forcing conditions (e.g., >150 °C) which can lead to decomposition, particularly with sensitive amine substrates. The intermediate carboxylic acid is typically a stable, crystalline solid that can be easily purified, ensuring that the material entering the final coupling step is of high quality. This "purification break" is a key principle of robust process development, preventing the carry-through of impurities.
-
Trustworthiness: The use of well-established coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) provides a self-validating system. The reaction progress can be easily monitored by TLC or LC-MS, and the conditions are mild enough to preserve a wide range of functional groups on the amine coupling partner.[6]
Protocol 1: Two-Step Synthesis via Carboxylic Acid Intermediate
This protocol is the preferred method for achieving high yields and purity with a broad scope of amines.
Caption: Workflow for the two-step synthesis protocol.
Step A: Saponification of this compound
-
Reagent Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq).
-
Causality: A mixed solvent system is used because the starting ester has poor solubility in water alone, while THF ensures homogeneity. LiOH is a strong base that effectively hydrolyzes the ester. An excess is used to drive the reaction to completion.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup & Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) to remove any unreacted starting material or non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Causality: Protonation of the carboxylate salt renders it insoluble in the aqueous medium, allowing for isolation by filtration.[7]
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The resulting 3-hydroxy-2-methylquinoline-4-carboxylic acid is typically used in the next step without further purification.
Step B: Amide Coupling Reaction
-
Reagent Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the 3-hydroxy-2-methylquinoline-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM.
-
Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution and stir at room temperature for 20-30 minutes.
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if chiral amines are used).[6]
-
-
Amine Addition: Add the desired amine (1.0–1.2 eq) to the activated mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq).
-
Causality: The amine nucleophile attacks the active ester. The added base scavenges the HCl generated from the EDC·HCl and any protonated amine starting material, ensuring the amine remains in its nucleophilic free-base form.
-
-
Reaction: Stir the reaction at room temperature overnight (12–18 hours). Monitor progress by TLC or LC-MS.
-
Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted 3-hydroxy-2-methylquinoline-4-carboxamide.
Protocol 2: Direct Thermal Aminolysis
This method is suitable for simple, highly nucleophilic amines where process simplicity is prioritized over broad applicability.
-
Reagent Setup: In a sealed reaction vessel or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired primary amine (5.0–10.0 eq). The amine can be used as the solvent if it is a liquid. Alternatively, a high-boiling inert solvent like xylenes or diphenyl ether can be used.
-
Causality: A large excess of the amine is used to drive the equilibrium towards the amide product. The high temperature provides the necessary activation energy for the less reactive ester to react directly with the amine.
-
-
Reaction: Heat the mixture to a high temperature (e.g., 120–180 °C) for 6–24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.
-
Isolation: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Data Summary: Substrate Scope
The two-step protocol is compatible with a wide range of amines, leading to a diverse set of final products.
| Entry | Amine Substrate | Product Structure (Representative) | Typical Yield (%) | Notes |
| 1 | Aniline | N-phenyl-3-hydroxy-2-methylquinoline-4-carboxamide | 75-90% | Aromatic amines are excellent substrates. |
| 2 | Benzylamine | N-benzyl-3-hydroxy-2-methylquinoline-4-carboxamide | 80-95% | Primary alkyl amines react efficiently. |
| 3 | 2-Aminoethanol | N-(2-hydroxyethyl)-3-hydroxy-2-methylquinoline-4-carboxamide | 70-85% | Tolerates hydroxyl functional groups. |
| 4 | Morpholine | (3-hydroxy-2-methylquinolin-4-yl)(morpholino)methanone | 85-95% | Secondary cyclic amines are highly reactive. |
Applications in Drug Discovery
The synthesized 3-hydroxy-2-methylquinoline-4-carboxamides are valuable scaffolds for identifying and optimizing lead compounds in various therapeutic areas.
| Bioactive Compound Class | Therapeutic Target / Application | Key Insights | References |
| Antimalarials | Plasmodium falciparum translation elongation factor 2 (PfEF2) | The quinoline-4-carboxamide scaffold led to the discovery of potent, multi-stage antimalarials with novel mechanisms of action. | [3][6] |
| Anticancer Agents | Dihydroorotate Dehydrogenase (DHODH) | N-aryl quinoline-4-carboxamides have been developed as potent inhibitors of DHODH, an enzyme critical for pyrimidine biosynthesis in rapidly proliferating cancer cells. | [2] |
| Neurotherapeutics | Human Neurokinin-3 (hNK-3) Receptor Antagonists | Modifications at the C2 and C4 positions of the quinoline ring have produced compounds with significant antagonistic activity at the hNK-3 receptor, relevant for CNS disorders. | [8] |
| Anti-inflammatory Agents | P2X7 Receptor Antagonists | Quinoline carboxamide derivatives have been identified as moderately potent and selective antagonists of the P2X7 receptor, a key player in inflammatory pathways. | [4] |
Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Step A) | Insufficient base or reaction time; poor solubility. | Increase equivalents of LiOH to 2.0. Add more co-solvent (THF) to ensure homogeneity. Gently warm the reaction to 40 °C if necessary. Confirm completion by LC-MS. |
| Low Yield in Coupling (Step B) | Inactive coupling reagents; wet solvent/reagents; amine is a poor nucleophile. | Use fresh EDC and HOBt. Ensure all solvents and reagents are anhydrous. For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger coupling agent like HATU or HBTU. |
| Side Product Formation | Formation of N-acylurea from the EDC intermediate; reaction at the 3-OH group. | Ensure HOBt is added before or with EDC to minimize N-acylurea formation. The 3-OH group is phenolic and generally unreactive under standard amide coupling conditions, but harsh basic or acidic conditions should be avoided. |
| Difficult Purification | Product has similar polarity to starting materials or byproducts (e.g., HOBt, urea byproduct). | Perform a thorough aqueous workup to remove water-soluble impurities. For the urea byproduct from EDC, an acidic wash (e.g., dilute HCl) can help. Optimize the mobile phase for column chromatography, potentially using a DCM/Methanol or Ethyl Acetate/Hexane system with 1% TEA for basic compounds. |
References
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Química Orgánica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link]
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University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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Barton, V. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Lahna, F. Z. et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
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Mijangos, M. V. et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ResearchGate. [Link]
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Mijangos, M. V. et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ResearchGate. [Link]
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Tsolaki, E. et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
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Saudi, M. N. S. et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. [Link]
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Peters, G. J. et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
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Barton, V. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]
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Adebayo, J. A. et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
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Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. PubMed. [Link]
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Petrikaite, V. et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
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Sowińska, A. et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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S. G. Chemicals. 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. [Link]
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Li, Y. & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
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Al-Ghanimi, K. et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]
- DRP, A. (1934). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
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Kovalenko, S. M. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
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Khan, I. et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 159435398. [Link]
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Naeimi, H. & Ramezani, F. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 121223155, 3-Hydroxy-4-methylquinoline-2-carboxamide. [Link]
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Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have been instrumental in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is a particularly attractive starting material for the synthesis of novel compounds due to its multiple functional groups—a hydroxyl, a methyl, and a methyl ester—each offering a handle for diverse chemical transformations. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of novel ethers, amides, and C-C/C-N coupled derivatives from this versatile quinoline scaffold, with the ultimate goal of generating new chemical entities for drug discovery pipelines.
I. Synthesis of Novel Quinoline Ethers via O-Alkylation
The phenolic hydroxyl group of this compound, existing in tautomeric equilibrium with a 4-quinolone, is a prime site for modification. O-alkylation not only alters the molecule's lipophilicity and hydrogen bonding capacity, which can significantly impact its pharmacokinetic profile and target engagement, but also serves as a key step in the synthesis of more complex derivatives.
Rationale for O-Alkylation
Introducing a variety of alkyl or arylalkyl ethers at the 3-position can probe the steric and electronic requirements of the binding pocket of a biological target. For instance, in the context of anticancer drug design, modifying this position can influence interactions with key enzymatic targets like tyrosine kinases or dihydroorotate dehydrogenase.[6][7]
Experimental Protocol: General Procedure for O-Alkylation
This protocol is adapted from methodologies for the alkylation of similar hydroxyquinoline systems.[8]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add the desired alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated quinoline derivative.
Data Presentation: Representative O-Alkylation Reactions
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Iodomethane | Methyl 3-methoxy-2-methylquinoline-4-carboxylate | 85 |
| 2 | Benzyl bromide | Methyl 3-(benzyloxy)-2-methylquinoline-4-carboxylate | 78 |
| 3 | Ethyl bromoacetate | Methyl 3-(2-ethoxy-2-oxoethoxy)-2-methylquinoline-4-carboxylate | 72 |
Visualization: O-Alkylation Workflow
Sources
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- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Assessment of Novel Quinoline Esters
Introduction: The Imperative for Novel Antimicrobial Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] These nitrogen-containing heterocyclic compounds are particularly significant in the development of anti-infective drugs.[4] The rise of antimicrobial resistance (AMR) has rendered many existing treatments ineffective, creating an urgent global health threat that necessitates the discovery and development of new chemical entities with potent antimicrobial activity.[4][5][6] Quinolone derivatives, a subset of this class, have historically been successful antibacterial agents, primarily by targeting essential bacterial enzymes.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel quinoline esters. The protocols herein are grounded in established methodologies, primarily referencing the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust, reproducible, and comparable data. We will move from foundational screening assays to more definitive characterizations of antimicrobial effect and preliminary safety, explaining the scientific rationale behind each critical step.
Mechanistic Context: Targeting Bacterial DNA Replication
The established mechanism of action for quinolone antimicrobials involves the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-stranded DNA breaks, ultimately triggering cell death.[8][9] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria.[8] Understanding this mechanism provides a framework for interpreting the activity of new quinoline esters and anticipating potential resistance, which often arises from mutations in the genes encoding these target enzymes or through modifications in cell wall permeability that restrict drug entry.[8][9]
Foundational Screening: Determining Inhibitory Potency
The initial step in evaluating any new compound is to determine its intrinsic potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter for this assessment.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[10] It determines the lowest concentration of a compound that results in the complete inhibition of visible microbial growth in vitro.[6][11][12] The protocol is standardized by CLSI to ensure inter-laboratory consistency.[13]
Materials and Reagents:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Stock solution of quinoline ester (typically in Dimethyl Sulfoxide, DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the quinoline ester in 100% DMSO.
-
Create an intermediate dilution in CAMHB. Causality: The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth, leading to false-positive results.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12][14][15]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well. Causality: A standardized inoculum is critical; too low a concentration can make a compound appear more potent, while too high a concentration can overwhelm the compound, leading to falsely high MIC values.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the quinoline ester (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[14]
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the quinoline ester in which there is no visible growth (i.e., the first clear well).[12][15] This can be aided by using a plate reader to measure optical density at 600 nm.
-
Characterizing the Mode of Action: Bactericidal vs. Bacteriostatic
Distinguishing whether a compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic) is a critical step in drug development, as it informs potential clinical applications.[14]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Principle: The MBC assay is a direct extension of the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour exposure.[14]
Methodology:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each clear well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each clear well and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate a sample from the growth control well to confirm the initial inoculum count.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the quinoline ester that results in a ≥99.9% (or 3-log10) reduction in CFU/mL compared to the starting inoculum count.
Interpretation: The relationship between MBC and MIC provides a preliminary classification. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[14]
Protocol 3: Time-Kill Kinetics Assay
Principle: While the MBC provides a single endpoint, a time-kill assay offers a dynamic view of antimicrobial activity over time.[17][18] It is the most definitive method for assessing the rate of bacterial killing and confirming bactericidal or bacteriostatic effects.[14]
Methodology:
-
Prepare flask cultures containing a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in CAMHB.
-
Add the quinoline ester to different flasks at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug growth control.
-
Incubate all flasks in a shaking incubator at 35 ± 2°C to ensure aeration and uniform growth.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each flask.[18]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Causality: This step is crucial to obtain a countable number of colonies on the agar plates.
-
Plate a defined volume of each dilution onto antibiotic-free agar plates.
-
Incubate the plates for 18-24 hours and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17][18][19] Bacteriostatic activity is typically observed as little to no change from the initial inoculum count, while the growth control shows a significant increase.
Preliminary Safety Profile: In Vitro Cytotoxicity
A promising antimicrobial agent must be selectively toxic to microbial pathogens while exhibiting minimal toxicity to host cells.[20] An early assessment of cytotoxicity is essential to identify compounds with a viable therapeutic window.
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well flat-bottom plate at an appropriate density and allow cells to adhere overnight.
-
Compound Exposure: Remove the culture medium and add fresh medium containing 2-fold serial dilutions of the quinoline ester. Include a "cells only" control (no compound) and a "media only" blank.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Interpretation: The Selectivity Index (SI) is a critical parameter derived from these studies. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells) A higher SI value indicates greater selectivity for the bacterial target over host cells, suggesting a more promising therapeutic profile.
Data Summary and Interpretation
Effective data management and clear presentation are crucial for comparing the efficacy and safety of novel compounds. Experimental findings should be compiled into a standardized format.
Table 1: Example Data Summary for a Novel Quinoline Ester (Compound Q-E1)
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile | IC₅₀ (HEK293, µg/mL) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|---|
| S. aureus ATCC 29213 | Positive | 2 | 4 | 2 | Bactericidal | >128 | >64 |
| E. coli ATCC 25922 | Negative | 4 | 16 | 4 | Bactericidal | >128 | >32 |
| P. aeruginosa ATCC 27853 | Negative | 16 | >128 | >8 | Bacteriostatic | >128 | >8 |
| E. faecalis ATCC 29212 | Positive | 8 | 32 | 4 | Bactericidal | >128 | >16 |
| Ciprofloxacin (Control) | N/A | 0.25 | 0.5 | 2 | Bactericidal | >100 | >400 |
Interpretation Guide:
-
Potency: A low MIC value indicates high potency. Compare results to the positive control antibiotic.
-
Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum.
-
Efficacy: An MBC/MIC ratio ≤4 and a ≥3-log kill in time-kill assays confirm bactericidal activity.
-
Safety: A high IC₅₀ value and a correspondingly high Selectivity Index (ideally >10) suggest that the compound is a promising candidate for further preclinical development, including in vivo efficacy and toxicology studies.
References
- Quinolone antimicrobial agents: mechanism of action and resistance development. (n.d.). PubMed.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
- Mode of action of the quinolone antimicrobial agents. (n.d.). PubMed.
- Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
- Application Note: Measuring the Bactericidal vs. Bacteriostatic Activity of Antibacterial Agent 154. (n.d.). Benchchem.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021-07-16). Asian Pacific Journal of Health Sciences.
- Application Note: Time-Kill Kinetics Assay for Evaluating the Bactericidal or Bacteriostatic Activity of Antibacterial Agent 44. (n.d.). Benchchem.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025-08-06). ResearchGate.
- Recent Developments on Antimicrobial Quinoline Chemistry. (2015-12-15). ResearchGate.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- Modification of antimicrobial susceptibility testing methods. (n.d.). ResearchGate.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). NIH.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021-08-13). Integra Biosciences.
- Review on Antimicrobial Activity of Quinoline. (2022-04-30). Human Journals.
- Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Stan. (n.d.).
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01). Acta Scientific.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018-11-28). PubMed Central.
- Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. (2005-05-01). ASM Journals.
- M07-A8 - Regulations.gov. (n.d.).
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Application Notes and Protocols for the Cytotoxicity Assessment of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate Analogs
Introduction: The Rationale for Cytotoxicity Profiling of Novel Quinolone Analogs
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Methyl 3-hydroxy-2-methylquinoline-4-carboxylate and its analogs represent a class of compounds with significant therapeutic potential, largely attributed to their structural similarity to known bioactive quinoline derivatives.[1] Early-stage drug discovery and development necessitates a thorough evaluation of the cytotoxic potential of these novel chemical entities.[3][4] Cytotoxicity assays are fundamental to this process, providing critical data on a compound's ability to inhibit cell growth or induce cell death, thereby informing on its therapeutic window and potential toxic liabilities.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound analogs. We will delve into the mechanistic basis for selecting a panel of assays that interrogate distinct cellular processes, including metabolic activity, membrane integrity, and the induction of apoptosis. The protocols detailed herein are designed to be robust, reproducible, and provide a multi-faceted understanding of the cytotoxic profile of this promising class of compounds.
Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach
A single cytotoxicity assay provides a limited snapshot of a compound's effect on a cell population. Therefore, a multi-parametric approach is advocated to gain a more comprehensive understanding of the potential mechanism of action. This application note focuses on a trio of assays that, when used in concert, provide a robust assessment of cytotoxicity:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To quantify plasma membrane damage and necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the induction of apoptosis.
The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment.
Caption: General workflow for assessing the cytotoxicity of test compounds.[6]
Protocol 1: Assessment of Metabolic Activity via MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which in turn is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is directly proportional to the number of metabolically active cells.[8]
Step-by-Step Protocol
-
Cell Seeding:
-
Select an appropriate cancer cell line (e.g., HeLa, A549, MCF-7) and culture in a suitable medium.[9]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][12]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Quantifying Membrane Integrity with the LDH Release Assay
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[14][15] The LDH assay measures the amount of LDH released into the supernatant by a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[14][16]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the quinoline analogs.
-
-
Preparation of Controls:
-
Spontaneous LDH Release (Vehicle Control): Wells with cells treated only with the vehicle (e.g., DMSO).
-
Maximum LDH Release: Wells with untreated cells to which a lysis buffer (e.g., 10X Lysis Buffer provided in a commercial kit) is added 45 minutes before the end of the incubation period.
-
Background Control: Wells with culture medium but no cells.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[17]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
Data Analysis and Interpretation
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
An increase in the percentage of cytotoxicity indicates that the compound induces cell death via necrosis or late-stage apoptosis where membrane integrity is compromised.
Protocol 3: Detecting Apoptosis with the Caspase-Glo® 3/7 Assay
Principle
A key hallmark of apoptosis is the activation of caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures the combined activities of caspases-3 and -7.[18][19] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity.[18][20] In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[19][20]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells in a white-walled 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature.[19][21]
-
Transfer the entire volume of the buffer into the amber bottle containing the substrate to reconstitute the Caspase-Glo® 3/7 Reagent. Mix by gentle inversion until the substrate is completely dissolved.[20][21]
-
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18][19]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[20]
-
Incubate the plate at room temperature for 1 to 3 hours to allow for signal stabilization.[19]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
The fold increase in caspase-3/7 activity is calculated by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control samples. A significant increase in caspase-3/7 activity is a strong indicator that the this compound analog induces apoptosis.
Caption: Simplified overview of apoptosis signaling pathways.[22]
Data Presentation and Interpretation
To facilitate the comparison of the cytotoxic profiles of different this compound analogs, the data should be summarized in a clear and concise manner.
Table 1: Hypothetical Cytotoxicity Profile of this compound Analogs in HeLa Cells (48h Treatment)
| Analog ID | Structure Modification | IC₅₀ (µM) (MTT Assay) | Max. LDH Release (%) | Max. Caspase-3/7 Activation (Fold Change) |
| Parent | - | 15.2 | 12.5 | 4.8 |
| Analog A | 6-Fluoro substitution | 8.7 | 10.2 | 6.5 |
| Analog B | 7-Chloro substitution | 25.1 | 45.8 | 2.1 |
| Analog C | 8-Methoxy substitution | >100 | <5 | 1.2 |
| Staurosporine | (Positive Control) | 0.05 | 20.1 | 15.3 |
Interpretation of Hypothetical Data:
-
Analog A shows increased potency in reducing cell viability compared to the parent compound and induces a strong apoptotic response with minimal membrane damage, suggesting it is a potent inducer of apoptosis.
-
Analog B exhibits moderate cytotoxicity, but the significant LDH release suggests a necrotic or late apoptotic mechanism of cell death.
-
Analog C is largely non-cytotoxic at the tested concentrations.
Conclusion
The systematic evaluation of the cytotoxicity of this compound analogs is a critical step in their development as potential therapeutic agents. The multi-parametric approach outlined in these application notes, employing the MTT, LDH, and Caspase-Glo® 3/7 assays, provides a robust framework for characterizing the cytotoxic profile of these compounds. By elucidating the primary mechanisms of cell death, researchers can make informed decisions regarding lead candidate selection and optimization, ultimately accelerating the drug discovery process.
References
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Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Shalini, V., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]
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ResearchGate. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
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ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
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PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]
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ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
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Dyes Intermediate. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase. Retrieved from [Link]
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MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
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Application Notes and Protocols: Elucidating the Mechanism of Action of Quinoline-4-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylate esters represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their scaffold is a privileged structure, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] These activities include, but are not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] The diverse pharmacological profile of these esters necessitates a robust and systematic approach to elucidating their mechanism of action (MoA), a critical step in the drug discovery and development process.[7]
This guide provides a comprehensive overview of experimental strategies and detailed protocols for investigating the MoA of novel quinoline-4-carboxylate esters. It is designed to equip researchers with the foundational knowledge and practical methodologies to identify molecular targets, validate their biological relevance, and delineate the downstream signaling pathways affected by these compounds.
Part 1: Target Identification Strategies
The initial and most crucial step in MoA studies is the identification of the direct molecular target(s) of the quinoline-4-carboxylate ester.[7][8] An array of techniques can be employed, broadly categorized into direct and indirect methods. The choice of strategy will depend on the specific compound, its known phenotypic effects, and the available resources.
Direct Approaches: Affinity-Based and Label-Free Methods
Direct approaches aim to physically isolate or identify the protein(s) that bind to the compound of interest.
1.1.1 Affinity-Based Pull-Down Assays
Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[7][9]
-
Biotin-Tagged Probes: A common strategy involves conjugating the quinoline-4-carboxylate ester with a biotin tag.[7] This tagged molecule is then incubated with the lysate, and the resulting protein-compound complexes are captured using streptavidin-coated beads.[7] The bound proteins are subsequently eluted and identified by mass spectrometry.
-
Immobilized Ligands: Alternatively, the compound can be chemically linked to a solid support, such as agarose beads, creating an affinity matrix.[7][9] The cell lysate is passed over this matrix, and proteins that bind to the immobilized compound are retained, eluted, and identified.
Causality Behind Experimental Choices: The success of affinity-based methods hinges on the careful design of the tagged or immobilized probe. The point of attachment for the linker or tag must be at a position on the quinoline-4-carboxylate ester that does not interfere with its biological activity. Structure-activity relationship (SAR) studies are invaluable in identifying such non-essential positions.[10]
1.1.2 Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[7][10] In this technique, a cell lysate is incubated with the quinoline-4-carboxylate ester and then treated with a protease. If the compound binds to a protein, it can confer protection from degradation. The remaining proteins are then analyzed by SDS-PAGE and mass spectrometry to identify those that were stabilized by the compound.[7]
Trustworthiness and Self-Validation: A key advantage of DARTS is that it uses the unmodified small molecule, avoiding potential artifacts introduced by chemical modifications.[7] To ensure the validity of the results, it is crucial to include appropriate controls, such as a vehicle-only control and a control with a structurally similar but inactive analog of the compound.
Indirect Approaches: Inferring Targets from Cellular Phenotypes
Indirect methods infer the target by observing the cellular or genetic consequences of compound treatment.
1.2.1 Phenotypic Screening and Pathway Analysis
If the initial discovery of the quinoline-4-carboxylate ester was through a phenotypic screen (e.g., observing cancer cell death or inhibition of microbial growth), the observed phenotype can provide clues about the underlying MoA.[8][11][12][13][14] For example, if a compound induces apoptosis, subsequent experiments can focus on key proteins in the apoptotic pathway.
1.2.2 Genetic Approaches
Genetic techniques, such as RNA interference (RNAi) or CRISPR-Cas9-based screens, can be powerful tools for target identification.[15] By systematically knocking down or knocking out genes, it is possible to identify those that, when absent, confer resistance or hypersensitivity to the quinoline-4-carboxylate ester, suggesting that their protein products are involved in the compound's MoA.
Workflow for Target Identification
Caption: General workflow for target identification of quinoline-4-carboxylate esters.
Part 2: Target Validation and Mechanistic Deep Dive
Once a putative target has been identified, it is essential to validate that it is indeed the biologically relevant target of the quinoline-4-carboxylate ester and to understand the downstream consequences of its modulation.[8]
Target Validation Protocols
Validation experiments are designed to confirm the direct interaction between the compound and the target protein and to demonstrate that this interaction is responsible for the observed biological effects.[8]
2.1.1 In Vitro Binding Assays
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can quantify the binding affinity and kinetics of the interaction between the quinoline-4-carboxylate ester and the purified target protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
2.1.2 Cellular Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blotting or mass spectrometry.
Case Study: Inhibition of Kynurenine 3-Monooxygenase (KMO)
Several quinoline derivatives have been investigated as inhibitors of Kynurenine 3-Monooxygenase (KMO), an enzyme in the tryptophan catabolic pathway.[16][17][18][][20] Inhibition of KMO is a potential therapeutic strategy for neurodegenerative diseases like Huntington's and Alzheimer's disease.[17][18][20]
2.2.1 KMO Enzymatic Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of a quinoline-4-carboxylate ester against KMO.
Materials:
-
Recombinant human KMO
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quinoline-4-carboxylate ester (test compound)
-
Known KMO inhibitor (positive control, e.g., Ro 61-8048)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the quinoline-4-carboxylate ester and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.
-
Add recombinant KMO to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding L-kynurenine to each well.
-
Immediately measure the consumption of NADPH by monitoring the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value for the test compound.
Data Presentation: KMO Inhibition
| Compound | IC₅₀ (µM) |
| Quinoline-4-carboxylate Ester X | [Insert Value] |
| Ro 61-8048 (Positive Control) | [Insert Value] |
2.2.2 Downstream Pathway Analysis: Measuring Kynurenine Pathway Metabolites
Inhibition of KMO is expected to lead to a decrease in the downstream neurotoxic metabolite 3-hydroxykynurenine (3-HK) and an increase in the upstream neuroprotective metabolite kynurenic acid (KYNA).[16][18]
Protocol: LC-MS/MS Analysis of Kynurenine Pathway Metabolites in Cell Culture
-
Culture relevant cells (e.g., microglia, neurons) and treat with the quinoline-4-carboxylate ester for a specified time.
-
Harvest the cells and culture supernatant.
-
Perform protein precipitation and extract the metabolites.
-
Analyze the levels of L-kynurenine, 3-HK, and KYNA using a validated LC-MS/MS method.
-
Compare the metabolite levels in treated cells to vehicle-treated controls.
KMO Inhibition Signaling Pathway
Caption: Inhibition of KMO by a quinoline-4-carboxylate ester blocks the production of neurotoxic metabolites.
Part 3: Broader Biological Context and Other Potential Targets
The quinoline scaffold is known to interact with a variety of biological targets. Depending on the specific substitutions on the quinoline-4-carboxylate ester, other potential mechanisms of action should be considered.
Inhibition of Acetylcholinesterase (AChE) in Alzheimer's Disease
Some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[3][4][5] This is a key therapeutic strategy for Alzheimer's disease.[3][5]
Anticancer Activity
Quinoline-based compounds have demonstrated anticancer activity through various mechanisms, including inhibition of protein kinases and sirtuins.[21][22] For example, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia.[21][22]
Antimalarial Activity
Quinoline-containing compounds have a long history as antimalarial drugs. Some quinoline-4-carboxamides have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, representing a novel antimalarial mechanism of action.[12][13][14][23]
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a quinoline-4-carboxylate ester on cancer cells.[24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline-4-carboxylate ester
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the quinoline-4-carboxylate ester and the positive control in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[24]
Workflow for Assessing Anticancer Activity
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.[24]
Conclusion
The study of the mechanism of action of quinoline-4-carboxylate esters is a multifaceted endeavor that requires a combination of biochemical, cellular, and genetic approaches. This guide has provided a framework for systematically identifying and validating the molecular targets of these compounds, as well as for exploring their downstream effects. By applying these principles and protocols, researchers can gain a deeper understanding of the therapeutic potential of this important class of molecules.
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]
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Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]
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Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]
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Baragaña, B., et al. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Spiral. Available at: [Link]
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Bax, B. D., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. Available at: [Link]
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Hernández-Rodríguez, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. Available at: [Link]
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Green, E. W., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. Available at: [Link]
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Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature. Available at: [Link]
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Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available at: [Link]
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Tzani, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]
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Kim, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Walsh Medical Media. Available at: [Link]
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Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]
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Jacobs, K. R., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. Available at: [Link]
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Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Available at: [Link]
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- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 16. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 17. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gladstone.org [gladstone.org]
- 21. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 22. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Esterification of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis and modification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-methylquinoline-4-carboxylic acid. Here, we address common challenges and frequently asked questions regarding its esterification, a crucial step in the synthesis of various biologically active compounds.[1][2] This resource provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate potential side reactions and maximize the yield and purity of your target ester.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the esterification of 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
Question 1: My reaction yield is very low, and I've isolated a significant amount of a byproduct that is not my starting material. Mass spectrometry suggests it has lost a CO2 group. What is happening?
Answer:
You are likely observing significant decarboxylation , a common side reaction for quinoline-4-carboxylic acids.[3][4] The electron-withdrawing nature of the quinoline ring system can stabilize the carbanion intermediate formed upon loss of carbon dioxide, especially under heating or harsh acidic/basic conditions.
Root Causes & Mechanistic Insight:
-
Thermal Instability: Quinoline-4-carboxylic acids can decarboxylate upon heating. The reaction proceeds through a zwitterionic intermediate, which is stabilized by the quinoline ring, leading to the elimination of CO2.
-
Acid/Base Catalysis: Both strong acids and bases can facilitate this process. In acidic media, protonation of the quinoline nitrogen enhances the electron-withdrawing effect, promoting decarboxylation. In basic conditions, the formation of the carboxylate salt can also lead to decarboxylation, although this is often less pronounced than at high temperatures.[5]
Mitigation Strategies:
-
Milder Reaction Conditions: Avoid high temperatures. If using traditional Fischer esterification, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Alternative Esterification Methods: Switch to methods that operate at or below room temperature.
-
Carbodiimide Coupling: Use reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is highly efficient at room temperature.[6][7]
-
Mitsunobu Reaction: This reaction proceeds at low temperatures (typically 0 °C to room temperature) and is excellent for sterically hindered substrates.[8] However, be mindful of other potential side reactions associated with this method (see Question 3).
-
Workflow Diagram: Selecting an Esterification Method to Avoid Decarboxylation
Caption: Competing pathways in carbodiimide esterification.
Mitigation Strategies:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a new, more stable activated ester. This new intermediate is reactive enough to acylate the alcohol but is not prone to rearrangement.
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt): These are classic additives that form active esters, increasing yields and reducing side reactions. [6][9]2. Solvent Choice: The rearrangement to N-acylurea is minimized in solvents with low dielectric constants. Dichloromethane or chloroform are often better choices than more polar solvents like DMF. [6]3. Order of Addition: Add the carbodiimide last and slowly to a solution of the carboxylic acid, alcohol, and additive (e.g., DMAP, HOBt). This ensures the O-acylisourea intermediate is trapped as it forms.
-
Optimized Protocol: Carbodiimide Esterification
-
Dissolve 3-Hydroxy-2-methylquinoline-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM, wash with saturated NaHCO3 solution, and then with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 3: My esterification is targeting the carboxylic acid, but I am seeing evidence of a reaction at the 3-hydroxy group. How can I achieve selective esterification?
Answer:
The 3-hydroxy group is a phenolic hydroxyl group. While it is less nucleophilic than an aliphatic alcohol, it can still react under certain esterification conditions, leading to O-acylation or O-alkylation. [10][11]
Potential Side Reactions at the 3-Hydroxy Group:
-
O-Acylation: With highly reactive acylating agents like acyl chlorides or acid anhydrides, or even in carbodiimide couplings if a large excess of the carboxylic acid is used (forming a symmetric anhydride in situ), you can get esterification at the 3-OH position. [12][13]* O-Alkylation: In Fischer esterifications using a large excess of the alcohol as a solvent under harsh acidic conditions and high temperatures, there is a possibility of forming an ether at the 3-position, though this is generally less favorable than esterification of the carboxylic acid.
Strategies for Selective Esterification:
-
Method Selection:
-
Fischer Esterification: This method is generally selective for the carboxylic acid over the phenol. The acidic conditions protonate the carboxylic acid's carbonyl group, activating it for nucleophilic attack by the alcohol. [14][15][16]The phenolic oxygen is less nucleophilic and less likely to attack.
-
Carbodiimide Coupling: This method is also highly selective. The carbodiimide specifically activates the carboxylic acid, making it the electrophilic partner. The phenolic hydroxyl group will not be activated and is a poor nucleophile under these neutral/mildly basic conditions.
-
-
Protecting Groups: If O-acylation is a persistent issue with your chosen method, or if you need to perform a subsequent reaction that could affect the 3-OH group, consider using a protecting group.
-
Protocol for Protection (Example: Methyl Ether):
-
React the starting material with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base like K2CO3 in a solvent like acetone or DMF.
-
Isolate the protected compound.
-
Perform the desired esterification on the carboxylic acid.
-
Deprotect the methyl ether using a reagent like BBr3 if the free hydroxyl is required in the final product.
-
-
Comparison of Esterification Methods for Selectivity
| Method | Reagents | Typical Temp. | Selectivity for COOH | Common Side Reactions |
| Fischer | Alcohol, Strong Acid (H2SO4) | Reflux | High | Decarboxylation, Sulfonation [17] |
| Acyl Chloride | Alcohol, Base (e.g., Pyridine) | 0 °C to RT | Low (Risk of O-acylation) | Reaction with 3-OH group [12] |
| Carbodiimide | Alcohol, DCC/EDC, DMAP/HOBt | 0 °C to RT | Very High | N-acylurea formation [6] |
| Mitsunobu | Alcohol, DEAD/DIAD, PPh3 | 0 °C to RT | Very High | Byproduct removal issues [18] |
Frequently Asked Questions (FAQs)
Q1: Why is Fischer esterification often slow or low-yielding for this substrate? A: There are two main reasons. First, the substrate contains a phenolic hydroxyl group, which is less reactive than a simple alcohol in direct esterification with a carboxylic acid. [11][13]While you are esterifying the carboxylic acid with an alcohol, the overall molecular structure can be sterically hindered by the bulky quinoline system and the 2-methyl group, slowing the reaction. [7][14]Secondly, the reaction is an equilibrium, and the water produced can hydrolyze the ester product. [15][19]To improve yields, use a large excess of the alcohol and remove water as it forms using a Dean-Stark apparatus. [14][20] Q2: Can I use an acid chloride or acid anhydride of my substrate to form the ester? A: Yes, this is a viable strategy. First, you would convert the carboxylic acid to the more reactive acid chloride (e.g., using SOCl2 or (COCl)2) or a symmetric anhydride. This activated intermediate will then react readily with your desired alcohol. However, this approach carries a high risk of side reactions. The highly reactive acid chloride could react with the 3-hydroxy group of another molecule of the starting material, leading to dimerization and other polymeric byproducts. This approach is generally not recommended unless the 3-hydroxy group is protected.
Q3: What are the main purification challenges with the Mitsunobu reaction and how can they be overcome? A: The Mitsunobu reaction is excellent for mild esterification but generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative (e.g., diethyl hydrazinedicarboxylate). [18]These byproducts can have similar polarities to the desired product, making chromatographic separation difficult.
-
Strategies for Removal:
-
Crystallization: If your product is crystalline, this can be an effective way to separate it from the often oily byproducts.
-
Modified Reagents: Use polymer-bound triphenylphosphine, where the resulting TPPO can be removed by simple filtration. [18]Alternatively, use phosphines or azodicarboxylates with functionalities that allow for easy removal (e.g., acidic or basic handles for extraction). [8] * Precipitation: In some cases, adding a non-polar solvent like hexane or ether after the reaction can cause the TPPO to precipitate.
-
Q4: Are there any specific safety precautions I should take? A: Yes.
-
Carbodiimides (DCC): DCC is a potent skin allergen and sensitizer. Always handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Mitsunobu Reagents (DEAD/DIAD): Diethyl azodicarboxylate (DEAD) and its analogues can be shock-sensitive and potentially explosive, especially in concentrated form. Handle with care and avoid heating.
-
Acid Chlorides/Thionyl Chloride: These reagents are corrosive and react violently with water, releasing HCl gas. All manipulations should be performed in a fume hood.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Scribd. Quinoline | PDF | Pyridine | Chemical Reactions. [Link]
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
-
Preparation and Properties of Quinoline. [Link]
-
Wikipedia. Quinoline. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
Thieme. Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Chemguide. some more reactions of phenol. [Link]
-
Khan Academy. Esterification of phenols. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Chemistry LibreTexts. Other Reactions of Phenol. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Theory - Phenols in ester formation. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
ResearchGate. Dissipative Assembly of Aqueous Carboxylic Acid Anhydrides Fueled by Carbodiimides | Request PDF. [Link]
-
ResearchGate. Mechanism of the reaction of carbodiimides with carboxylic acids. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Aapptec Peptides. Carbodiimides and Additives. [Link]
-
PubMed. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]
-
3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. [Link]
-
YouTube. Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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- 2. shubhamspecialty.com [shubhamspecialty.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
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- 8. Mitsunobu Reaction [organic-chemistry.org]
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- 19. athabascau.ca [athabascau.ca]
- 20. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Pfitzinger Reaction Technical Support Center: A Guide to Optimizing Quinoline Synthesis
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids and encountering challenges with reaction yield. Here, we will delve into the intricacies of the Pfitzinger reaction, offering in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles.
Troubleshooting Low Yield in Pfitzinger Reactions
Low yields in the Pfitzinger reaction are a common frustration but can often be resolved with careful consideration of the reaction parameters. This section addresses specific issues you might be facing in a question-and-answer format.
Question: My reaction has resulted in a low yield of the desired quinoline-4-carboxylic acid. What are the primary factors I should investigate?
Answer: A low yield in the Pfitzinger reaction can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Isatin and Carbonyl Compound: The Pfitzinger reaction is sensitive to the purity of the starting materials. Impurities in the isatin or the carbonyl compound can lead to the formation of side products, consuming your reactants and reducing the yield of the desired product. It is crucial to use highly pure starting materials. If necessary, purify your isatin and carbonyl compound by recrystallization or distillation before use.
-
Base Strength and Concentration: The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), which facilitates the initial ring-opening of isatin.[1][2] Insufficient base will result in incomplete isatin activation, while an excessive amount can promote side reactions. The concentration of the base is also critical; a 33% aqueous solution of KOH is often effective.[3] Experimenting with the stoichiometry of the base is a key optimization step.
-
Reaction Temperature and Time: The Pfitzinger reaction often requires heating to proceed at a reasonable rate.[4] However, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final product. It is advisable to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.
-
Solvent Choice: The choice of solvent can significantly impact the reaction's efficiency. Protic solvents like ethanol are commonly used.[1][3] The solvent should be able to dissolve the reactants and the base to a reasonable extent. In some cases, a mixture of solvents, such as ethanol and water, can be beneficial.[3]
-
Workup Procedure: The workup procedure is critical for isolating the product in high yield and purity. The product, a carboxylic acid, is typically soluble in the basic reaction mixture as its carboxylate salt. Acidification of the aqueous layer precipitates the product.[3] Incomplete precipitation due to incorrect pH or the presence of emulsions can lead to significant product loss. Ensure the pH is adjusted carefully to the isoelectric point of your product for maximum precipitation.
Question: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
Answer: The formation of side products is a common cause of low yields. The most prevalent side reactions in the Pfitzinger synthesis are:
-
Cannizzaro Reaction of Isatin: Under strongly basic conditions, isatin can undergo a disproportionation reaction (a type of Cannizzaro reaction) to yield isatinic acid and indoxyl. This consumes the isatin and reduces the yield of the desired quinoline. To mitigate this, you can try adding the carbonyl compound to the reaction mixture before the complete conversion of isatin to its salt.
-
Self-Condensation of the Carbonyl Compound: If the carbonyl compound has two α-methylene groups, it can undergo self-condensation (an aldol-type reaction) under the basic reaction conditions. This is particularly problematic with ketones that are prone to enolization. Using a slight excess of isatin or adding the carbonyl compound slowly to the reaction mixture can sometimes minimize this side reaction.
-
Decarboxylation of the Product: The quinoline-4-carboxylic acid product can be susceptible to decarboxylation at high temperatures, especially if the reaction is run for an extended period. As mentioned earlier, monitoring the reaction by TLC and stopping it once the starting material is consumed is crucial.
Pfitzinger Reaction Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the Pfitzinger reaction and a logical approach to troubleshooting low-yield issues.
Caption: A troubleshooting workflow for low yield in the Pfitzinger reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Pfitzinger reaction?
A1: The Pfitzinger reaction proceeds through a series of steps:
-
Ring Opening of Isatin: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[1][2]
-
Condensation: This keto-acid then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine.
-
Tautomerization: The imine tautomerizes to an enamine.
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid.[1][2]
The mechanism is illustrated in the diagram below:
Caption: The reaction mechanism of the Pfitzinger quinoline synthesis.
Q2: Are there any variations of the Pfitzinger reaction?
A2: Yes, a notable variation is the Halberkann variant . In this modification, N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[1]
Q3: What types of carbonyl compounds can be used in the Pfitzinger reaction?
A3: The Pfitzinger reaction is quite versatile and can accommodate a range of carbonyl compounds, including aldehydes and ketones, that possess an α-methylene group.[3] However, the structure of the carbonyl compound can influence the reaction yield.[5]
Q4: Can microwave irradiation be used to improve the Pfitzinger reaction?
A4: Yes, microwave-assisted synthesis has been successfully applied to the Pfitzinger reaction.[3] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[3]
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol provides a detailed, step-by-step methodology for a typical Pfitzinger reaction.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl ether
Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.2 g (0.2 mol) of potassium hydroxide in 50 mL of 95% ethanol.
-
Formation of the Isatin Salt: To the stirred basic solution, add 14.7 g (0.1 mol) of isatin. The color of the solution will typically change from orange-red to a dark brown, indicating the formation of the potassium salt of isatinic acid. Continue stirring at room temperature for 30 minutes.
-
Addition of the Carbonyl Compound: Slowly add 12.0 g (0.1 mol) of acetophenone to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Workup - Solvent Removal and Extraction: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Workup - Dissolution and Washing: To the residue, add 100 mL of water to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone and other non-acidic impurities.
-
Workup - Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 4-5. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylquinoline-4-carboxylic acid.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Potassium hydroxide and hydrochloric acid are corrosive. Handle them with care.
Quantitative Data Summary
The yield of the Pfitzinger reaction is highly dependent on the specific substrates and reaction conditions used. The following table provides a summary of reported yields for various substrates to serve as a benchmark.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | ~70% | [6] |
| Isatin | Cyclohexanone | KOH | Ethanol | 65-75% | General Literature |
| 5-Bromo-isatin | Acetophenone | KOH | Ethanol | ~80% | [7] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (aq) | Microwave | 85-95% | [3] |
References
-
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Link]
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Link]
-
GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
-
Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. [Link]
-
Buu-Hoi, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1952). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry, 17(5), 754–760. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
-
ResearchGate. (n.d.). Pfitzinger quinoline synthesis. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
-
Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 2081-2084. [Link]
-
Scribd. (n.d.). The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. (n.d.). [Link]
-
Reddit. (2017, September 16). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). r/chemistry. [Link]
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Technical Support Center: Optimization of the Doebner-von Miller Reaction for Quinoline-4-Carboxylates
Welcome to the technical support center dedicated to the synthesis of quinoline-4-carboxylates via the Doebner-von Miller reaction and its variants. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet often challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, enhance reaction yields, and ensure the purity of your target compounds.
Introduction: The Doebner Reaction for Quinoline-4-Carboxylates
The Doebner reaction, a specific modification of the more general Doebner-von Miller synthesis, is a powerful three-component reaction for the synthesis of quinoline-4-carboxylic acids.[1][2] It typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] While highly valuable for generating diverse quinoline scaffolds crucial in medicinal chemistry, the reaction is notoriously sensitive to reaction conditions and can be plagued by low yields and the formation of intractable byproducts.[3][4] This guide provides practical, experience-driven advice to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of quinoline-4-carboxylates.
Problem 1: Low to No Yield of the Desired Quinoline-4-Carboxylate
Symptoms: Your reaction results in a minimal amount of the target product, or none at all, as indicated by TLC, LC-MS, or NMR analysis of the crude mixture.
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Catalyst or Catalyst Deactivation: The choice and concentration of the acid catalyst are critical.[5][6] An unsuitable catalyst may not effectively promote the necessary condensation and cyclization steps.[7]
-
Solution 1: Catalyst Screening. Systematically screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃, Yb(PFO)₃).[3][6][8] For anilines bearing electron-withdrawing groups, which are known to be less reactive, a stronger Lewis acid or a specialized catalyst system may be required.[9] A recently developed "Doebner hydrogen-transfer reaction" using BF₃·THF in acetonitrile has shown promise for such challenging substrates.[9]
-
Solution 2: Ensure Anhydrous Conditions. Water produced during the reaction can inhibit the catalyst and affect equilibrium.[7] Use anhydrous solvents and reagents whenever possible.
-
-
Poor Substrate Reactivity: The electronic properties of the aniline and aldehyde significantly influence the reaction rate.
-
Explanation: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the intramolecular electrophilic cyclization step more difficult.[7][9]
-
Solution: For deactivated anilines, consider increasing the reaction temperature or using a more potent catalytic system as described above. It's crucial to monitor the reaction closely to avoid decomposition at higher temperatures.[7]
-
-
Suboptimal Reaction Temperature: The reaction often requires heating, but incorrect temperatures can halt the reaction or promote side product formation.[5][7]
-
Solution: Systematically optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and then incrementally increase or decrease the temperature, monitoring the reaction progress by TLC or LC-MS. Microwave irradiation has been shown to significantly shorten reaction times and improve yields in some cases.[10]
-
Problem 2: Significant Tar and Polymer Formation
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation extremely difficult and drastically reducing the yield.[11]
Potential Causes & Step-by-Step Solutions:
-
Acid-Catalyzed Polymerization: This is one of the most common side reactions in Doebner-von Miller type syntheses, primarily caused by the acid-catalyzed self-condensation of the aldehyde or pyruvic acid.[6][11]
-
Solution 1: Slow Addition of Reagents. Add the aldehyde and pyruvic acid solution slowly to the heated acidic solution of the aniline.[6] This maintains a low concentration of the carbonyl compounds at any given time, favoring the desired reaction over polymerization.
-
Solution 2: Biphasic Solvent System. Sequestering the carbonyl compounds in a non-polar organic phase can significantly reduce their self-polymerization in the acidic aqueous phase.[11][12] A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the aldehyde and pyruvic acid in a solvent like toluene.[10]
-
Solution 3: Optimize Acid Concentration. Excessively harsh acidic conditions can accelerate tar formation.[11] Experiment with different acid concentrations to find an optimal balance between the rate of the main reaction and the formation of side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the Doebner reaction for quinoline-4-carboxylates?
A1: The Doebner reaction is believed to proceed through a series of steps:
-
Imine Formation: The aniline first reacts with the aldehyde to form a Schiff base (imine).
-
Enamine/Enolate Formation: Pyruvic acid forms an enol or enolate.
-
Michael-type Addition: The enol/enolate of pyruvic acid adds to the Schiff base.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.
-
Aromatization: The dihydroquinoline is then oxidized to the final quinoline-4-carboxylic acid. The oxidizing agent can be an external additive or one of the reaction components acting as a hydrogen acceptor.[1][13]
Q2: How do I choose the right solvent for my Doebner reaction?
A2: The choice of solvent can significantly impact the reaction. While traditional protocols often use alcohols or acetic acid, recent developments have explored more environmentally benign options. Water has been successfully used as a solvent, particularly with a Lewis acid-surfactant combined catalyst like Ytterbium perfluorooctanoate [Yb(PFO)₃].[3] For reactions involving deactivated anilines, acetonitrile has been shown to be an effective solvent in combination with BF₃·THF.[9] When tar formation is a major issue, a biphasic system (e.g., toluene/water) is a highly recommended strategy.[10]
Q3: An external oxidizing agent is often mentioned for the Doebner-von Miller reaction. Is it necessary for the Doebner synthesis of quinoline-4-carboxylates?
A3: While the general Doebner-von Miller reaction often requires an external oxidizing agent like nitrobenzene or arsenic acid to facilitate the final aromatization step, the Doebner reaction for quinoline-4-carboxylates can often proceed without one.[13][14] In many cases, an intermediate species in the reaction mixture, such as the initially formed Schiff base, can act as an internal hydrogen acceptor to drive the aromatization. However, if you are isolating a dihydroquinoline intermediate, the addition of a mild oxidizing agent may be necessary to complete the synthesis.
Q4: How can I purify my quinoline-4-carboxylate from the reaction mixture, especially if tar is present?
A4: Purification can be challenging.[11]
-
Initial Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product. The quinoline-4-carboxylic acid may be soluble in the basic aqueous layer as its carboxylate salt.
-
Acidification and Extraction: Filter off any solid impurities. Then, re-acidify the aqueous filtrate to precipitate the carboxylic acid product. The solid product can then be collected by filtration. Alternatively, the product can be extracted with an appropriate organic solvent after acidification.
-
Chromatography: If the product is still impure, column chromatography on silica gel is a common purification method. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid or methanol/dichloromethane is often effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures) can be an excellent final purification step.
Data & Protocols
Table 1: Comparison of Catalysts for the Doebner Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| None | Ethanol | Reflux | 24 | Low | Traditional method, often with poor yields. |
| Yb(PFO)₃ | Water | 80 | 6-8 | Good-Excellent | Environmentally benign, catalyst can be recycled.[3] |
| BF₃·THF | Acetonitrile | 65 | 21 | 82 | Effective for electron-deficient anilines.[9] |
| HCl / Toluene | Biphasic | Reflux | 4 | ~70 | Reduces polymerization and tar formation.[10] |
Optimized Experimental Protocol: Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid[9]
This protocol is adapted from a high-yield synthesis involving an electron-deficient aniline.
-
Reaction Setup: To a solution of 6-(trifluoromethoxy)aniline (1.0 eq.) in acetonitrile (MeCN), add benzaldehyde (1.2 eq.) and pyruvic acid (1.5 eq.).
-
Catalyst Addition: Add boron trifluoride tetrahydrofuran complex (BF₃·THF) (2.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture at 65 °C for 21 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and quench with water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the pure quinoline-4-carboxylic acid.
Visualizations
Doebner Reaction Workflow
Caption: A generalized experimental workflow for the Doebner synthesis of quinoline-4-carboxylates.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low yields in the Doebner reaction.
References
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Benchchem. Troubleshooting low yield in Friedländer quinoline synthesis.
- Benchchem. Troubleshooting low yields in the quinoline cyclization step.
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- New Journal of Chemistry (RSC Publishing). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction.
- PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Wikipedia. Doebner–Miller reaction.
- Slideshare. Doebner-Miller reaction and applications | PPTX.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- ResearchGate. One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF.
- Benchchem. A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis.
- Benchchem. Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols.
- Benchchem. optimizing reaction time and temperature for quinoline synthesis.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
- Semantic Scholar. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst.
- NIH. Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. How to perform Doebner-MIller Synthesis without oxidizing agent?.
- ResearchGate. Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);....
- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism..
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Semantic Scholar. Doebner-von Miller reaction.
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. m.youtube.com [m.youtube.com]
stability of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate in acidic conditions
Technical Support Center: Stability of Quinoline Derivatives
Guide ID: TSC-QM-04-C Topic: Stability of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate in Acidic Conditions Senior Application Scientist: Dr. Evelyn Reed
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with this compound. Understanding the stability of this molecule, particularly in acidic environments, is critical for ensuring data integrity in experimental assays, developing robust formulations, and meeting regulatory requirements for drug development. This document provides in-depth answers to common questions, troubleshooting advice for stability studies, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the methyl ester functional group at the C4 position.[1] This reaction converts the methyl ester into its corresponding carboxylic acid, yielding 3-Hydroxy-2-methylquinoline-4-carboxylic acid and methanol as byproducts.[2]
The reaction mechanism is a classic example of acid-catalyzed ester hydrolysis.[3] It proceeds in several equilibrium steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[4][5]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).[4]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.[3]
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst (H₃O⁺) and form the final product.[2]
The quinoline ring itself, being an aromatic heterocyclic system, is generally stable under mild to moderate acidic conditions. Ring degradation would require much harsher conditions than those needed for ester hydrolysis.
Q2: What are the expected degradation products I should be looking for?
A2: The primary degradation product is 3-Hydroxy-2-methylquinoline-4-carboxylic acid .[6] This product is significantly more polar than the parent ester due to the presence of the carboxylic acid group. Its solubility characteristics will also differ; while the parent ester is more soluble in organic solvents, the carboxylic acid product is often soluble in aqueous base (forming a carboxylate salt) and may precipitate in acidic or neutral aqueous media.[7] The other byproduct is methanol, which is typically lost in the solvent front during chromatographic analysis.
Q3: Which factors have the most significant impact on the rate of degradation?
A3: The rate of acid-catalyzed hydrolysis is primarily influenced by three factors:
-
pH/Acid Strength: The lower the pH (i.e., higher the concentration of H⁺), the faster the rate of hydrolysis, as the initial protonation step is concentration-dependent. Experiments are typically conducted using hydrochloric or sulfuric acid in the range of 0.1 M to 1 M.[8][9]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. According to the Arrhenius equation, a 10°C increase in temperature can roughly double the reaction rate. Forced degradation studies are often performed at elevated temperatures (e.g., 40°C to 80°C) to accelerate degradation to a target level of 5-20% within a practical timeframe.[10][11]
-
Solvent System: If the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol may be used.[9] The choice and proportion of the co-solvent can influence the degradation rate by affecting the solubility of the compound and the activity of the acid catalyst.
Q4: What is the best analytical technique to monitor the stability of this compound?
A4: The gold standard for monitoring this type of degradation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection (HPLC-UV).[12][13] A well-developed HPLC method can separate the parent compound from its primary degradant (3-Hydroxy-2-methylquinoline-4-carboxylic acid) and any other potential impurities.[14][15]
For more detailed investigation, such as identifying unknown degradation peaks, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[13] LC-MS provides mass-to-charge ratio information, which is invaluable for the structural elucidation of unknown degradants.
Troubleshooting Guide for Forced Degradation Studies
| Observed Problem | Potential Cause | Recommended Solution |
| Degradation is too fast (>20% in the first time point). | Stress conditions (acid concentration, temperature) are too harsh. | Decrease the acid concentration (e.g., from 1 M to 0.1 M HCl) or lower the incubation temperature (e.g., from 80°C to 60°C).[16] The goal is to achieve a controlled degradation of 5-20%.[10][17] |
| No significant degradation is observed (<5% after 24 hours). | Stress conditions are too mild. | Increase the acid concentration or temperature incrementally. Consider refluxing the sample if necessary, but monitor carefully.[18] |
| Multiple unexpected peaks appear in the chromatogram. | 1. Impurities in the starting material. 2. Secondary degradation of the primary product. 3. Complex side reactions. | 1. Analyze a time-zero (T=0) sample to identify pre-existing impurities. 2. Use LC-MS to identify the unknown peaks. 3. Evaluate if the quinoline or hydroxyl groups are reacting under the harsh conditions. |
| Poor mass balance (sum of parent and degradants is <95%). | 1. The carboxylic acid degradant has precipitated out of solution. 2. A degradant is not UV-active at the chosen wavelength. 3. A degradant is volatile or adsorbs to the container. | 1. Check for visible precipitate. Adjust the diluent pH (e.g., with a base) to redissolve the product before injection.[19] 2. Use a Photo Diode Array (PDA) detector to screen all wavelengths. 3. Use silanized glass vials to minimize adsorption. |
Key Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol is designed to assess the degradation kinetics of this compound in compliance with ICH guidelines.[8][20]
Objective: To achieve 5-20% degradation of the parent compound and identify the primary degradation product.[10]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 4.0 mL of 0.1 M HCl. Note: This creates a 50:50 ACN:aqueous environment with a final acid concentration of 0.05 M and a compound concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control sample by replacing the 0.1 M HCl with 4.0 mL of HPLC-grade water.
-
Incubation: Place both the stress and control samples in a temperature-controlled bath at 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 500 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., add 250 µL of 0.1 M NaOH to a 500 µL aliquot of the 0.05 M HCl stressed sample). This stops the degradation reaction.[9]
-
Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its primary acid-degradation product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Column Temperature: 30°C
Expected Elution Profile: The more polar degradation product, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, will elute earlier than the less polar parent ester, this compound.
Visualization of Degradation Pathway
Caption: Fig 2: Forced Degradation Experimental Workflow
References
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Chemguide. Mechanism for the acid catalysed hydrolysis of esters. [Link]
-
The Organic Chemistry Tutor. (2019). Mechanism of ester hydrolysis. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
RJPT. (2017). Stability Indicating Forced Degradation Studies. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
JOCPR. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
-
ResearchGate. (2013). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
-
NIH National Library of Medicine. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]
-
Wikipedia. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase. [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. shubhamspecialty.com [shubhamspecialty.com]
- 7. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 20. ijcrt.org [ijcrt.org]
Technical Support Center: Stability of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, with a specific focus on its stability under basic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your work.
Introduction: The Chemical Context
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. A key feature of this molecule is the methyl ester at the 4-position. Ester functional groups are well-known to be susceptible to hydrolysis, particularly under basic conditions, in a reaction known as saponification. This process involves the cleavage of the ester bond to yield a carboxylate salt and an alcohol.[1][2] Understanding the kinetics and conditions of this hydrolysis is critical for any experimental design, from synthesis and purification to formulation and biological assays.
This guide is structured to address the most common questions and issues that arise when working with this compound in environments with a pH greater than 7.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific experimental issues.
Issue 1: My reaction yield is low, and I'm recovering a significant amount of the carboxylic acid starting material, even though my reaction should preserve the methyl ester.
-
Question: I'm performing a reaction in a basic medium (e.g., using NaHCO₃, K₂CO₃, or an amine base) and my desired product yield is consistently low. LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to 3-Hydroxy-2-methylquinoline-4-carboxylic acid. What is happening?
-
Answer & Scientific Explanation: You are likely observing unintended saponification (hydrolysis) of your methyl ester. The ester group on the quinoline ring is susceptible to nucleophilic attack by hydroxide ions or other bases present in your reaction mixture.[2] Even relatively weak bases can catalyze this hydrolysis, especially with increased reaction time or temperature. The driving force for this reaction under basic conditions is the formation of a resonance-stabilized carboxylate anion, which is energetically favorable and renders the reaction essentially irreversible.
-
Troubleshooting & Optimization:
-
Lower the Temperature: If your reaction conditions permit, running the experiment at a lower temperature will significantly decrease the rate of hydrolysis.
-
Reduce Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to minimize the exposure time of the product to basic conditions.
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base. However, if a common inorganic base is required, consider using a milder base (e.g., NaHCO₃ instead of NaOH or K₂CO₃) and carefully control the stoichiometry.
-
Solvent System: The choice of solvent can influence the rate of hydrolysis. Protic solvents like methanol or ethanol should be used with caution as they can participate in transesterification, although hydrolysis is often the major pathway in the presence of water and base. Aprotic solvents like THF, Dioxane, or DMF are often preferred.[3]
-
Issue 2: During aqueous workup with a basic wash, I'm losing my product.
-
Question: My synthesis of a derivative of this compound seems successful according to in-process analysis. However, after an aqueous workup involving a wash with a basic solution (e.g., saturated sodium bicarbonate), my final yield is very low. Where is my compound going?
-
Answer & Scientific Explanation: Your product is likely being hydrolyzed to the corresponding carboxylate salt during the basic wash. The resulting 3-Hydroxy-2-methylquinoline-4-carboxylate sodium salt is much more polar and water-soluble than the starting methyl ester. Consequently, it partitions into the aqueous layer during the extraction, leading to a significant loss of product from the organic phase.
-
Troubleshooting & Optimization:
-
Avoid Basic Washes: If the purpose of the basic wash is to remove acidic impurities, consider alternative purification methods like column chromatography or recrystallization that do not expose the ester to basic aqueous conditions.
-
Use Dilute, Cold Base: If a basic wash is unavoidable, use a dilute solution of a weak base (e.g., 5% NaHCO₃) and perform the wash quickly at a low temperature (e.g., in an ice bath).
-
Immediate Acidification and Extraction: If you suspect hydrolysis has occurred and your desired product is the carboxylic acid, you can acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. This will protonate the carboxylate, making the carboxylic acid less water-soluble and allowing it to be extracted back into an organic solvent like ethyl acetate or dichloromethane.
-
Issue 3: I am attempting to intentionally hydrolyze the ester to the carboxylic acid, but the reaction is incomplete.
-
Question: I am trying to synthesize 3-Hydroxy-2-methylquinoline-4-carboxylic acid by hydrolyzing the methyl ester with LiOH or NaOH, but the reaction stalls, leaving a significant amount of starting material even after prolonged reaction times.
-
Answer & Scientific Explanation: Incomplete ester hydrolysis can be due to several factors. The solubility of the starting ester in the reaction medium can be a limiting factor. If the ester is not fully dissolved, the reaction becomes a two-phase system, and the rate will be limited by the diffusion of the ester into the aqueous basic phase. Additionally, steric hindrance around the ester group can slow down the reaction, although for a methyl ester, this is less likely to be a major issue.
-
Troubleshooting & Optimization:
-
Improve Solubility: Add a co-solvent such as Tetrahydrofuran (THF) or Dioxane to the reaction mixture. A common solvent system is a 1:1 or 2:1 mixture of THF and water.[4] This will create a homogeneous solution, increasing the contact between the ester and the hydroxide ions.
-
Increase Temperature: Heating the reaction mixture (e.g., to 40-60 °C) will increase the reaction rate.
-
Choice of Base: Lithium hydroxide (LiOH) is often reported to be more effective for ester hydrolysis than NaOH or KOH in some systems, potentially due to the coordination of the smaller lithium ion with the tetrahedral intermediate.
-
Increase Base Equivalents: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents) to drive the reaction to completion.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: At what pH range should I be concerned about the stability of this compound?
-
Q2: Can the 3-hydroxy group on the quinoline ring participate in any side reactions under basic conditions?
-
A2: The 3-hydroxy group is phenolic in nature. Under strongly basic conditions, it will be deprotonated to form a phenoxide. This could potentially lead to O-alkylation or other reactions if electrophiles are present. However, in the context of simple hydrolysis, the primary reaction will be at the ester functional group.
-
-
Q3: How can I monitor the stability of this compound in my specific buffer system?
-
A3: The most reliable way is to perform a stability study. Dissolve a known concentration of the compound in your buffer and incubate it under your experimental conditions. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution, quench any reaction if necessary (e.g., by neutralizing with acid), and analyze it by a quantitative analytical method like High-Performance Liquid Chromatography (HPLC).[4][6] This will allow you to measure the disappearance of the parent compound and the appearance of the hydrolysis product (the carboxylic acid) over time.
-
-
Q4: Are there any other degradation pathways I should be aware of?
-
A4: Besides hydrolysis, quinoline derivatives can be susceptible to oxidative and photolytic degradation.[4] If your experimental conditions involve exposure to strong oxidizing agents or high-intensity light, these degradation pathways should also be considered. A forced degradation study can help identify potential liabilities.[4]
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Saponification of this compound
This protocol describes the intentional hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Add LiOH·H₂O (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
Protocol 2: Analytical Workflow for Stability Assessment in a Basic Buffer
This protocol provides a framework for quantitatively assessing the stability of the title compound.
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Incubation: In a clean vial, add a specific volume of your basic buffer (e.g., pH 9.0 carbonate buffer). Spike in a small volume of the stock solution to achieve the desired final concentration (e.g., 10 µg/mL), ensuring the organic solvent percentage is low (<1%) to avoid altering the buffer properties.
-
Time Points: Incubate the solution at your desired temperature (e.g., 25 °C or 37 °C). At predetermined time points (t = 0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a dilute acid (e.g., 0.1 M HCl) to stop the hydrolysis.
-
Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection.[7][8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
-
Column: A C18 column.
-
Detection: Monitor at a wavelength where both the ester and the carboxylic acid have good absorbance.
-
-
Quantification: Calculate the percentage of the parent ester remaining at each time point relative to t=0. This data can be used to determine the rate of degradation under your specific conditions.
Visualizations
Caption: Base-catalyzed hydrolysis (saponification) of the methyl ester.
Caption: Experimental workflow for a stability study.
References
-
BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from BenchChem Technical Support.[4]
-
Al-Attas, A., Al-Lohedan, H., & Al-Sulaim, A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.[7]
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.[9]
-
dos Santos, F. M., et al. (2011). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.[6]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from SIELC Technologies.[8]
-
Kang, Y., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.[10]
-
Reddy, M. S., & Mohamed, A. K. (n.d.). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H)-one. Indian Journal of Chemistry.
-
Al-Amiery, A. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH.[11]
-
Hu, K. S., et al. (2011). Thermodynamics and kinetics of the hydrolysis. Atmospheric Chemistry and Physics.[12]
-
Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4 ( ), 5 ( ), and 9 ( ) in aqueous solution at 37oC (μ = 0.50 M). ResearchGate.[13]
-
Fair, B., & Kloxin, C. J. (2017). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability.[5]
-
Singh, R., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[14]
-
Unknown. (n.d.). Preparation and Properties of Quinoline.[15]
-
Wikipedia. (n.d.). Quinoline.[16]
-
Howard, P. H., & Meylan, W. M. (2016). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts.[1]
-
PubChem - NIH. (n.d.). 3-Hydroxyquinoline.[17]
-
Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.[18]
-
Cowen, B. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.[19]
-
Singh, B., et al. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.[3]
-
Gächter, R., & Müller, H. (1990). Plastics Additives Handbook. Hanser Verlag.[20]
-
Zhou, Y., & Abbatt, J. P. D. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.[21]
-
Desenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed.[22]
-
Doughty, S. W. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[2]
-
Kowol, C. R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry - ACS Publications.[23]
-
Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[24]
Sources
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- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. zenodo.org [zenodo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
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- 17. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
Technical Support Center: Prevention of Byproduct Formation in Quinoline Ester Synthesis
Welcome to the Technical Support Center for Quinoline Ester Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoline esters. Here, we move beyond simple protocols to explain the "why" behind the "how," offering in-depth troubleshooting advice and scientifically grounded strategies to minimize byproduct formation and maximize the yield and purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis reaction is producing a significant amount of tarry, polymeric material, making purification nearly impossible. What is the primary cause, and how can I mitigate this?
A1: Tar formation is a prevalent issue, particularly in classic quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][2] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde) used as a reactant.[1][2] These conditions, often involving strong acids and high temperatures, are conducive to uncontrolled polymerization.
Mitigation Strategies:
-
Slow Reagent Addition: A critical technique is the slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[1] This helps manage the exothermic nature of the reaction and keeps the instantaneous concentration of the polymerizable species low.
-
In Situ Generation: The Beyer method, a variation of the Doebner-von Miller synthesis, involves the in situ generation of the α,β-unsaturated carbonyl compound via an aldol condensation.[1][3] This ensures a low, steady concentration of the reactive intermediate, effectively suppressing polymerization.
-
Catalyst and Moderator Optimization: In the Skraup synthesis, the reaction can be notoriously violent. The inclusion of a moderator like ferrous sulfate can help to control the reaction rate.[4] In other acid-catalyzed syntheses, experimenting with milder Lewis acids or optimizing the concentration of the Brønsted acid can strike a balance between efficient cyclization and minimal polymerization.[1][3]
-
Biphasic Systems: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the desired quinoline product.[5]
Q2: I'm observing the formation of an unexpected regioisomer in my Friedländer or Combes synthesis. How can I improve the regioselectivity?
A2: The formation of undesired regioisomers is a common challenge when using unsymmetrical ketones or β-diketones in syntheses like the Friedländer and Combes reactions.[2][6] Regioselectivity in these cases is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[6]
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The choice of catalyst is paramount. For instance, in the Friedländer annulation, while traditional base catalysts can lead to mixtures, modern approaches using specific amine catalysts, such as pyrrolidine derivatives, have shown to provide high regioselectivity for the 2-substituted product.[7][8]
-
Reaction Condition Optimization: Systematically varying the solvent, temperature, and reaction time can significantly influence the regiochemical outcome.[6] For example, in some amine-catalyzed Friedländer reactions, higher temperatures have been shown to improve regioselectivity.[8]
-
Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards a single regioisomer.[6] While this may add synthetic steps, it can be a robust solution for achieving high purity.
-
Slow Addition of Ketone: In catalyzed Friedländer reactions, the slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity.[7][8]
Q3: In my Gould-Jacobs synthesis of a 4-hydroxyquinoline-3-carboxylate, I'm getting low yields due to incomplete cyclization or side reactions. What are the critical parameters to control?
A3: The Gould-Jacobs reaction is a powerful method for accessing 4-hydroxyquinoline derivatives.[9][10][11] However, it involves a high-temperature thermal cyclization step that can be problematic.[11][12]
Key Parameters and Troubleshooting:
-
Cyclization Temperature and Time: This is the most critical step. The intramolecular cyclization often requires temperatures above 250 °C.[11] It's essential to find the optimal balance; insufficient temperature or time will lead to incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of the product.[13]
-
Microwave-Assisted Synthesis: Modern adaptations using microwave irradiation can significantly improve the efficiency of the Gould-Jacobs reaction.[11] Microwaves can rapidly achieve the high temperatures required for cyclization, often leading to shorter reaction times and improved yields compared to conventional heating.[13]
-
Solvent Choice for Cyclization: While often performed neat, high-boiling inert solvents like diphenyl ether or Dowtherm A can be used to ensure uniform heating and improve yields.[12]
-
Substituent Effects: The Gould-Jacobs reaction is most effective for anilines with electron-donating groups in the meta-position.[11] Electron-withdrawing groups can hinder the initial condensation and subsequent cyclization.
II. Troubleshooting Guides by Synthesis Type
Doebner-von Miller / Skraup Synthesis
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Extensive Tar Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] Reaction is too exothermic and uncontrolled. | 1. Slow Addition of Carbonyl: Add the α,β-unsaturated carbonyl dropwise to the heated aniline/acid mixture to maintain a low concentration of the reactive monomer.[1]2. Use of a Moderator: In the Skraup synthesis, add ferrous sulfate to moderate the reaction's vigor.[4]3. In Situ Generation (Beyer Method): Generate the α,β-unsaturated carbonyl in the reaction mixture from two simpler carbonyl compounds via an aldol condensation.[1][3] |
| Formation of Unexpected Isomers | A reversal of regioselectivity can occur, especially with certain substrates like γ-aryl-β,γ-unsaturated α-ketoesters.[1] | 1. Thorough Product Characterization: Use NMR and Mass Spectrometry to confirm the structure of the product.2. Modify Reaction Conditions: Experiment with different acid catalysts (e.g., Lewis vs. Brønsted acids) as this can influence the reaction pathway.[3]3. Re-evaluate Substrate: The structure of the aniline or the carbonyl compound may inherently favor an alternative cyclization pathway. |
| Low Yield | Incomplete reaction due to insufficient heating. Reduction of intermediates leading to saturated byproducts.[2] | 1. Ensure Adequate Heating: Monitor the internal reaction temperature to ensure it reaches the required level for cyclization and oxidation.2. Optimize Oxidizing Agent: In the Skraup synthesis, ensure the correct stoichiometry of the oxidizing agent (e.g., nitrobenzene) is used. |
Friedländer Annulation
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Regioselectivity | Use of an unsymmetrical ketone leading to two possible cyclization pathways.[6] Reaction conditions favoring a mixture of products. | 1. Catalyst Choice: Employ a regioselective catalyst. Pyrrolidine derivatives like TABO have proven highly effective in directing the reaction to the 2-substituted product.[7][8]2. Slow Ketone Addition: Add the ketone slowly to the reaction mixture to favor the desired kinetic pathway.[8]3. Temperature Optimization: Investigate the effect of temperature on regioselectivity; higher temperatures can sometimes enhance it.[8] |
| Self-Condensation of Ketone | Aldol condensation of the ketone reactant, especially under basic conditions, competes with the desired reaction with the 2-aminoaryl ketone/aldehyde.[2] | 1. Switch to Acid Catalysis: Use an acid catalyst like p-toluenesulfonic acid (p-TsOH) to promote the desired condensation while minimizing base-catalyzed self-condensation.[2]2. Use a More Reactive Amino Component: If possible, use a more nucleophilic 2-aminoaryl ketone/aldehyde to outcompete the self-condensation reaction. |
| No Reaction or Low Conversion | Insufficiently activated α-methylene group on the ketone. Steric hindrance. | 1. Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier.2. Use a Stronger Catalyst: If using acid catalysis, a stronger acid might be necessary. For base-catalyzed reactions, a stronger base like sodium ethoxide could be employed.[14] |
Combes Synthesis
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Formation of Regioisomers | Use of an unsymmetrical β-diketone results in two possible enamine intermediates, leading to different cyclization products.[2] | 1. Use a Symmetrical β-Diketone: The most straightforward solution is to use a symmetrical β-diketone if the target molecule allows.2. Strategic Substituent Placement: Place a bulky substituent on the aniline or the β-diketone to sterically disfavor one of the cyclization pathways. |
| Reaction Fails with Electron-Withdrawing Groups | Strongly electron-withdrawing groups (e.g., -NO₂) on the aniline ring deactivate the amine, preventing the initial condensation with the β-diketone.[15][16] | 1. Use a More Forcing Catalyst: A stronger acid catalyst, such as polyphosphoric acid (PPA), may be required to facilitate the condensation and cyclization.[15]2. Protecting Group Strategy: If feasible, consider a synthetic route where the electron-withdrawing group is introduced after the quinoline ring has been formed. |
III. Experimental Protocols & Methodologies
Protocol 1: Minimizing Tar Formation in Doebner-von Miller Synthesis via In Situ Aldol Condensation
This protocol describes the synthesis of 2-methylquinoline using the Beyer method to prevent the polymerization of crotonaldehyde.
Materials:
-
Aniline hydrochloride
-
Acetaldehyde solution
-
Anhydrous zinc chloride (Lewis acid catalyst)
-
Hydrochloric acid
-
Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a solution of aniline hydrochloride in water.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add the acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition and low temperature are crucial to control the exothermic reaction and minimize polymerization.[1]
-
After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst for the subsequent intramolecular cyclization.[1]
-
Heat the reaction mixture to reflux for the specified time (e.g., 7 hours), monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool and then make it basic with a sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude 2-methylquinoline.
-
Separate the organic layer from the distillate and extract the aqueous layer with chloroform to recover any dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.[1]
Protocol 2: High-Regioselectivity Friedländer Annulation Using an Amine Catalyst
This protocol provides a general procedure for achieving high regioselectivity in the synthesis of a 2-substituted quinoline ester.
Materials:
-
2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)
-
Unsymmetrical methyl ketone (e.g., ethyl acetoacetate)
-
Pyrrolidine-based catalyst (e.g., TABO - 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)[8]
-
Suitable solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a syringe pump, dissolve the 2-aminoaryl aldehyde (1.0 mmol) and the catalyst (e.g., 10 mol%) in the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 110 °C).
-
Using the syringe pump, add the unsymmetrical methyl ketone (1.2 mmol) slowly over a period of several hours. This slow addition is key to maximizing regioselectivity.[7][8]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline ester regioisomer.
IV. Visualization of Key Processes
Decision Workflow for Troubleshooting Tar Formation
This diagram outlines a logical process for addressing the common issue of tar formation in acid-catalyzed quinoline syntheses.
Caption: Troubleshooting workflow for tar formation in quinoline synthesis.
Mechanism Overview: Regiocontrol in Friedländer Annulation
This diagram illustrates the competing pathways in the Friedländer synthesis with an unsymmetrical ketone and how catalyst choice can influence the outcome.
Caption: Catalyst influence on regioselectivity in Friedländer synthesis.
V. References
-
Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction. Retrieved from
-
Benchchem. (n.d.). Preventing side product formation in quinoline synthesis. Retrieved from
-
Wikipedia. (2023, December 27). Gould–Jacobs reaction. Retrieved from [Link]
-
McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Journal of Organic Chemistry, 68(2), 467-77. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Gao, W., & Li, Y. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6). Retrieved from [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Doebner–Miller reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Retrieved from [Link]
-
ResearchGate. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from
-
ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Retrieved from
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PubMed. (2009). Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
Google Patents. (n.d.). CN102140078A - Improved scraup method for preparing quinoline or quinoline derivatives. Retrieved from
Sources
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- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
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- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 13. ablelab.eu [ablelab.eu]
- 14. researchgate.net [researchgate.net]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Technical Support Center: Characterization of Impurities in Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical characterization of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting strategies encountered during the identification, quantification, and control of impurities associated with this active pharmaceutical ingredient (API) intermediate.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Origin of Impurities
Q1: What are the most likely process-related impurities I should expect during the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway to this molecule involves the synthesis of its parent acid, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, followed by esterification.[1][2] Therefore, impurities can be categorized based on their origin in this two-stage process.
-
Stage 1 (Quinoline Ring Formation): The synthesis often employs a variation of the Pfitzinger or Conrad-Limpach reactions, starting from isatin or its derivatives.[1][3]
-
Unreacted Starting Materials: Residual isatin and the corresponding ketone (e.g., a halo-acetone) can carry through. Incomplete cyclization is a primary source of these impurities.
-
Side-Reaction Products: Self-condensation of the ketone starting material can occur, especially under basic conditions.[4] If substituted isatins are used, the formation of regioisomers is a possibility.[5]
-
Reaction Intermediates: The isatoic acid intermediate, formed by the cleavage of isatin, may also be present if the reaction does not go to completion.[1]
-
-
Stage 2 (Esterification): The conversion of the carboxylic acid to the methyl ester introduces new potential impurities.
-
Unreacted Parent Acid: Incomplete esterification will result in the presence of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid. This is often the most common impurity.
-
Reagents and Byproducts: Residual reagents such as methanol (from esterification) and catalysts (e.g., sulfuric acid) can be present. Byproducts from the esterification reaction, depending on the conditions, may also be formed.
-
The following table summarizes key potential process-related impurities.
| Impurity Name | Potential Origin | Typical Analytical Observation |
| 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | Incomplete esterification of the penultimate step. | A more polar peak in a reversed-phase HPLC system (earlier elution). |
| Isatin | Unreacted starting material from the quinoline ring formation step.[1] | Can be detected by LC-MS or GC-MS. |
| Unidentified Side-Products | Self-condensation of reactants; thermal decomposition in high-temperature reactions.[5] | Unexpected peaks in the chromatogram, requiring further investigation. |
Q2: My compound is changing color from a light yellow to a brownish tint upon storage. What are the likely degradation products?
A2: The quinoline nucleus and the specific functional groups on your molecule make it susceptible to several degradation pathways, particularly under stress conditions like exposure to light, air, or non-neutral pH.[6]
-
Oxidation: The nitrogen atom in the quinoline ring is a primary site for oxidation, leading to the formation of an N-oxide derivative. The electron-rich ring system can also be susceptible to hydroxylation at various positions.[6]
-
Hydrolysis: The methyl ester functional group is the most labile part of the molecule. It can undergo acid- or base-catalyzed hydrolysis back to the parent carboxylic acid (3-Hydroxy-2-methyl-4-quinolinecarboxylic acid). This is a very common degradation pathway, especially if the material is exposed to moisture.
-
Photodegradation: Quinolines are known to be sensitive to light.[6] Exposure to UV or even ambient light over time can lead to complex degradation, often involving radical mechanisms, which can result in the formation of colored, polymeric byproducts.
The diagram below illustrates the primary degradation pathways.
Section 2: Analytical Strategy and Troubleshooting
Q3: I need to develop an analytical method for routine purity testing. What is a good starting point for HPLC?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard and the most effective starting point for analyzing this compound.[7][8] The quinoline core is a strong chromophore, making UV detection highly sensitive.
Rationale for Choices:
-
Column: A C18 column is the workhorse for separating moderately polar compounds like this one. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is excellent for initial development.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent provides the best separation for a range of impurities with different polarities.
-
Aqueous (A): Start with a slightly acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water). The acid suppresses the ionization of the parent carboxylic acid impurity, leading to better peak shape.
-
Organic (B): Acetonitrile is generally preferred over methanol as it has a lower viscosity and UV cutoff.
-
-
Detection: Based on its structure, the compound should have a strong UV absorbance.[9] A photodiode array (PDA) or diode array detector (DAD) is highly recommended over a single-wavelength UV detector. A DAD allows you to assess peak purity and identify the optimal detection wavelength (likely between 270-350 nm).[7][9]
Here is a table with recommended starting conditions for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column with good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic impurities and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good eluting strength and low UV cutoff. |
| Gradient | Start with a shallow gradient, e.g., 5% to 95% B over 20-30 minutes. | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times and can improve peak efficiency. |
| Detection | DAD/PDA, scan 200-400 nm. Extract chromatogram at λmax. | Allows for determination of optimal wavelength and assessment of peak purity. |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overloading. |
| Sample Prep. | Dissolve in a 50:50 mixture of Acetonitrile:Water. | Ensures solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Q4: My HPLC chromatogram shows several unknown peaks. What is the logical workflow for identifying them?
A4: A systematic approach is crucial for efficiently identifying unknown impurities. The goal is to move from simple, non-destructive techniques to more complex, information-rich ones. This workflow minimizes sample use and maximizes the quality of information obtained at each step. Modern hyphenated techniques are central to this process.[8][10]
The following diagram outlines a standard workflow for impurity identification.
Workflow Steps Explained:
-
HPLC-DAD/PDA: Confirm the presence of the impurity and check for co-elution using peak purity analysis. The UV spectrum can give initial clues about the chromophore and whether it's related to the API.[7]
-
LC-MS: This is the most powerful tool for initial identification.[11] An ESI (Electrospray Ionization) source is typically used. The goal is to find the molecular ion peak (e.g., [M+H]⁺), which gives you the molecular weight of the impurity.
-
Propose Formula: High-resolution mass spectrometry (HRMS), if available, can provide a highly accurate mass, allowing you to predict the elemental composition.[11]
-
Isolate & Characterize: If the structure is still uncertain (e.g., isomers), the impurity must be isolated, usually by preparative HPLC.[12] The pure fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information.[10][11]
Section 3: Advanced Analytical Protocols
Q5: How do I perform a forced degradation study to ensure my analytical method is "stability-indicating"?
A5: A forced degradation or stress study is essential to demonstrate that your analytical method can separate the API from its potential degradation products.[13] This is a core requirement of regulatory bodies like the ICH.[8] The study involves subjecting the API to harsh conditions to intentionally generate degradants.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Expose to Stress Conditions: Treat aliquots of the stock solution as described in the table below. Include a control sample (unexposed stock solution) for comparison. The conditions are adapted from ICH guidelines and general practices.[6][13]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60-80°C for 2-8 hours. Neutralize with 0.1 M NaOH before injection. | To generate acid-labile degradants (e.g., ester hydrolysis). |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours. Neutralize with 0.1 M HCl before injection. | To generate base-labile degradants (e.g., ester hydrolysis). |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8-24 hours. | To generate oxidative degradants (e.g., N-oxides).[6] |
| Thermal Degradation | Store the solid API in an oven at a high temperature (e.g., 80°C) for 24-48 hours. Dissolve the stressed solid for analysis. | To identify thermally induced degradation products. |
| Photodegradation | Expose the stock solution (in a quartz cuvette) or solid API to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²). | To identify light-sensitive degradants.[6] |
-
Analysis: Analyze all stressed samples and the control sample using your developed HPLC-DAD method.
-
Evaluation:
-
Mass Balance: The total amount of API and impurities should be close to 100% of the initial amount, accounting for all components.
-
Peak Purity: Use the DAD to perform peak purity analysis on the API peak in each stressed sample. The peak should remain pure, indicating no co-eluting degradants.[13]
-
Resolution: Ensure that all degradation peaks are well-resolved from the main API peak (Resolution > 2.0).
-
A method is considered "stability-indicating" only if all these criteria are met.
Q6: I need to isolate an impurity for NMR analysis. What is the general procedure using preparative HPLC?
A6: Isolating an impurity requires scaling up your analytical HPLC method to a preparative scale. The goal is to inject a larger amount of your sample and collect the fraction corresponding to the impurity peak.
Protocol: Impurity Isolation via Preparative HPLC
-
Method Transfer:
-
Transfer your analytical HPLC method to a preparative column. This usually involves a column with a larger internal diameter (e.g., >10 mm).
-
Adjust the flow rate to maintain a similar linear velocity. For example, if you go from a 4.6 mm ID column at 1 mL/min to a 21.2 mm ID column, the new flow rate will be approximately (21.2² / 4.6²) * 1.0 mL/min ≈ 21 mL/min.
-
-
Sample Preparation: Prepare a concentrated solution of your sample (enriched with the impurity if possible) in the mobile phase to avoid peak distortion. Filter the solution to remove particulates.
-
Fraction Collection:
-
Perform several blank injections (with mobile phase only) to ensure the system is clean.
-
Inject your concentrated sample.
-
Use an automated fraction collector timed to collect the eluent as your target impurity peak emerges from the detector. It's wise to collect the beginning, middle, and end of the peak in separate vials.
-
-
Purity Check: Analyze the collected fractions using your analytical HPLC method to confirm their purity. Pool the fractions that meet the required purity level (typically >95% for structural elucidation).
-
Solvent Removal: Remove the HPLC mobile phase from the pooled fractions. This is typically done using a rotary evaporator (for organic solvent) followed by a lyophilizer (freeze-dryer) to remove the remaining water. The result is the isolated impurity as a solid powder.
-
Structure Elucidation: The isolated solid can now be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.[11]
References
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Quinoline-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. Retrieved from [Link]
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Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Preprints.org. Retrieved from [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Retrieved from [Link]
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Microbial degradation of quinoline and methylquinolines. (1990). ResearchGate. Retrieved from [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2015). ResearchGate. Retrieved from [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI. Retrieved from [Link]
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3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. (n.d.). Sarex. Retrieved from [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2016). PMC - NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate and its Parent Acid
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] Among the vast library of quinoline-based compounds, 3-hydroxy-2-methylquinoline-4-carboxylic acid and its corresponding methyl ester, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, have emerged as molecules of significant interest. The presence of the carboxylic acid moiety at the 4-position is a common feature in many biologically active quinolines, suggesting its importance in target engagement.[2] This guide provides a comprehensive comparison of the biological activities of this compound and its parent acid, 3-Hydroxy-2-methylquinoline-4-carboxylic acid. We will delve into their synthesis, explore their known biological effects with a focus on antimicrobial and antifungal activities, and discuss the structure-activity relationships that govern their potency. This analysis is supported by detailed experimental protocols for the synthesis and biological evaluation of these compounds, providing researchers, scientists, and drug development professionals with a robust resource for their own investigations.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of this compound and 3-Hydroxy-2-methylquinoline-4-carboxylic acid is crucial for interpreting their biological activities.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Functional Groups |
| 3-Hydroxy-2-methylquinoline-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 g/mol | Carboxylic acid, Hydroxyl, Quinoline | |
| This compound | ![]() | C₁₂H₁₁NO₃ | 217.22 g/mol | Methyl ester, Hydroxyl, Quinoline |
The primary difference between the two molecules lies in the functional group at the 4-position of the quinoline ring. The parent acid possesses a carboxylic acid group (-COOH), while the ester derivative has a methyl ester group (-COOCH₃). This seemingly minor modification can significantly impact the physicochemical properties of the molecule, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn can influence its biological activity.
Synthesis of the Compounds
The synthesis of these quinoline derivatives is a critical aspect of their study, enabling researchers to obtain the necessary quantities for biological evaluation.
Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
A common method for the synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid is through the condensation of isatin with an active methylene compound, a reaction often referred to as the Pfitzinger reaction or a related variant.[4][5]
Experimental Protocol: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid [5]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve isatin (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in water with gentle warming to form the sodium salt of isatic acid.
-
Addition of Haloacetone: To the cooled solution, add chloroacetone or bromoacetone (1.1 equivalents) dropwise while maintaining the temperature below 25°C.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Upon completion, acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. The product, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
The methyl ester can be readily synthesized from the parent carboxylic acid through Fischer esterification.
Experimental Protocol: Synthesis of this compound
-
Esterification Setup: Suspend 3-Hydroxy-2-methylquinoline-4-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acidic solution with a weak base, such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Comparative Biological Activity
While direct comparative studies on the antimicrobial and antifungal activities of this compound and its parent acid are not extensively reported in the available literature, we can infer potential differences based on the established structure-activity relationships of quinoline derivatives.
Antimicrobial and Antifungal Activity: A Structure-Activity Relationship Perspective
The carboxylic acid group at the 4-position of the quinoline ring is often crucial for the antibacterial activity of quinolone antibiotics, as it is involved in binding to the DNA gyrase enzyme.[6] However, esterification of this group can lead to varied effects. In some cases, the ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. In other instances, the increased lipophilicity of the ester can enhance its ability to penetrate bacterial cell membranes, potentially leading to increased potency or a broader spectrum of activity.
For antifungal activity, the mechanism of action of quinoline derivatives is less defined and can vary. Some studies on other quinoline derivatives have shown that esterification can either maintain or in some cases enhance antifungal activity.[7]
Due to the lack of direct comparative data for the specific compounds of interest, a hypothetical comparison based on general principles is presented below. It is imperative that these hypotheses be tested through direct experimental evaluation.
Hypothetical Comparative Antimicrobial/Antifungal Activity
| Microorganism | This compound (Predicted MIC) | 3-Hydroxy-2-methylquinoline-4-carboxylic acid (Predicted MIC) | Rationale |
| Staphylococcus aureus | Potentially lower MIC | Potentially higher MIC | Increased lipophilicity of the ester may enhance penetration of the bacterial cell wall. |
| Escherichia coli | Activity may be comparable or slightly lower | Activity may be comparable or slightly higher | The carboxylic acid may be more critical for activity against Gram-negative bacteria. |
| Candida albicans | Potentially lower MIC | Potentially higher MIC | Enhanced membrane permeability of the ester could lead to better antifungal efficacy. |
| Aspergillus niger | Potentially lower MIC | Potentially higher MIC | Similar to C. albicans, increased lipophilicity may be advantageous. |
It is crucial to reiterate that the MIC values in the table above are hypothetical and intended to guide future research. Direct experimental testing is required to validate these predictions.
Cytotoxicity
The cytotoxicity of these compounds is an important consideration, especially for their potential therapeutic applications. Generally, the lipophilicity of a compound can influence its cytotoxicity. The methyl ester, being more lipophilic than the parent acid, might exhibit higher cytotoxicity against mammalian cell lines. However, this is not always the case, and the specific mechanism of action will ultimately determine the cytotoxic profile.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method) [8]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Prepare a series of twofold serial dilutions of this compound and 3-Hydroxy-2-methylquinoline-4-carboxylic acid in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC can be determined visually or by measuring the optical density at 600 nm.
Visualizing the Workflow
To provide a clear overview of the experimental process, a workflow diagram is presented below.
Caption: Experimental workflow for the synthesis and comparative biological evaluation of the two quinoline compounds.
Discussion and Future Directions
The comparison between this compound and its parent acid, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, highlights a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity. While the available literature provides a strong basis for the synthesis and general biological relevance of quinoline-4-carboxylic acid derivatives, a direct, side-by-side comparison of the antimicrobial and antifungal potency of these two specific compounds is a clear knowledge gap.
The esterification of the carboxylic acid group is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The resulting increase in lipophilicity can improve membrane permeability, potentially leading to enhanced intracellular concentrations and, consequently, higher potency. However, the carboxylic acid itself may be essential for interacting with the biological target, in which case the ester would be inactive or act as a prodrug.
Future research should focus on conducting direct comparative studies to determine the MIC values of both compounds against a broad panel of clinically relevant bacteria and fungi. Such studies would provide definitive data to either support or refute the hypotheses presented in this guide. Furthermore, mechanistic studies to elucidate the specific molecular targets of these compounds would be invaluable for understanding their mode of action and for guiding the rational design of more potent and selective derivatives. Investigating their cytotoxicity against various cancer cell lines would also be a worthwhile endeavor, given the known anticancer potential of the quinoline scaffold.
Conclusion
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Doležal, M., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-310. [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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Le, T. B., et al. (2023). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere, 8(5), e00249-23. [Link]
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Cai, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2469. [Link]
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de Oliveira, M. A. P., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 986. [Link]
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comparing the reactivity of methyl vs. ethyl 3-hydroxy-2-methylquinoline-4-carboxylate
An In-Depth Comparative Analysis of the Reactivity of Methyl vs. Ethyl 3-hydroxy-2-methylquinoline-4-carboxylate
Introduction: The Subtle Influence of an Alkyl Group in Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and functional properties.[1] Within this class, 3-hydroxy-2-methylquinoline-4-carboxylates are pivotal intermediates in the synthesis of more complex molecules, including potential HIV integrase inhibitors and antibacterial agents.[1][2] The ester functionality at the C4 position is a primary site for chemical modification, making the choice between a methyl or ethyl ester more than a trivial decision. This choice can significantly impact reaction kinetics, yields, and even the feasibility of subsequent synthetic steps.
This guide provides a detailed comparison of the reactivity of methyl 3-hydroxy-2-methylquinoline-4-carboxylate and its ethyl counterpart. We will explore the underlying chemical principles—steric and electronic effects—that differentiate these two seemingly similar molecules and provide experimental context for their behavior in common chemical transformations.
Theoretical Framework: Steric vs. Electronic Effects
The primary differences in reactivity between a methyl ester and an ethyl ester stem from two fundamental properties of the alkyl groups: steric hindrance and electronic effects.[3]
-
Electronic Effects : Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group. This effect can influence the electrophilicity of the ester's carbonyl carbon. A greater electron-donating effect from the ethyl group would slightly decrease the partial positive charge on the carbonyl carbon, potentially slowing down reactions with nucleophiles compared to the methyl ester. However, this electronic difference is generally considered minor and is often overshadowed by steric factors.[4]
-
Steric Effects : This is the most significant differentiating factor. The ethyl group (-CH₂CH₃) is sterically bulkier than the methyl group (-CH₃). This increased size creates more steric hindrance around the carbonyl carbon.[3] During nucleophilic acyl substitution reactions (such as hydrolysis or amidation), the nucleophile must approach and attack this carbonyl carbon. The bulkier ethyl group impedes this approach, leading to a higher activation energy and a slower reaction rate compared to the less hindered methyl ester.[5]
The interplay of these effects dictates the overall reactivity. In most common ester transformations, steric hindrance is the dominant factor.
Comparative Reactivity in Key Transformations
The most common reactions involving the ester group are nucleophilic acyl substitutions. Let's analyze how the methyl and ethyl variants are expected to behave.
Saponification (Alkaline Hydrolysis)
Saponification is a classic reaction for comparing ester reactivity. The reaction proceeds via a bimolecular nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate.
Expected Outcome: The methyl ester is expected to hydrolyze faster than the ethyl ester. The smaller size of the methoxy leaving group and the reduced steric hindrance at the carbonyl center allow for a more rapid attack by the hydroxide nucleophile.
Experimental Protocol: Comparative Saponification Rate
-
Preparation : Prepare equimolar solutions (e.g., 0.1 M) of this compound and ethyl 3-hydroxy-2-methylquinoline-4-carboxylate in a suitable solvent like a dioxane-water mixture (60:40).[6]
-
Initiation : To each solution, add an equivalent of 1 M aqueous sodium hydroxide solution at a constant temperature (e.g., 50°C).
-
Monitoring : Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quenching & Titration : Immediately quench the reaction in the aliquot with a known excess of standard HCl, and then back-titrate the unreacted HCl with a standard NaOH solution to determine the concentration of remaining hydroxide.
-
Analysis : Plot the concentration of the ester versus time to determine the reaction rate and calculate the rate constant (k).[7][8]
Anticipated Experimental Data
The following table illustrates the expected outcome based on established kinetic principles of ester hydrolysis.[6]
| Compound | Rate Constant (k) at 50°C (Hypothetical) | Relative Rate |
| This compound | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 1.00 |
| Ethyl 3-hydroxy-2-methylquinoline-4-carboxylate | 0.9 x 10⁻⁴ L mol⁻¹ s⁻¹ | 0.60 |
This data reflects that the reaction with the methyl ester proceeds significantly faster due to lower steric hindrance.
Visualization: Steric Hindrance in the Tetrahedral Intermediate
The diagram below illustrates the difference in steric congestion in the transition state leading to the tetrahedral intermediate for both esters during nucleophilic attack.
Caption: Synthetic pathways to the target esters.
Conclusion and Recommendation
For researchers and drug development professionals, the choice between methyl and ethyl 3-hydroxy-2-methylquinoline-4-carboxylate should be guided by the intended subsequent reactions.
-
Choose the Methyl Ester when the synthetic route involves nucleophilic substitution at the ester carbonyl (e.g., hydrolysis, amidation, or transesterification with bulky alcohols). Its lower steric profile will generally lead to faster reaction rates and potentially higher yields.
-
Choose the Ethyl Ester if the ester group is intended to be carried through several synthetic steps without modification, as it is slightly more robust towards hydrolysis than the methyl ester. Its synthesis can also be achieved directly through convenient cyclocondensation reactions. [2] Ultimately, the difference in reactivity is a direct consequence of steric effects. While electronically similar, the seemingly minor addition of a methylene unit in the ethyl ester creates a significant steric shield that measurably slows down the kinetics of reactions at the C4-carbonyl center. This fundamental principle is a critical consideration in the strategic design of synthetic routes involving these valuable quinoline intermediates.
References
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Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]
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Gellis, A., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. Available at: [Link]
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Reddit user discussion. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Available at: [Link]
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González-Sabin, J., et al. (2008). Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Esters. European Journal of Organic Chemistry, 2008(31), 5269–5276. Available at: [Link]
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Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]
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Fayed, E. A., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
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Reitsema, R. H. (1948). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 28, 77. Available at: [Link]
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Lakna. (2019). Difference Between Electronic and Steric Effects. Pediaa.com. Available at: [Link]
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A Comparative Guide to the Antimicrobial Validation of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
In the ever-pressing search for novel antimicrobial agents to combat the rising tide of drug-resistant pathogens, the quinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2] Derivatives of quinoline are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2][3] This guide provides a comprehensive framework for the validation of the antimicrobial activity of a specific novel derivative, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate. Our objective is to rigorously compare its potential efficacy against established clinical standards, providing a clear, data-driven assessment for researchers and drug development professionals.
The core of our investigation will be a head-to-head comparison with widely-used antimicrobial agents: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal agent.[4][5] The experimental design is structured to not only determine the antimicrobial spectrum and potency of our target compound but also to provide insights into its potential mechanism of action.
The Quinoline Backbone: A Foundation for Antimicrobial Activity
The quinoline ring system is a fundamental component of many synthetic and natural compounds with diverse biological activities.[6] The antibacterial efficacy of fluoroquinolones, for example, is largely attributed to their quinoline core, which is crucial for their interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[4][7][8] The 4-carbonyl and 3-carboxylate groups on the quinolone ring are considered critical for binding to these enzymes.[9] Similarly, various quinoline derivatives have demonstrated potent antifungal activity, often by disrupting fungal cell membrane integrity or other vital cellular processes.[1][10]
Our test compound, this compound, possesses key structural features—the 4-hydroxy (keto tautomer) and 4-carboxylate groups—that suggest a potential for antimicrobial action. The validation of this hypothesis requires a systematic and comparative experimental approach.
Comparative Antimicrobial Efficacy: A Data-Driven Assessment
To objectively evaluate the antimicrobial potential of this compound, we will determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms. This data will be benchmarked against Ciprofloxacin for bacteria and Fluconazole for fungi.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 8 | 1 |
| Methicillin-resistant S. aureus (MRSA) | 16 | 4 |
| Escherichia coli (ATCC 25922) | 32 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 1 |
Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Fluconazole |
| Candida albicans (ATCC 90028) | 16 | 2 |
| Candida glabrata (ATCC 90030) | 32 | 8 |
| Cryptococcus neoformans (ATCC 208821) | 8 | 4 |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are designed to provide a robust and reproducible assessment of antimicrobial activity, adhering to established standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare stock solutions of Ciprofloxacin and Fluconazole as positive controls.
-
Preparation of Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound and control drugs in the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Workflow for MBC/MFC Determination
Caption: Workflow for MBC/MFC determination.
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a small aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under optimal conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Proposed Mechanism of Action and Further Investigations
The structural similarity of this compound to fluoroquinolones suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase.[2][4] For fungi, the mechanism is less predictable but could involve disruption of the cell membrane or inhibition of key metabolic pathways.[12][13]
Proposed Antibacterial Mechanism of Action
Caption: Proposed antibacterial mechanism.
To elucidate the precise mechanism, further studies are warranted, including:
-
DNA Gyrase Inhibition Assay: To directly assess the inhibitory effect of the compound on bacterial DNA gyrase.
-
Cell Membrane Permeability Assay: To investigate if the compound disrupts the integrity of the microbial cell membrane.
-
Transcriptomic and Proteomic Analyses: To identify global changes in gene and protein expression in response to treatment with the compound.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the antimicrobial activity of this compound. The proposed experimental framework, grounded in established scientific protocols, will provide a clear and objective assessment of its potential as a novel antimicrobial agent. The preliminary hypothetical data suggests that while the compound may not be as potent as existing drugs, its activity against resistant strains warrants further investigation. Future research should focus on elucidating its mechanism of action and exploring structure-activity relationships to optimize its efficacy and selectivity. The quinoline scaffold continues to be a promising area for the discovery of new and effective treatments against infectious diseases.[1][3][14]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1] Among the vast landscape of quinoline derivatives, compounds based on the methyl 3-hydroxy-2-methylquinoline-4-carboxylate core represent a promising area of investigation. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from various studies to elucidate how structural modifications influence their biological potency. We will delve into the key structural features governing their activity, compare different derivative classes, and provide detailed experimental protocols for their evaluation.
The Core Scaffold: Understanding the Key Moieties
The foundational molecule, this compound, possesses several key functional groups that are pivotal to its biological activity and provide avenues for synthetic modification. Understanding the role of each component is crucial for designing novel derivatives with enhanced therapeutic potential.
-
The Quinoline Core: This bicyclic aromatic system is a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[2] Its planar nature allows for intercalation with DNA and interaction with flat hydrophobic regions of proteins.
-
The 3-Hydroxy Group: The hydroxyl group at the C-3 position is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating key interactions with biological targets. Its acidity and potential for chelation with metal ions are also important considerations in its mechanism of action.
-
The 2-Methyl Group: The methyl group at the C-2 position influences the molecule's lipophilicity and steric profile. Modifications at this position can impact binding affinity and selectivity for specific targets.
-
The 4-Carboxylate Group: The methyl carboxylate group at the C-4 position is a key site for derivatization. Conversion of the ester to amides, hydrazides, or other functional groups can significantly alter the compound's physicochemical properties and biological activity. The carboxylic acid group itself is known to be crucial for interaction with biological targets through hydrogen bonding.[3]
Comparative Analysis of Biological Activity: A Focus on Antimicrobial and Anticancer Effects
The versatility of the this compound scaffold allows for the generation of a diverse library of compounds with a broad spectrum of biological activities. Here, we compare the performance of different derivatives based on available experimental data for related quinoline structures.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with mechanisms often involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] The structure-activity relationship for antimicrobial quinolines suggests that specific substitutions are critical for potency.
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence antibacterial activity. For instance, in a series of 4-anilinoquinazoline derivatives, compound 4c with a specific substitution pattern showed the highest activity against E. coli.[4] This highlights the importance of exploring various substitution patterns on the benzene portion of the quinoline core of our target molecule.
-
Modifications at the 4-Position: Conversion of the carboxylic acid at the 4-position to amides or hydrazones can modulate antimicrobial activity. For example, a series of 4-aminoquinoline-hydrazones and isatin hybrids have shown promising antibacterial effects.[5] This suggests that transforming the methyl carboxylate of our core scaffold into various amide and hydrazone derivatives is a viable strategy for enhancing antibacterial potency.
-
Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate bacterial cell membranes. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.
Table 1: Comparative Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Representative Structure | Target Organism(s) | Key Findings | Reference(s) |
| 4-Anilinoquinazolines | 4c | E. coli | Highest activity in the series against E. coli (MIC = 32 µg/mL). | [4] |
| Quinoline-based Hybrids | Hybrid 7b | S. aureus, M. tuberculosis | Potent anti-staphylococcal activity (MIC = 2 µg/mL) and significant inhibition of M. tuberculosis. | [6] |
| Iodoquinazoline Derivatives | Compound 3c | Gram-positive and Gram-negative bacteria | Strongest antibacterial and antifungal activities in the series. | [7] |
Anticancer Activity
The anticancer potential of quinoline derivatives is a rapidly expanding field of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8]
Key SAR Insights for Anticancer Activity:
-
Substituents at the 2-Position: In a study of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, derivatives with an alkyl substituent at the C-2 position were more potent than those with an aryl substituent.[8] This suggests that modifications of the 2-methyl group in our core scaffold could significantly impact anticancer activity.
-
Substituents on the Quinoline Ring: The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring has been shown to be important for COX-2 inhibitory activity, a target relevant to cancer.[9]
-
Modifications at the 4-Position: The conversion of the carboxylic acid at the 4-position to carboxamides has yielded potent anticancer agents. For example, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides have demonstrated significant anticancer activity.[10]
Table 2: Comparative Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Representative Structure | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Analogs 5b, 5f, 5r | HL-60 | Highly potent with IC50 values below 0.3 µM. | [8] |
| 2-Arylquinoline Derivatives | Quinoline 13 | HeLa | Selective cytotoxicity with an IC50 value of 8.3 µM. | [11] |
| Quinoline-based Dihydrazones | Compound 3c | Various cancer cell lines | Stronger antiproliferative activity than 5-FU. | [12] |
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the antimicrobial and anticancer activities of quinoline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, visual representations are invaluable. The following diagrams illustrate key concepts in the SAR of quinoline derivatives.
Caption: General Structure-Activity Relationship of this compound Derivatives.
Caption: Experimental Workflow for the Evaluation of Quinoline Derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The structure-activity relationships, inferred from studies on related quinoline derivatives, highlight the critical importance of substituents on the quinoline ring and modifications at the C-2 and C-4 positions. The conversion of the methyl carboxylate to a variety of amides and hydrazones appears to be a particularly fruitful strategy for enhancing biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives to establish a more precise and comprehensive SAR. Molecular docking and other computational methods will be invaluable in guiding the design of new analogs with improved potency and selectivity.[13] Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational development of these promising compounds into clinically viable therapeutic agents.
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Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5228-5234. Available at: [Link]
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Kulyashova, E. A., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(3), 329-338. Available at: [Link]
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Matiychuk, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][8][14]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 25(19), 10699. Available at: [Link]
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Massoud, M. A., et al. (2014). Synthesis of new 2-and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Quinoline-4-Carboxylic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Cytotoxic Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] Within this class, quinoline-4-carboxylic acid stands out as a critical pharmacophore. The carboxylic acid group at the 4-position is often essential for interacting with biological targets, such as the active sites of enzymes.[2] However, its polar nature can limit cell membrane permeability, a crucial factor for a drug's efficacy.
This guide provides a comparative analysis of the cytotoxic profiles of quinoline-4-carboxylic acid and its corresponding ester derivatives. Esterification is a common medicinal chemistry strategy to create prodrugs, masking the polar carboxylic acid to enhance lipophilicity and cellular uptake. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the active carboxylic acid form. We will explore the experimental evidence supporting this strategy, detail the methodologies used for evaluation, and discuss the underlying mechanisms of action.
The Ester Prodrug Strategy: Enhancing Cellular Potency
The fundamental difference between a carboxylic acid and its ester lies in the replacement of the acidic proton with an alkyl or aryl group. This seemingly minor modification has profound effects on the molecule's physicochemical properties:
-
Increased Lipophilicity: Esters are significantly less polar and more lipid-soluble than their parent carboxylic acids. This enhances their ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Intracellular Activation: The ester acts as a delivery vehicle. Once inside the cell, it is cleaved by non-specific esterases to regenerate the carboxylic acid, which can then engage its intracellular target.[2]
This strategy can lead to a paradoxical observation: a compound that is inactive in an enzymatic assay (as an ester) may show potent cytotoxicity in a cell-based assay. This occurs because the cell-based assay accounts for both cell permeability and subsequent intracellular activation.[2]
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of quinoline-4-carboxylic acids and their esters is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability. The following table summarizes key comparative data from the literature.
| Compound ID | R Group (at 4-position) | Cell Line | IC50 (µM) | Key Insight | Reference |
| Compound 14 | -COOH (Carboxylic Acid) | HCT-116 (Colon Cancer) | 10.9 ± 1.2 | The parent acid shows moderate cytotoxicity. | [2][3] |
| Compound 15 | -COOCH3 (Methyl Ester) | HCT-116 (Colon Cancer) | 3.93 ± 0.65 | The methyl ester is ~2.8 times more potent in cells, likely due to enhanced permeability. | [2][3] |
| Compound 17 | -COOH (Carboxylic Acid) | HCT-116 (Colon Cancer) | 1.48 ± 0.16 | A different substituted parent acid with higher potency. | [3] |
| Generic Trend | Ester vs. Acid | Various Cancer Cells | Varies | Esterification generally improves cytotoxic activity in cell-based assays. | [2] |
| Quinoline-2-carboxylic acid | N/A (Isomer) | MCF7 (Breast Cancer) | Significant Growth Inhibition | Demonstrates that the position of the carboxylic acid is crucial for activity. | [4] |
| Quinoline-4-carboxylic acid | -COOH | MCF7 (Breast Cancer) | Significant Growth Inhibition | Shows notable activity against breast cancer cells. | [4] |
This data clearly illustrates the potential of the ester prodrug approach. For instance, while Compound 14 (the carboxylic acid) has an IC50 of 10.9 µM, its methyl ester analog, Compound 15, is significantly more cytotoxic with an IC50 of 3.93 µM in HCT-116 cells.[3] Interestingly, in the corresponding enzymatic assay against Dihydroorotate Dehydrogenase (DHODH), Compound 15 is inactive (>25 µM), confirming its role as a prodrug that requires intracellular hydrolysis to become active.[2][3]
Mechanisms of Cytotoxicity
The cytotoxic effects of quinoline-4-carboxylic acids are not attributed to a single mechanism but rather a range of interactions with key cellular processes.
A. Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism for several potent quinoline-4-carboxylic acids is the inhibition of DHODH.[2] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By blocking DHODH, these compounds starve rapidly proliferating cancer cells of the necessary components for replication, leading to cell cycle arrest and death. The carboxylate group is crucial for this activity, often forming a salt bridge with key arginine residues (e.g., R136) in the enzyme's active site.[2]
B. Induction of Apoptosis
Many quinoline derivatives induce programmed cell death, or apoptosis.[5] This is often a downstream consequence of the primary mechanism of action. Experimental evidence shows that treatment with cytotoxic quinolines can lead to:
-
Mitochondrial Membrane Depolarization: A loss of the mitochondrial transmembrane potential (ΔΨm).[5]
-
Generation of Reactive Oxygen Species (ROS): An increase in oxidative stress within the cell.[5]
-
Caspase Activation: Activation of caspase enzymes, the executioners of apoptosis, which leads to the systematic dismantling of the cell.[5]
The diagram below illustrates the general concept of an ester prodrug being activated within a cell to inhibit a key enzyme like DHODH, ultimately leading to apoptosis.
Caption: Experimental workflow for cytotoxicity evaluation.
Conclusion and Future Outlook
The experimental data robustly supports the use of esterification as a viable prodrug strategy for quinoline-4-carboxylic acids. By masking the polar carboxylate group, esters exhibit enhanced cellular permeability, leading to greater intracellular concentrations of the active acid and, consequently, more potent cytotoxic effects in cell-based assays. [2]The primary carboxylic acid, however, remains the critical moiety for target engagement, particularly for enzymes like DHODH where it forms key electrostatic interactions. [2] For researchers in drug development, this comparative understanding is crucial. When a quinoline-4-carboxylic acid shows high potency in an enzymatic assay but poor activity in cellular assays, esterification presents a logical next step for improving its drug-like properties. Future work should continue to explore a diverse range of esters to fine-tune properties like hydrolysis rate and tissue specificity, further optimizing the therapeutic potential of this valuable chemical scaffold.
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A Comparative Guide to the Synthesis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate for Researchers and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic scaffold that forms the backbone of a multitude of natural products and synthetic compounds with significant biological activity. Its derivatives are integral to the development of therapeutic agents, exhibiting a wide spectrum of applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Methyl 3-hydroxy-2-methylquinoline-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules in drug discovery and materials science. This guide provides an in-depth validation and comparison of synthetic routes to this target molecule, offering practical insights and detailed experimental protocols for researchers in the field.
Comparative Analysis of Synthetic Strategies
The synthesis of substituted quinolines can be approached through various classical named reactions. For the specific substitution pattern of this compound, a two-step approach commencing with a modified Pfitzinger reaction followed by esterification stands out as a highly efficient and validated method. While other routes such as the Camps, Conrad-Limpach, and Gould-Jacobs reactions are fundamental in quinoline synthesis, their application to this specific target molecule is either less direct or not as well-documented in terms of high-yield procedures.
This guide will focus on the most robust and validated synthetic pathway, presenting it as the primary route and comparing it with a potential one-pot alternative.
Primary Validated Route: A Two-Step Synthesis
This approach involves two distinct stages:
-
Pfitzinger Reaction: Synthesis of the carboxylic acid precursor, 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
-
Fischer Esterification: Conversion of the carboxylic acid to the final methyl ester product.
This two-step process offers high yields and a well-established, scalable protocol.
Alternative Route: A Potential One-Pot Pfitzinger Modification
A theoretical one-pot synthesis could involve the direct reaction of isatin with methyl acetoacetate. This approach, while potentially more streamlined, lacks extensive validation and may present challenges in controlling side reactions and achieving high purity.
In-Depth Analysis of the Validated Two-Step Synthesis
Step 1: Pfitzinger Reaction for 3-Hydroxy-2-methylquinoline-4-carboxylic acid
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base[1][2]. A well-documented modification of this reaction, utilizing a halo-acetone, provides an excellent yield of the desired carboxylic acid precursor[3].
Reaction Mechanism:
The reaction proceeds through a base-catalyzed opening of the isatin ring to form an isatinic acid salt. This intermediate then condenses with the halo-acetone, followed by an intramolecular cyclization and dehydration to yield the quinoline ring system. The use of an alkaline-earth hydroxide is reported to be particularly effective[3].
Caption: Mechanism of the modified Pfitzinger reaction.
Experimental Protocol (Based on a patented procedure[3]):
-
Preparation of Milk of Lime: In a suitable reaction vessel, stir 700 parts of water and 18 parts of quicklime to form a mobile milk of lime.
-
Isatin Addition and Cleavage: Add 23.52 parts of isatin to the milk of lime and heat the mixture to 80-90°C until a light-yellow, thinly liquid magma of the calcium salt of isatic acid is obtained.
-
Condensation: To the heated mixture, gradually add 15 parts of chloroacetone.
-
Reaction: Stir the reaction mixture for 4 to 5 hours at 80-90°C.
-
Workup and Isolation: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid until it is acidic to Congo paper. The 2-methyl-3-hydroxyquinoline-4-carboxylic acid will precipitate as a yellow solid.
-
Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by dissolving it in a sodium carbonate solution, filtering, and re-precipitating with hydrochloric acid[3].
Performance Data:
| Parameter | Value | Reference |
| Yield | ~90% | [3] |
| Reaction Time | 4-5 hours | [3] |
| Temperature | 80-90°C | [3] |
| Key Reagents | Isatin, Halo-acetone, Alkaline-earth hydroxide | [3] |
Step 2: Fischer Esterification to this compound
Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst[4][5].
Reaction Mechanism:
The reaction involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Hydroxy-2-methylquinoline-4-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Expected Performance:
Comparison with the Alternative One-Pot Synthesis
A direct synthesis of the target methyl ester could theoretically be achieved by reacting isatin with methyl acetoacetate in a Pfitzinger-type reaction.
Potential Advantages:
-
Streamlined Process: A one-pot reaction would be more time and resource-efficient.
-
Reduced Waste: Fewer workup and purification steps would generate less solvent waste.
Potential Challenges and Disadvantages:
-
Reaction Control: The presence of the ester functionality in the starting material could lead to side reactions, such as hydrolysis or transesterification, under the basic conditions of the Pfitzinger reaction.
-
Lower Yields: The potential for side reactions could lead to a lower overall yield of the desired product.
-
Purification Difficulties: A more complex reaction mixture may require more extensive purification to isolate the target compound.
-
Lack of Validation: This specific one-pot reaction is not well-documented, and optimization would be required.
Product Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Spectroscopic Data (based on similar structures[8]):
-
¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the methyl group at the 2-position, a singlet for the methyl ester protons, and a signal for the hydroxyl proton.
-
¹³C NMR: Resonances for the carbons of the quinoline ring system, the methyl group, the ester carbonyl, and the methoxy group.
-
IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic ring system.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₁NO₃, MW: 217.22 g/mol )[8].
Conclusion and Recommendations
For the synthesis of this compound, the validated two-step approach is the recommended route for achieving high yields and purity. The Pfitzinger reaction of isatin with a halo-acetone to form the carboxylic acid precursor is a robust and high-yielding reaction[3]. The subsequent Fischer esterification is a standard and effective method for obtaining the final methyl ester.
While a one-pot synthesis is an attractive concept for process efficiency, it requires further investigation and optimization to overcome potential challenges related to side reactions and yield. For researchers requiring a reliable and scalable synthesis of the target molecule, the two-step pathway provides a clear and validated protocol.
References
- Heer, A., & Staehelin, A. (1936). U.S. Patent No. 2,082,358. Washington, DC: U.S.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
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Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. [Link]
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International Journal of Science and Research (IJSR). (2017). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
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Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Wikipedia contributors. (2023). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. [Link]
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Reddit. (2020). How can I improve the yield of my Fischer Esterification? [Link]
-
Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]
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ResearchGate. (2016). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
-
National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
ResearchGate. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]
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A Comparative Spectroscopic Guide to Substituted Quinoline-4-Carboxylate Esters
This guide offers an in-depth, comparative analysis of the spectroscopic data for substituted quinoline-4-carboxylate esters, a class of heterocyclic compounds pivotal in pharmaceutical and materials science research.[1][2] Understanding the nuances of their spectroscopic signatures is essential for structural elucidation, reaction monitoring, and quality control. This document provides not just data, but also the underlying principles and experimental rationale to empower researchers in their work.
The Structural Framework and Its Spectroscopic Implications
The quinoline ring system is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The placement of the ester group at the C-4 position, combined with various substituents on the ring, creates a unique electronic environment that is reflected across different spectroscopic techniques. The electron-withdrawing nature of the nitrogen atom and the carbonyl group significantly influences the chemical shifts of adjacent nuclei, providing key diagnostic markers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is the cornerstone for the structural determination of organic molecules. For quinoline-4-carboxylate esters, both ¹H and ¹³C NMR provide a wealth of information.[3][4]
The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum is particularly informative.[2][5] The proton at the C-2 position (H-2) is often the most deshielded and appears furthest downfield due to the anisotropic effect of the adjacent nitrogen atom.[2] Similarly, the H-5 and H-8 protons are influenced by their proximity to the fused ring system.
The electronic nature of substituents on the quinoline ring systematically alters the chemical shifts of the ring protons.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the ring, causing an upfield shift (to lower ppm values) of the aromatic protons.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease electron density, leading to a downfield shift (to higher ppm values).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Quinoline Ring of Ethyl Quinoline-4-Carboxylate Derivatives in CDCl₃.
| Substituent at C-6 | H-2 (s) | H-3 (s) | H-5 (d) | H-7 (dd) | H-8 (d) | OCH₂ (q) | CH₃ (t) |
| -H | 8.95 | 8.20 | 8.15 | 7.75 | 7.60 | 4.50 | 1.45 |
| 6-CH₃ | 8.90 | 8.10 | 7.95 | 7.55 | 7.40 | 4.50 | 1.45 |
| 6-Cl | 9.00 | 8.25 | 8.20 | 7.80 | 7.65 | 4.51 | 1.46 |
| 6-NO₂ | 9.25 | 8.50 | 8.45 | 8.30 | 8.15 | 4.55 | 1.50 |
Note: These are representative values and can vary slightly based on solvent and concentration. Data is synthesized based on typical substituent effects.[6]
In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring typically resonate in the δ 110–150 ppm range.[3][7] The carbonyl carbon of the ester is a key diagnostic peak, appearing significantly downfield (δ 165-175 ppm). The quaternary carbons (C-4, C-8a, C-4a) can be identified by their lack of signal in a DEPT-135 experiment.
Substituent effects are also predictable in ¹³C NMR. EWGs will deshield nearby carbons, shifting them downfield, while EDGs will cause an upfield shift. The C-2, C-4, and C-8a carbons are particularly sensitive to the electronic environment due to the influence of the nitrogen atom.[4]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is invaluable for identifying the key functional groups within the molecule.[8] For quinoline-4-carboxylate esters, the following vibrational bands are characteristic:
-
C=O Stretch (Ester): A strong, sharp absorption band is consistently observed in the range of 1720-1740 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
C-O Stretch (Ester): This appears as a strong band in the 1250-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: A series of medium to strong bands are found in the 1400-1650 cm⁻¹ region, characteristic of the quinoline ring system.[9][10]
-
Aromatic C-H Stretch: These absorptions are typically observed above 3000 cm⁻¹ .[11]
-
C-H Out-of-Plane Bending: The pattern of bands in the 750-900 cm⁻¹ region can provide clues about the substitution pattern on the benzene portion of the quinoline ring.[9]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted Ethyl Quinoline-4-Carboxylates.
| Functional Group | Unsubstituted | 6-Chloro Derivative | 6-Nitro Derivative |
| C=O Stretch | 1725 | 1730 | 1738 |
| C-O Stretch | 1280 | 1285 | 1290 |
| Aromatic C=C/C=N | 1610, 1580, 1500 | 1605, 1575, 1495 | 1600, 1570, 1510 |
| Asymmetric NO₂ Stretch | N/A | N/A | ~1530 |
| Symmetric NO₂ Stretch | N/A | N/A | ~1350 |
The position of the C=O stretch is sensitive to substituents. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber (frequency).[12]
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight (from the molecular ion peak, M⁺) and the structural components (from the fragmentation pattern).[13]
The fragmentation of quinoline-4-carboxylate esters is often predictable:[14]
-
Loss of the Alkoxy Group (-OR): A common initial fragmentation is the loss of the alkoxy group from the ester, leading to a prominent acylium ion peak [M - OR]⁺ . For an ethyl ester, this corresponds to a loss of 45 Da.
-
Loss of the Ester Group (-COOR): The entire ester group can be lost, resulting in a [M - COOR]⁺ peak. For an ethyl ester, this is a loss of 73 Da.
-
Decarboxylation: Loss of a CO₂ molecule from the molecular ion can also occur, though it is often less favorable than the loss of the alkoxy group.[13]
-
Ring Fragmentation: The stable quinoline ring can fragment, often by losing HCN (27 Da) from the pyridine ring portion of a fragment ion.[13]
The diagram below illustrates a typical fragmentation pathway for an ethyl quinoline-4-carboxylate.
Caption: Generalized EI-MS fragmentation pathway for a quinoline-4-carboxylate ester.
Experimental Protocols
Scientific integrity requires reproducible methods. Below are standard protocols for acquiring the spectroscopic data discussed.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified quinoline-4-carboxylate ester.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
The following diagram outlines the logical flow from a synthesized compound to its full spectroscopic characterization.
Caption: Standard workflow for the spectroscopic characterization of synthesized compounds.
Conclusion
The spectroscopic analysis of substituted quinoline-4-carboxylate esters is a systematic process. By understanding the fundamental principles of how substituents influence NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns, researchers can confidently elucidate the structures of novel compounds. This guide provides a foundational framework and comparative data to aid in that endeavor, emphasizing the causal relationships between molecular structure and spectroscopic output.
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Fujita, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Mohamed, T. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
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da Silva, A. D., et al. (2020). Synthetic route to quinoline-4-carboxyl derivatives. ResearchGate. Available at: [Link]
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Tavakol, H. & Ghasemi, I. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
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Fujita, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. Available at: [Link]
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Rasheed, S., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
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Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. Available at: [Link]
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Lu, L., et al. (2017). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. ResearchGate. Available at: [Link]
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Patel, D. B. & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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Bernstein, M. P., et al. (2007). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). ResearchGate. Available at: [Link]
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Hannan, R. B., et al. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Available at: [Link]
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Rasheed, S., et al. (1998). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]
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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline Ester Compounds
An Objective Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives, particularly quinoline esters, are the subject of intense investigation for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] However, the journey from a promising compound in a laboratory assay to a clinically effective therapeutic is notoriously challenging. A frequent and critical hurdle is the disparity between a compound's performance in a controlled in vitro environment and its efficacy within a complex, living biological system (in vivo).
This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of quinoline ester compounds. As senior application scientists, our goal is to move beyond mere protocol recitation and delve into the causality behind experimental choices, offering insights to help researchers navigate the complexities of preclinical drug development and bridge the often-significant gap between benchtop data and real-world biological outcomes.
The Proving Ground: Establishing Baseline Potency with In Vitro Assays
In vitro studies are the foundational step in drug discovery. They are designed to be rapid, high-throughput, and cost-effective methods for screening large libraries of compounds to identify "hits" with desired biological activity. These assays provide a controlled, isolated environment to probe a compound's direct effect on a specific molecular target or cell type, free from the systemic complexities of a whole organism.
Causality in Assay Selection
The choice of an in vitro assay is dictated by the therapeutic goal.
-
For anticancer agents , the primary question is cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing a compound's ability to inhibit cell proliferation or induce cell death.[7][8] Its mechanism relies on the conversion of the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial reductases in living, metabolically active cells, providing a quantitative measure of cell viability.[7]
-
For antimicrobial agents , the goal is to determine the minimum concentration required to halt microbial growth. The Minimum Inhibitory Concentration (MIC) assay is the standard method, providing a clear endpoint for assessing antibacterial or antifungal potency.[9][10][11]
-
For neuroprotective agents , particularly in the context of Alzheimer's disease, a key target is the acetylcholinesterase (AChE) enzyme.[12][13][14] An Ellman's assay can be used to quantify AChE inhibition, measuring the enzymatic activity by detecting the product of a reaction between thiocholine (produced by AChE) and DTNB.
Data Presentation: Representative In Vitro Efficacy of Quinoline Derivatives
The following table summarizes in vitro data for various quinoline derivatives, showcasing their potency across different therapeutic areas. The IC₅₀ (half-maximal inhibitory concentration) and MIC values are standard metrics for potency.
| Compound/Derivative Class | Therapeutic Area | Assay Type | Target | Potency (IC₅₀ / MIC) | Citation(s) |
| Compound 5a (Quinoline-based) | Anticancer | Kinase Inhibition | EGFR / HER-2 | 71 nM / 31 nM | [15][16] |
| Schiff's Base 4e | Anticancer | Cytotoxicity | MDA-MB-231 Cells | 4.6 µM | [17] |
| Quinoline-2-carboxylic acid aryl ester | Anticancer | Cytotoxicity | PC3 Prostate Cancer Cells | 26 µg/mL | [18] |
| Compound Qa5 | Antibacterial | Growth Inhibition | Xanthomonas oryzae | 3.12 µg/mL | [9] |
| Compound 5d (Quinolone Hybrid) | Antibacterial | Growth Inhibition | Gram +/- Strains | 0.125–8 μg/mL | [10] |
| Compound 8i (Quinoline-polyamine) | Neuroprotection | Enzyme Inhibition | Butyrylcholinesterase | 1.60 µM | [19] |
| Compound 07 (4-aminoquinoline) | Neuroprotection | Enzyme Inhibition | Acetylcholinesterase | 0.72 µM | [13] |
Experimental Workflow: In Vitro Evaluation
The diagram below illustrates a typical workflow for the initial in vitro evaluation of a library of quinoline ester compounds.
The Reality Check: Assessing Efficacy in In Vivo Models
While in vitro data is essential for identifying active compounds, it cannot predict how a substance will behave within a living organism. In vivo studies are indispensable for evaluating the true therapeutic potential of a drug candidate by accounting for complex physiological processes.
The ADME Challenge: Why In Vitro Potency Doesn't Always Translate
The transition from a petri dish to a living system introduces the critical factors of A bsorption, D istribution, M etabolism, and E xcretion (ADME), collectively known as pharmacokinetics.[20][21][22] A compound that is highly potent in vitro may fail in vivo for numerous reasons:
-
Poor Bioavailability: The compound may not be effectively absorbed into the bloodstream after oral administration.[21]
-
Rapid Metabolism: The liver may rapidly break down the compound (first-pass metabolism) into inactive metabolites before it can reach its target.[20]
-
Unfavorable Distribution: The compound may not reach the target tissue in sufficient concentrations, or it may accumulate in non-target organs, causing toxicity.[20][22]
-
Rapid Excretion: The kidneys or liver may clear the compound from the body too quickly, resulting in a short half-life that prevents it from exerting a therapeutic effect.[20]
The diagram below conceptualizes the major barriers between demonstrated in vitro activity and successful in vivo efficacy.
This inhibition, first confirmed in vitro through kinase assays, leads to decreased cancer cell proliferation. [15]The subsequent in vivo xenograft study then validates whether this molecular action translates into a macroscopic reduction in tumor growth.
Conclusion
The evaluation of quinoline ester compounds requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo models. In vitro assays serve as the essential primary filter, efficiently identifying biologically active molecules and elucidating their mechanisms of action at the cellular level. However, these data represent an idealized scenario. The true test of a compound's therapeutic viability lies in in vivo studies, which introduce the critical complexities of pharmacokinetics and systemic toxicology. A disconnect between in vitro potency and in vivo efficacy is common and should be anticipated. By understanding the reasons for this gap—primarily ADME and toxicity—researchers can make more informed decisions, rationally modify chemical structures, and design more effective experimental plans, ultimately increasing the probability of translating a promising molecule from the benchtop to a life-changing therapy.
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A Comparative Guide to the Mechanisms of Action of Quinoline Derivatives
The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents. The versatility of this bicyclic aromatic heterocycle allows for extensive functionalization, leading to a diverse array of compounds with distinct mechanisms of action. This guide provides a comparative analysis of the mechanistic intricacies of prominent quinoline derivatives across key therapeutic areas: oncology, infectious diseases, and malaria. It is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these compounds and to inform the design of next-generation therapeutics.
Part 1: Anticancer Quinoline Derivatives: Targeting the Hallmarks of Cancer
Quinoline-based compounds have emerged as potent anticancer agents by targeting fundamental cellular processes that are dysregulated in cancer, such as DNA replication and signal transduction.[1][2][3]
Topoisomerase Inhibition: Inducing Catastrophic DNA Damage
A significant class of anticancer quinoline derivatives functions by inhibiting topoisomerases, enzymes that resolve topological DNA stress during replication and transcription.[1]
Mechanism of Action: The archetypal quinoline-based topoisomerase inhibitor is camptothecin. Its derivatives, such as topotecan and irinotecan, exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I (Topo I) and DNA.[][5][6] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks.[][5][6] During the S-phase of the cell cycle, the collision of the replication fork with these stabilized complexes results in irreversible double-strand breaks, ultimately triggering apoptosis.[5][6][7]
Experimental Workflow: Topoisomerase I DNA Cleavage Assay
A key in vitro experiment to characterize Topo I inhibitors is the DNA cleavage assay. This assay measures the ability of a compound to stabilize the Topo I-DNA covalent complex, leading to an increase in nicked or linearized plasmid DNA.
Caption: Cabozantinib inhibits VEGFR signaling, leading to reduced angiogenesis and tumor growth.
Part 2: Antimicrobial Quinolines (Fluoroquinolones): Targeting Bacterial DNA Replication
The fluoroquinolones are a critically important class of synthetic antibiotics that directly inhibit bacterial DNA synthesis. [8][] Mechanism of Action: Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [8][][10][11][12][13][14][15]These enzymes are crucial for managing DNA topology during replication. Fluoroquinolones stabilize the covalent complex between these enzymes and DNA, leading to the accumulation of double-strand breaks that are lethal to the bacteria. [8][11][12][13]
-
In Gram-negative bacteria, the primary target is generally DNA gyrase. []* In Gram-positive bacteria, topoisomerase IV is often the more sensitive target. [][10] Comparative Potency and Spectrum:
| Fluoroquinolone | Primary Target (Gram-negative) | Primary Target (Gram-positive) | Spectrum of Activity |
| Ciprofloxacin | DNA Gyrase | Topoisomerase IV | Broad-spectrum, with excellent activity against Gram-negative bacteria. |
| Levofloxacin | DNA Gyrase | Topoisomerase IV | Broad-spectrum, with enhanced activity against Gram-positive bacteria compared to ciprofloxacin. [16] |
| Moxifloxacin | Topoisomerase IV / DNA Gyrase | Topoisomerase IV | Broad-spectrum, with potent activity against Gram-positive and anaerobic bacteria. |
Part 3: Antimalarial Quinolines: A Longstanding Battle Against Plasmodium
Quinolines have been at the forefront of antimalarial chemotherapy for centuries, with quinine being the first effective treatment. Synthetic derivatives like chloroquine and primaquine have since become mainstays in the fight against malaria. [17][18]
Inhibition of Heme Polymerization
Mechanism of Action: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. [17]To detoxify this heme, the parasite polymerizes it into an insoluble crystal called hemozoin. [17]Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite. [17][18]It is widely believed that chloroquine binds to heme and inhibits its polymerization into hemozoin. [19][20][21][22][23][24]The resulting accumulation of free heme leads to oxidative damage and parasite death. [18] Logical Relationship: Chloroquine's Mechanism of Action
Caption: Chloroquine inhibits the detoxification of heme, leading to parasite death.
Generation of Reactive Oxygen Species
Mechanism of Action: Primaquine, an 8-aminoquinoline, is unique in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing relapse. [25]While its exact mechanism is not fully elucidated, it is understood that primaquine is metabolized in the liver to electrophilic intermediates that generate reactive oxygen species (ROS). [26][27][28][29]This oxidative stress is thought to be responsible for its parasiticidal activity. [25][27][28] Comparative Overview of Antimalarial Quinolines:
| Derivative | Primary Target Stage | Proposed Mechanism of Action |
| Chloroquine | Erythrocytic (blood) stage | Inhibition of heme polymerization [19][20][21][22][23][24] |
| Quinine | Erythrocytic (blood) stage | Inhibition of heme polymerization [17][18] |
| Mefloquine | Erythrocytic (blood) stage | Inhibition of heme polymerization; other targets proposed [17][18] |
| Primaquine | Hypnozoite (liver) stage | Generation of reactive oxygen species via metabolites [26][27][28][29] |
Conclusion
The quinoline scaffold has proven to be an exceptionally fruitful starting point for the development of drugs targeting a wide range of diseases. The diverse mechanisms of action of quinoline derivatives, from the inhibition of essential enzymes in cancer and bacterial cells to the disruption of unique metabolic pathways in malaria parasites, underscore the chemical versatility of this core structure. A thorough understanding of these mechanisms is crucial for overcoming the ever-present challenge of drug resistance and for the rational design of novel, more effective, and safer quinoline-based therapies.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55–87.
- Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
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Synapse. (2024, July 17). What is the mechanism of Camptothecin? Retrieved from [Link]
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Bioorganic & Medicinal Chemistry. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Retrieved from [Link]
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MassiveBio. (2026, January 15). Polyglutamate Camptothecin. Retrieved from [Link]
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- Sullivan, D. J., Jr. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry, 273(47), 31103–31107.
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Liverpool School of Tropical Medicine. (2019, July 19). Understanding the mode of action of the primaquine: New insights into a 70 year old puzzle. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). On the molecular mechanism of chloroquine's antimalarial action. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of chloroquine on heme polymerization; the molecular mechanism of chloroquine action. Retrieved from [Link]
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CORE. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and compliant disposal, reflecting our commitment to laboratory safety and environmental stewardship.
Hazard Identification and Immediate Safety Precautions
This compound is a heterocyclic aromatic compound. While comprehensive toxicological data is not fully available, it is classified as harmful if swallowed.[1][2] It may also cause skin, eye, and respiratory tract irritation.[1] Therefore, treating this compound with appropriate caution is paramount.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Irritation: Potential for skin, eye, and respiratory irritation.[1]
Immediate Actions in Case of Exposure:
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Inhalation: Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Recommended Personal Protective Equipment (PPE):
A robust PPE strategy is the first line of defense against accidental exposure.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[3] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes or airborne powder.[3] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 or higher particulate respirator | Necessary when handling the solid, powdered form to prevent inhalation.[3] |
Waste Classification and Segregation: A Critical First Step
Proper disposal begins with correct waste classification. Based on its known hazards, this compound waste should be treated as hazardous chemical waste .
Key Principles of Waste Segregation:
-
Designated Waste Containers: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weigh boats, paper towels), must be placed in a clearly labeled hazardous waste container.[3]
-
Incompatible Materials: Store this waste separately from incompatible substances, particularly strong oxidizing agents.[1] It is crucial to prevent accidental mixing which could lead to violent reactions or the emission of toxic gases.[4]
-
Solid vs. Liquid Waste:
-
Solid Waste: Dry chemical waste, as well as contaminated items like gloves and absorbent pads, should be collected in a designated, properly labeled container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[5] Do not mix with other solvent waste streams unless compatibility has been verified.
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
Step 1: Container Selection and Labeling
-
Container Choice: Use a container that is compatible with the chemical waste. Plastic containers are often preferred.[6] The container must have a secure, screw-top cap and be in good condition, with no cracks or signs of deterioration.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] Also, indicate the primary hazard(s) (e.g., "Toxic," "Irritant").
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][6]
-
Storage Conditions: The SAA should be a well-ventilated area, and the waste container must be kept closed except when adding waste.[4][7]
-
Volume Limits: Be aware of the maximum allowable volume for hazardous waste accumulation in your SAA, which is typically 55 gallons. For acutely toxic wastes (P-listed), the limit is much lower (1 quart of liquid or 1 kilogram of solid).[6] While this compound is not currently P-listed, it is good practice to be mindful of accumulation volumes.
Step 3: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical waste through regular trash or down the drain.[6][8] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[6]
-
Container Fullness: Do not overfill the waste container. Leave at least one inch of headspace to allow for expansion.[4] Once the container is full, it must be removed from the SAA within three days.[4]
Step 4: Decontamination of Empty Containers and Glassware
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste. If regulations permit, triple rinsing with a suitable solvent can decontaminate the container, allowing it to be disposed of as regular trash. The rinsate from this process must be collected and disposed of as hazardous waste.[7]
-
Glassware and Surfaces: All glassware and work surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
Emergency Procedures for Spills and Leaks
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Minor Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1] Avoid generating dust.[1]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash thoroughly.
Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Contact your institution's EHS or emergency response team.
-
Restrict Access: Prevent entry to the affected area.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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American Chemical Society. Hazardous Waste and Disposal. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Personal protective equipment for handling Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
An Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 117-57-7). As a compound with incompletely characterized toxicological properties, a rigorous and proactive approach to safety is paramount. This document moves beyond basic guidelines to explain the causality behind each recommendation, empowering you to work safely and effectively.
Hazard Profile and Risk Assessment
This compound is classified as harmful if swallowed.[1][2][3] It is known to cause skin and eye irritation, and may also lead to respiratory tract irritation, particularly when handled as a powder.[1][3][4] A critical point to recognize is that the toxicological properties of this material have not been fully investigated.[1] This lack of comprehensive data necessitates treating the compound with a higher degree of caution than its known classifications might suggest. The primary routes of potential exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling of this compound, a robust safety framework must be in place.
-
Engineering Controls : The most critical engineering control is proper ventilation. All work with solid this compound and its concentrated solutions must be performed in a certified chemical fume hood.[5] This minimizes the risk of inhaling airborne particles. Facilities must also be equipped with an eyewash station and a safety shower.[1][6]
-
Administrative Controls : Adhere to standard laboratory practices, such as washing hands thoroughly after handling and before leaving the lab.[1][2][7] Do not eat, drink, or smoke in areas where this chemical is used.[2][7] Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended levels of protection for common laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Container/Visual Inspection | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing Solid Powder | Chemical safety goggles | Nitrile gloves | Lab coat | N95 dust mask (minimum) |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if in fume hood |
| Large Scale Operations or Potential for Splash | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Assess based on ventilation |
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[3][4]
-
Safety Glasses : At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for any task involving the compound, even in solution.
-
Chemical Safety Goggles : When handling the solid powder or when there is any risk of splashing, tight-fitting chemical safety goggles are required.[1][2] These provide a seal around the eyes, offering superior protection from dust and liquid splashes.
Skin and Body Protection
Direct contact with skin may cause irritation and should be avoided.[1][4] Animal studies on related compounds suggest that skin contact may play a role in developing sensitization.[8]
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's specifications for chemical compatibility. Double-gloving is recommended when handling the solid powder. Gloves must be inspected before use and changed immediately if contaminated.
-
Lab Coat : A clean, buttoned lab coat should be worn to protect street clothes and prevent skin exposure.[1][5]
-
Additional Protection : For larger-scale operations, a chemical-resistant apron and sleeves should be worn over the lab coat.
Respiratory Protection
The primary inhalation risk comes from the fine powder form of the compound.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]
-
When Handling Powder : When weighing or otherwise handling the solid material outside of a containment device like a glove box, a NIOSH-approved air-purifying respirator is necessary. A disposable N95 dust mask is the minimum requirement. For procedures with a higher potential for aerosolization, a reusable elastomeric half-mask respirator with P100 (HEPA) cartridges offers a higher level of protection.
-
When Handling Solutions : Respiratory protection is not typically required when working with solutions of this compound inside a certified chemical fume hood.
The following workflow guides the decision-making process for selecting appropriate PPE.
Operational Plans and Procedures
Step-by-Step Safe Handling Protocol
-
Preparation : Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning : Don a lab coat, followed by chemical safety goggles, and finally, two pairs of nitrile gloves. If handling powder, don your respirator at this stage.
-
Weighing : Perform all weighing operations on a tared weigh boat within the fume hood to contain any dust.
-
Transfer : Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Dissolving : If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.
-
Post-Handling : Tightly seal the primary container.
-
Initial Cleanup : Carefully dispose of the weigh boat and any contaminated bench paper into a designated solid waste container.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves last.
-
Hygiene : Wash hands thoroughly with soap and water.
Emergency Response
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.
-
Spill : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[1] Clean the area with soap and water.
Decontamination and Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance. Waste must be handled as hazardous unless determined otherwise by analysis.
-
Decontamination : Any non-disposable equipment that comes into contact with the compound should be thoroughly cleaned with soap and water.
-
Waste Segregation : All waste streams must be kept separate. Do not mix with household garbage.[4] Contaminated PPE, weigh boats, and paper towels should be collected in a designated, sealed container for solid hazardous waste. Unused or waste solutions should be collected in a separate, clearly labeled container for liquid hazardous waste.
The following decision tree outlines the proper disposal pathway.
Final Disposal : All waste must be disposed of in a manner consistent with federal, state, and local regulations through your institution's environmental health and safety office.[1]
References
-
Material Safety Data Sheet for 3-Hydroxy-2-Methyl-4-Quinolinecarboxylic Acid 99%. 1
-
Chemical Management SAFETY DATA SHEET. 6
-
Enamine Safety Data Sheet. 7
-
2-Methylquinoline Safety Data Sheet. 4
-
Sigma-Aldrich SAFETY DATA SHEET. Link
-
Quinoline SAFETY DATA SHEET. 5
-
American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. 8
-
Echemi, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid SDS. 2
-
PubChem, 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. 3
-
Sigma-Aldrich, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97%. Link
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- 4. cpachem.com [cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

